Ethyl-hydroxybutyrate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C6H11O3- |
|---|---|
分子量 |
131.15 g/mol |
IUPAC名 |
2-ethyl-2-hydroxybutanoate |
InChI |
InChI=1S/C6H12O3/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8)/p-1 |
InChIキー |
LXVSANCQXSSLPA-UHFFFAOYSA-M |
正規SMILES |
CCC(CC)(C(=O)[O-])O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-Hydroxybutyrate: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxybutyrate (B1226725), a chiral ester with the chemical formula C6H12O3, is a versatile molecule with significant applications across the pharmaceutical, flavor, and fragrance industries.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance and applications in drug development. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
Ethyl 3-hydroxybutyrate is a clear, colorless, viscous liquid with a characteristic fresh, fruity, grape-like odor.[2][3] It is naturally found in various fruits and is a key aroma component in wine.[2][4] The molecule exists as two enantiomers, (R)-(-)-ethyl 3-hydroxybutyrate and (S)-(+)-ethyl 3-hydroxybutyrate, each with distinct properties and applications.
Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 3-hydroxybutanoate | [3] |
| Synonyms | Ethyl beta-hydroxybutyrate, 3-Hydroxybutyric acid ethyl ester | [3][5] |
| CAS Number | 5405-41-4 (racemic) | [3] |
| 24915-95-5 ((R)-enantiomer) | ||
| 56816-01-4 ((S)-enantiomer) | [6] | |
| Molecular Formula | C6H12O3 | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| SMILES | CCOC(=O)CC(C)O | [3] |
| InChI | 1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | [7] |
| Appearance | Clear colorless liquid | [3] |
Physical and Chemical Constants
| Property | Value | Reference(s) |
| Boiling Point | 170 °C (at 760 mmHg) | [7][8] |
| 75-76 °C (at 12 mmHg) | ||
| Density | 1.017 g/mL (at 25 °C) | [7][8] |
| Refractive Index | n20/D 1.42 | [7][8] |
| Flash Point | 64 °C (147.2 °F) - closed cup | |
| Solubility | ≥ 100 mg/mL in water at 22 °C | [3] |
| logP | 0.315 | [5] |
Spectroscopic Data
| Spectroscopy | Data Highlights | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.1-4.2 (m, 3H), 2.35-2.48 (m, 2H), 1.25 (t, J=6.9 Hz, 3H), 1.20 (d, J=6.4 Hz, 3H) | [9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 173.04, 64.30, 60.84, 42.89, 22.48, 14.24 | [9] |
| IR Spectroscopy | Data available in the NIST WebBook | [10] |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 87, 70, 88, 117, 99 | [3] |
Experimental Protocols
Synthesis of (S)-(+)-Ethyl 3-Hydroxybutyrate via Yeast Reduction of Ethyl Acetoacetate (B1235776)
This protocol describes the enantioselective reduction of ethyl acetoacetate to (S)-(+)-ethyl 3-hydroxybutyrate using baker's yeast.
Methodology:
-
Yeast Suspension Preparation: A suspension of 200 g of baker's yeast in 1.6 L of tap water is prepared in a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer. 300 g of sucrose (B13894) is added, and the mixture is stirred for 1 hour at approximately 30°C.[11][12]
-
Substrate Addition: 20.0 g (0.154 mol) of ethyl acetoacetate is added to the fermenting suspension, and stirring is continued for 24 hours at room temperature.[11][12]
-
Second Feeding: A warm solution (ca. 40°C) of 200 g of sucrose in 1 L of tap water is added, followed by an additional 20.0 g (0.154 mol) of ethyl acetoacetate one hour later.[11][12]
-
Work-up: After the reaction is complete (monitored by TLC or GLC), the mixture is centrifuged. The supernatant is extracted continuously with ether.[11]
-
Purification: The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator. The resulting residue is purified by fractional distillation under reduced pressure (71–73°C at 12 mmHg) to yield (S)-(+)-ethyl 3-hydroxybutyrate.[11][12]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of ethyl 3-hydroxybutyrate in biological samples, which often involves a derivatization step.
Methodology:
-
Sample Preparation: Biological samples (e.g., blood or urine) are subjected to a liquid-liquid extraction, for instance, with ethyl acetate.[13]
-
Derivatization: The extracted analyte is derivatized to increase its volatility for GC analysis. A common method involves using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample is heated at 70°C for 30 minutes to ensure complete derivatization.[14]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. A capillary column, such as a DB-5 (5% phenyl/95% methylsiloxane), is typically used for separation.[14]
-
Data Acquisition: The mass spectrometer is operated in electron ionization (EI) mode, and data is collected to identify and quantify the derivatized ethyl 3-hydroxybutyrate based on its retention time and mass spectrum.[13]
Applications in Drug Development and Research
Ethyl 3-hydroxybutyrate serves as a crucial chiral building block in the synthesis of various biologically active compounds and Active Pharmaceutical Ingredients (APIs).[15] Its stereocenters are pivotal in producing enantiomerically pure drugs.
Role as a Chiral Synthon
The (R)- and (S)-enantiomers of ethyl 3-hydroxybutyrate are widely used in asymmetric synthesis. For example, they are precursors in the synthesis of carbapenem (B1253116) antibiotics and pheromones.[15][16] The hydroxyl and ester functionalities allow for a variety of chemical transformations, making it a versatile intermediate in complex molecule synthesis.[1]
Therapeutic Potential
Recent research has highlighted the therapeutic potential of ethyl 3-hydroxybutyrate. It can increase the levels of 3-hydroxybutyrate (a ketone body) in the serum and muscle.[17] Studies have shown that it can alleviate skeletal muscle wasting associated with cancer cachexia by promoting the TCA cycle, enhancing protein synthesis, and improving metabolic homeostasis.[17] It also exhibits anti-inflammatory and antioxidant properties.[17]
Safety and Handling
Ethyl 3-hydroxybutyrate is a combustible liquid and should be handled with care.[6][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][19]
-
Handling: Use in a well-ventilated place. Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1][18]
-
Spill Response: In case of a spill, use an inert absorbent material to contain it. Ensure the area is well-ventilated and follow local disposal guidelines.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[19]
Conclusion
Ethyl 3-hydroxybutyrate is a molecule of significant interest due to its versatile chemical properties and important applications, particularly in the pharmaceutical industry as a chiral synthon. Its biological activities, including its potential to mitigate muscle wasting in cancer cachexia, open up new avenues for therapeutic research. This guide has provided a detailed overview of its properties, synthesis, analysis, and applications, serving as a valuable resource for professionals in research and drug development.
References
- 1. Ethyl-3-hydroxybutyrate | 5405-41-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Ethyl 3-hydroxybutyrate | 5405-41-4 [chemicalbook.com]
- 3. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 3-hydroxybutyrate | SIELC Technologies [sielc.com]
- 6. Ethyl (S)-(+)-3-Hydroxybutyrate | 56816-01-4 | TCI AMERICA [tcichemicals.com]
- 7. Ethyl 3-hydroxybutyrate = 97 , FG 5405-41-4 [sigmaaldrich.com]
- 8. 3-羟基丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 10. Butanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. nbinno.com [nbinno.com]
- 16. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. echemi.com [echemi.com]
- 19. Ethyl (S)-3-hydroxybutyrate - Safety Data Sheet [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Ethyl 4-Hydroxybutyrate
Ethyl 4-hydroxybutyrate is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, natural products, and specialty polymers.[] Its structure, featuring both a hydroxyl and an ester functional group, allows for diverse chemical modifications. This guide provides a comprehensive overview of the primary chemical, enzymatic, and microbial methods for its synthesis, with a focus on detailed methodologies and comparative data.
Chemical Synthesis Methods
Chemical routes to ethyl 4-hydroxybutyrate are well-established, offering scalability and versatility. The most common approaches involve the esterification of precursors like 4-hydroxybutyric acid or the ring-opening of γ-butyrolactone.
Core Chemical Synthesis Pathways
-
Esterification of 4-Hydroxybutyric Acid: This is a direct method where 4-hydroxybutyric acid is reacted with ethanol (B145695), typically in the presence of a catalyst. Sodium hydroxide (B78521) is a common catalyst for this reaction.[]
-
Ethanolysis of γ-Butyrolactone (GBL): GBL, the intramolecular ester of 4-hydroxybutyric acid, can be ring-opened by reacting it with ethanol under acidic conditions to yield the corresponding ethyl ester.[][2] This equilibrium reaction is driven towards the product by the presence of excess ethanol.
-
Hydrogenation of Diethyl Succinate: A common industrial method involves the catalytic hydrogenation of diethyl succinate. This process reduces one of the ester groups to a primary alcohol, yielding ethyl 4-hydroxybutyrate.
-
Transesterification of 1,4-Butanediol (B3395766): This method involves reacting 1,4-butanediol with an ethyl ester, such as ethyl acetate, in the presence of a catalyst like an ion-exchange resin.[3] This process typically occurs as a consecutive reaction, forming an intermediate monoacetate before the desired product.
Data Presentation: Chemical Synthesis
| Method | Precursor(s) | Catalyst/Reagent | Solvent | Key Conditions | Yield | Reference |
| Esterification | 4-Hydroxybutyric acid, Ethanol | Sodium hydroxide | Tetrahydrofuran or DMF | Control of temperature and reaction time | Not specified | [] |
| Ethanolysis | γ-Butyrolactone, Ethanol | Acidic conditions | Excess Ethanol | pH dependent | Not specified | [] |
| Transesterification | 1,4-Butanediol, Methyl Acetate | Ion-exchange resin | Not specified | Exothermic reaction | Not specified | [3] |
Experimental Protocol: Ethanolysis of γ-Butyrolactone (GBL)
This protocol is a generalized procedure based on the principles of acid-catalyzed esterification of lactones.
Materials:
-
γ-Butyrolactone (GBL)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or other acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Combine GBL and a significant molar excess of anhydrous ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude ethyl 4-hydroxybutyrate by fractional distillation under reduced pressure.
Visualization: General Chemical Synthesis Workflow
References
The Natural Occurrence of Ethyl Hydroxybutyrate in Foods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydroxybutyrate, a chiral ester, is a naturally occurring volatile compound found in a variety of food products, where it contributes to the overall flavor and aroma profile. Its presence is most notable in fermented beverages and certain fruits. This technical guide provides an in-depth overview of the natural occurrence of ethyl hydroxybutyrate isomers (2-hydroxy, 3-hydroxy, and 4-hydroxy) in foods, detailing quantitative data, analytical methodologies for its detection, and its biosynthetic pathways. This information is of significant interest to researchers in food science, biotechnology, and pharmacology, given the potential biological activities and applications of these compounds.
Data Presentation: Quantitative Occurrence of Ethyl Hydroxybutyrate in Foods
The concentration of ethyl hydroxybutyrate in food products is highly variable, depending on the food matrix, processing methods, and microbial activity. The following tables summarize the available quantitative data for different isomers of ethyl hydroxybutyrate. It is important to note that comprehensive quantitative data across a wide range of foods, particularly fruits and dairy products, is still limited in the scientific literature.
| Food Product | Compound | Concentration Range | Analytical Method | Reference(s) |
| Red Wine | Ethyl 3-hydroxybutanoate | ~ 300 - 600 µg/L | Chiral Gas Chromatography (β-cyclodextrin) | [1] |
| White Wine | Ethyl 3-hydroxybutanoate | Generally lower than red wines | Chiral Gas Chromatography (β-cyclodextrin) | [1] |
| Various Alcoholic Beverages | Ethyl 4-hydroxybutyrate | <3.4 ng/mL - ~3980 ng/mL | Liquid Chromatography-Triple Quadrupole Mass Spectrometry |
Table 1: Quantitative data for ethyl 3-hydroxybutyrate (B1226725) and ethyl 4-hydroxybutyrate in beverages.
| Food Product | Compound | Presence Reported (Quantitative Data Limited) | Reference(s) |
| Pineapple | Ethyl 3-hydroxybutyrate | Present, contributes to fruity aroma | [2] |
| Tamarillo Fruit | Ethyl 3-hydroxybutyrate | Identified as a volatile component | |
| Caja Fruit | Ethyl 3-hydroxybutyrate | Identified as a volatile component | |
| Naranjilla Fruit | Ethyl 3-hydroxybutyrate | Identified as a volatile component | |
| Tea (Camellia sinensis) | Ethyl 3-hydroxybutyrate | Reported as present | [3] |
| Prickly Pear (Opuntia ficus-indica) | Ethyl 3-hydroxybutyrate | Reported as present | [3] |
Note on Dairy Products: Extensive searches did not yield specific quantitative data for the presence of ethyl hydroxybutyrate in dairy products like cheese or yogurt. While β-hydroxybutyrate (the corresponding carboxylic acid) is a known metabolite in dairy cows and can be found in milk, its esterification to ethyl hydroxybutyrate within the dairy matrix is not well-documented in the available literature.
Experimental Protocols: Analysis of Ethyl Hydroxybutyrate
The quantification of ethyl hydroxybutyrate in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Esters in Wine
This protocol is a generalized procedure based on common practices for analyzing volatile compounds in wine.
1. Sample Preparation: Solid-Phase Microextraction (SPME)
-
Objective: To extract and concentrate volatile compounds from the wine matrix.
-
Procedure:
-
Place a 5-10 mL aliquot of the wine sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., deuterated ethyl hydroxybutyrate or a compound with similar chemical properties not present in the sample).
-
Add a salting-out agent (e.g., 1-2 g of NaCl) to increase the volatility of the analytes.
-
Seal the vial with a PTFE-lined septum.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial.
-
Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes) with or without agitation to allow for the adsorption of volatile compounds onto the fiber.
-
2. GC-MS Analysis
-
Objective: To separate, identify, and quantify the extracted volatile compounds.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
Injection: Thermally desorb the analytes from the SPME fiber in the hot GC inlet.
-
Separation: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX or DB-5ms). The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at 40 °C, hold for a few minutes, then ramp up to 220-250 °C.
-
Detection (MS): The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of ethyl hydroxybutyrate and the internal standard.
-
Quantification: Create a calibration curve using standard solutions of ethyl hydroxybutyrate of known concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile or Derivatized Analytes
This protocol is a general guideline for HPLC analysis, which may require derivatization for enhanced detection of ethyl hydroxybutyrate.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract ethyl hydroxybutyrate from the food matrix.
-
Procedure:
-
Homogenize a known amount of the solid or liquid food sample.
-
Add a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to the homogenized sample.
-
Add an internal standard.
-
Agitate the mixture vigorously to ensure efficient extraction.
-
Separate the organic phase from the aqueous/solid phase, for example by centrifugation.
-
The organic extract may be concentrated under a stream of nitrogen if necessary.
-
The extract is then reconstituted in a solvent compatible with the HPLC mobile phase.
-
2. HPLC Analysis
-
Objective: To separate and quantify the extracted ethyl hydroxybutyrate.
-
Instrumentation: A high-performance liquid chromatograph with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Procedure:
-
Separation: Use a reverse-phase column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution program may be necessary to achieve optimal separation.
-
Detection: If a UV-Vis detector is used, derivatization of the hydroxyl group may be required to introduce a chromophore for sensitive detection. If a mass spectrometer is used as the detector (LC-MS), derivatization is often not necessary, and this method provides higher selectivity and sensitivity.
-
Quantification: Similar to GC-MS, a calibration curve is constructed using standard solutions of ethyl hydroxybutyrate to determine the concentration in the sample.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the analysis of ethyl hydroxybutyrate in food samples.
Biosynthetic Pathway of (S)-Ethyl 3-Hydroxybutyrate in Saccharomyces cerevisiae
Ethyl 3-hydroxybutyrate is primarily formed during fermentation by yeast, such as Saccharomyces cerevisiae. The biosynthesis of the (S)-enantiomer involves a series of enzymatic reactions starting from acetyl-CoA.
Caption: Biosynthesis of (S)-Ethyl 3-Hydroxybutyrate in yeast.
Formation of Ethyl 4-Hydroxybutyrate:
Ethyl 4-hydroxybutyrate can be formed in foods, particularly acidic beverages containing ethanol, through the esterification of gamma-hydroxybutyric acid (GHB). GHB itself can be a natural fermentation byproduct. Furthermore, gamma-butyrolactone (B3396035) (GBL), which can be found in some wines, can be hydrolyzed to GHB, which is then esterified to ethyl 4-hydroxybutyrate.
Conclusion
Ethyl hydroxybutyrate is a naturally occurring flavor compound, with its presence well-documented in fermented beverages like wine. While it is also found in several fruits, contributing to their characteristic aromas, there is a notable lack of quantitative data for these food matrices. The primary route of formation is through microbial fermentation, particularly by yeast. The analytical methods for its detection and quantification are well-established, relying on chromatographic techniques coupled with mass spectrometry. Further research is warranted to quantify the concentration of ethyl hydroxybutyrate isomers in a broader range of foods to better understand their contribution to flavor and potential physiological effects. This will be of particular value to the food industry for flavor optimization and to researchers investigating the bioactivity of naturally occurring esters.
References
- 1. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 3-Hydroxybutyrate: A Comprehensive Technical Guide to a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-hydroxybutyrate (B1226725), a chiral molecule existing in both (R) and (S) enantiomeric forms, stands as a cornerstone in asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries. Its inherent stereochemistry and versatile functional groups—a secondary alcohol and an ester—make it an invaluable precursor for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth overview of its synthesis, properties, and critical applications in modern drug development, supplemented with detailed experimental protocols and workflow visualizations.
Physicochemical Properties and Stereochemistry
The distinct stereochemistry of (R)- and (S)-ethyl 3-hydroxybutyrate dictates their utility in chiral synthesis. The physical and chemical properties of these enantiomers are crucial for their application and are summarized below.
| Property | (R)-Ethyl 3-Hydroxybutyrate | (S)-Ethyl 3-Hydroxybutyrate |
| CAS Number | 24915-95-5[1][2] | 56816-01-4[3] |
| Molecular Formula | C₆H₁₂O₃[2] | C₆H₁₂O₃[3] |
| Molecular Weight | 132.16 g/mol [1][2] | 132.16 g/mol [3] |
| Appearance | Clear, colorless liquid[1] | Clear, colorless liquid[3] |
| Boiling Point | 75-76 °C at 12 mmHg[1] | 180-182 °C (lit.)[3] |
| Density | ~1.017 g/mL at 25 °C[1] | 1.012 g/mL at 20 °C (lit.)[3] |
| Specific Optical Rotation ([α]D) | -45.5° (c=1, CHCl₃)[1] | +43° (c=1, Chloroform)[3] |
Synthesis of Enantiomerically Pure Ethyl 3-Hydroxybutyrate
The production of enantiopure ethyl 3-hydroxybutyrate is paramount for its use in pharmaceutical synthesis. Several stereoselective methods have been developed, with biocatalysis being a prominent and environmentally benign approach.
Biocatalytic Reduction of Ethyl Acetoacetate (B1235776)
The asymmetric reduction of the prochiral ketone, ethyl acetoacetate, is a widely employed method. Microorganisms and isolated enzymes are utilized to achieve high enantioselectivity.
Baker's yeast (Saccharomyces cerevisiae) is a classic and cost-effective biocatalyst for the synthesis of (S)-ethyl 3-hydroxybutyrate.[4][5] The enzymatic machinery of the yeast reduces the ketone to the corresponding alcohol with a preference for the (S)-enantiomer. Other microorganisms, such as Geotrichum candidum, can produce the (R)-enantiomer.[6]
Experimental Protocol: Baker's Yeast Reduction of Ethyl Acetoacetate for (S)-Ethyl 3-Hydroxybutyrate [7][8]
Materials:
-
Baker's yeast
-
Ethyl acetoacetate
-
Tap water
-
Celite
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Procedure:
-
In a suitably sized flask equipped with a mechanical stirrer, dissolve 300 g of sucrose in 1.6 L of tap water.
-
Add 200 g of baker's yeast to the sucrose solution and stir for 1 hour at approximately 30°C.
-
Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension and continue stirring for 24 hours at room temperature.
-
Prepare a solution of 200 g of sucrose in 1 L of warm (ca. 40°C) tap water and add it to the reaction mixture.
-
After 1 hour, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continue stirring for another 50-60 hours at room temperature. Monitor the reaction completion by gas chromatography.
-
Upon completion, add 80 g of Celite to the mixture and filter through a sintered-glass funnel.
-
Wash the filtrate with 200 mL of water, then saturate it with sodium chloride.
-
Extract the aqueous phase with five 500-mL portions of ethyl ether.
-
Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the residue by fractional distillation to yield (S)-(+)-ethyl 3-hydroxybutyrate.
The use of isolated stereoselective carbonyl reductases (SCRs) offers higher specificity and easier downstream processing. These enzymes, often dependent on nicotinamide (B372718) cofactors (NADH or NADPH), can be engineered and overexpressed in host organisms like E. coli. A co-expression system with a cofactor regenerating enzyme, such as glucose dehydrogenase, creates an efficient and economical process.[9]
Experimental Workflow: Enzyme-Coupled Cofactor Regeneration
Caption: Cofactor regeneration for asymmetric reduction.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of ethyl acetoacetate using chiral metal complexes, such as those based on ruthenium-BINAP, provides a powerful route to both enantiomers of ethyl 3-hydroxybutyrate with high enantiomeric excess.[7] This method offers the advantage of high turnover numbers and excellent stereocontrol.
Enzymatic Resolution of Racemic Ethyl 3-Hydroxybutyrate
Kinetic resolution of racemic ethyl 3-hydroxybutyrate using enzymes, particularly lipases, is another effective strategy. For instance, Candida antarctica lipase (B570770) B (CALB) can be used in a two-step process to obtain both enantiomers with high purity.[10]
Experimental Workflow: Two-Step Enzymatic Resolution
Caption: Two-step enzymatic resolution of racemic EHB.
Applications in Drug Development
Both (R)- and (S)-ethyl 3-hydroxybutyrate are pivotal chiral building blocks in the synthesis of a wide range of pharmaceuticals.
-
(S)-Ethyl 3-hydroxybutyrate is a key intermediate in the synthesis of carbapenem (B1253116) antibiotics.[3] It is also used in the preparation of pheromones.[3]
-
(R)-Ethyl 3-hydroxybutyrate is a versatile synthon for various biologically active compounds and Active Pharmaceutical Ingredients (APIs).[1] It is notably used in the synthesis of L-carnitine and β-lactamase inhibitors.[9][11]
The structural analogue, ethyl (R)-4-chloro-3-hydroxybutyrate, derived from ethyl 4-chloro-3-oxobutanoate, is a crucial precursor for the cholesterol-lowering drug, atorvastatin.[9][12]
Quantitative Data on Synthetic Methods
The efficiency of various synthetic routes to chiral 3-hydroxybutyrate derivatives is summarized below, highlighting the achievable yields and enantiomeric excess.
| Substrate | Method/Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Ethyl acetoacetate | Baker's Yeast | (S)-Ethyl 3-hydroxybutyrate | 59-76% | 85% | [7] |
| Ethyl acetoacetate | Paracoccus denitrificans | (R)-Ethyl 3-hydroxybutyrate | - | 98.9% | [13] |
| Ethyl 4-chloro-3-oxobutanoate (COBE) | Recombinant E. coli with BgADH3 | (R)-Ethyl 4-chloro-3-hydroxybutyrate | - | 99.9% | [9] |
| Racemic Ethyl 3-hydroxybutyrate | Candida antarctica lipase B (CALB) | (S)-Ethyl 3-hydroxybutyrate & (R)-Ethyl 3-hydroxybutyrate | 73% (total) | >96% for both | [10] |
Conclusion
Ethyl 3-hydroxybutyrate, in its enantiomerically pure forms, continues to be an indispensable tool for chemists in the pharmaceutical and fine chemical sectors. The development of efficient and stereoselective synthetic methods, particularly those employing biocatalysis, has made these chiral building blocks readily accessible. Their strategic incorporation into synthetic routes enables the streamlined and scalable production of complex, life-saving therapeutics. As the demand for enantiopure drugs grows, the importance of versatile chiral synthons like ethyl 3-hydroxybutyrate will undoubtedly continue to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl (R)-3-hydroxybutyrate | Enzymaster [enzymaster.de]
- 3. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. studylib.net [studylib.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ethz.ch [ethz.ch]
- 9. scispace.com [scispace.com]
- 10. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Ethyl-3-Hydroxybutyrate In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl-3-hydroxybutyrate (EHB) is an exogenous ketone precursor that holds therapeutic promise for conditions benefiting from a ketogenic state. Understanding its metabolic fate is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of ethyl-3-hydroxybutyrate. Upon administration, EHB is rapidly hydrolyzed by carboxylesterases, primarily in the liver, to yield 3-hydroxybutyrate (B1226725) (3-HB), a primary ketone body, and ethanol (B145695). The resulting elevation in circulating 3-HB levels is responsible for the compound's physiological effects. This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key metabolic and experimental processes.
Introduction
Ethyl-3-hydroxybutyrate is an ester of the ketone body 3-hydroxybutyrate. As an exogenous ketone supplement, it offers a potential alternative to the stringent ketogenic diet for inducing a state of ketosis.[1] The therapeutic applications of elevated ketone body levels are being explored for a range of metabolic and neurological disorders. This document serves as an in-depth technical resource on the in vivo metabolic pathway of ethyl-3-hydroxybutyrate, intended to support research and drug development efforts in this area.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The in vivo disposition of ethyl-3-hydroxybutyrate is characterized by rapid hydrolysis, which dictates its absorption, distribution, and subsequent metabolic fate.
Absorption and Distribution
Following administration, particularly via oral or intraperitoneal routes, ethyl-3-hydroxybutyrate is readily absorbed. However, due to its rapid breakdown, the systemic exposure to the intact ester is expected to be very low. Fatty acid ethyl esters, a similar class of compounds, are known to be rapidly degraded in the gastrointestinal tract and blood, with a half-life of as little as 58 seconds in circulation.[2] While specific data on the tissue distribution of intact EHB is limited, it is likely distributed to tissues with high esterase activity, such as the liver, where it undergoes first-pass metabolism. The metabolites, 3-hydroxybutyrate and ethanol, are then distributed throughout the body.
Metabolism: The Core Pathway
The central metabolic event for ethyl-3-hydroxybutyrate is its hydrolysis into 3-hydroxybutyrate and ethanol.
This reaction is catalyzed by carboxylesterases (CE), a family of enzymes abundant in the liver, but also present in the intestine, blood, and other tissues.[3][4] In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of a wide range of ester-containing drugs.[4] Based on substrate specificity studies, hCE1 preferentially hydrolyzes esters with a large acyl group and a small alcohol group, while hCE2 favors substrates with a small acyl group and a large alcohol group.[5] Given that ethyl-3-hydroxybutyrate possesses a relatively small acyl group (3-hydroxybutyrate) and a small alcohol group (ethanol), it is likely a substrate for hCE1.[5]
The hydrolysis of ethyl-3-hydroxybutyrate is a critical activation step, releasing the biologically active ketone body, 3-hydroxybutyrate.
3-Hydroxybutyrate is a natural energy substrate for many tissues, including the brain, heart, and skeletal muscle, particularly during periods of low glucose availability.[6] It is transported into cells via monocarboxylate transporters (MCTs). Inside the mitochondria, 3-HB is oxidized to acetoacetate (B1235776) by 3-hydroxybutyrate dehydrogenase. Acetoacetate is then converted to acetoacetyl-CoA, which is subsequently cleaved to yield two molecules of acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP.[6]
The ethanol produced from the hydrolysis of EHB enters the systemic circulation and is metabolized primarily in the liver via the well-established oxidative pathways. Alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde, which is further oxidized to acetate by aldehyde dehydrogenase (ALDH). Acetate is then converted to acetyl-CoA.
Excretion
The primary route of excretion for the metabolites of ethyl-3-hydroxybutyrate is through respiration as carbon dioxide, a product of the TCA cycle. A small amount of unchanged 3-hydroxybutyrate may be excreted in the urine, particularly at high plasma concentrations. The metabolites of ethanol are also eliminated through various pathways.
Quantitative Data
Direct pharmacokinetic data for ethyl-3-hydroxybutyrate in vivo is scarce due to its rapid hydrolysis. The available quantitative data primarily focuses on the concentration of its active metabolite, 3-hydroxybutyrate, in biological matrices following EHB administration.
| Parameter | Species | Dose | Route | Matrix | Value | Reference |
| Tmax of 3-HB | Mouse | 300 mg/kg | Intraperitoneal | Serum | 5 minutes | [5] |
| Tmax of 3-HB | Mouse | 300 mg/kg | Intraperitoneal | Gastrocnemius Muscle | 10 minutes | [5] |
| Peak 3-HB Conc. | Mouse | 300 mg/kg | Intraperitoneal | Serum | ~5.5-fold increase from baseline | [5] |
| Peak 3-HB Conc. | Mouse | 300 mg/kg | Intraperitoneal | Gastrocnemius Muscle | ~10-fold increase from baseline | [5] |
Experimental Protocols
The following section outlines a typical experimental protocol for investigating the in vivo metabolic fate of ethyl-3-hydroxybutyrate in a rodent model.
Animal Model and Housing
-
Species: Male BALB/c mice, 6-8 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.
Dosing
-
Compound: Ethyl-3-hydroxybutyrate (EHB).
-
Dose: 300 mg/kg body weight.
-
Formulation: EHB is dissolved in a suitable vehicle (e.g., saline).
-
Route of Administration: Intraperitoneal (IP) injection.
Sample Collection
-
Matrices: Blood (for serum) and tissues (e.g., gastrocnemius muscle, liver, brain).
-
Time Points: Samples are collected at multiple time points post-dosing to characterize the pharmacokinetic profile (e.g., 0, 5, 10, 30, 60, 120, 240, and 480 minutes).
-
Procedure: At each time point, a cohort of animals is euthanized, and blood is collected via cardiac puncture. Tissues are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Analytical Methodology
-
Analyte: 3-hydroxybutyrate.
-
Method: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used for the quantification of 3-HB in biological matrices.
-
Sample Preparation:
-
Serum: Proteins are precipitated with a suitable agent (e.g., perchloric acid), and the supernatant is used for analysis.
-
Tissues: Tissues are homogenized in a suitable buffer, followed by protein precipitation and extraction of the analyte.
-
-
Quantification: A standard curve is generated using known concentrations of 3-hydroxybutyrate to allow for accurate quantification in the experimental samples.
Conclusion
The in vivo metabolic fate of ethyl-3-hydroxybutyrate is predominantly driven by its rapid hydrolysis to 3-hydroxybutyrate and ethanol. This bioconversion is efficiently catalyzed by carboxylesterases, leading to a rapid increase in circulating ketone body levels. The therapeutic effects of EHB are therefore attributable to the metabolic actions of 3-HB. Further research is warranted to fully elucidate the pharmacokinetics of the intact ester and to explore the influence of different routes of administration and potential inter-species differences in carboxylesterase activity. This technical guide provides a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of this promising exogenous ketone precursor.
References
- 1. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vt.edu [research.vt.edu]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-Hydroxybutyrate: A Technical Review of its Role as a Putative GHB Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-hydroxybutyrate (GHB) is a central nervous system depressant with a history of both therapeutic use and abuse. Its co-ingestion with ethanol (B145695) is a common scenario in recreational settings and is associated with enhanced sedative and adverse effects. This has led to scientific inquiry into the potential for metabolic interactions, including the formation of ethyl 4-hydroxybutyrate. This technical guide provides an in-depth review of the current scientific understanding of ethyl 4-hydroxybutyrate in the context of GHB and ethanol co-administration. It synthesizes findings on the chemical properties of ethyl 4-hydroxybutyrate, the pharmacokinetics of GHB in the presence of ethanol, and critically evaluates the evidence for the in vivo formation of ethyl 4-hydroxybutyrate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and forensic toxicology.
Chemical and Physical Properties of Ethyl 4-Hydroxybutyrate
Ethyl 4-hydroxybutyrate is an ester of GHB and ethanol.[] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C6H12O3 | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| IUPAC Name | ethyl 4-hydroxybutanoate (B1227057) | [2] |
| Synonyms | 4-Hydroxybutanoic acid ethyl ester, GHB ethyl ester | [2] |
| CAS Number | 999-10-0 | |
| Boiling Point | 204.00 to 205.00 °C @ 760.00 mm Hg (estimated) | |
| Solubility | Soluble in water and alcohol. | |
| Appearance | Colorless liquid |
The Hypothesis of In Vivo Formation of Ethyl 4-Hydroxybutyrate
The co-ingestion of GHB and ethanol raises the possibility of a transesterification reaction in vivo, potentially catalyzed by esterases, leading to the formation of ethyl 4-hydroxybutyrate. The proposed metabolic pathway is illustrated in the following diagram.
Review of In Vivo and In Vitro Evidence
Despite the chemical plausibility of its formation, direct evidence for the in vivo production of ethyl 4-hydroxybutyrate as a metabolite of GHB and ethanol in humans is lacking.
Human Studies
Human studies investigating the co-administration of GHB and ethanol have primarily focused on pharmacokinetic and pharmacodynamic interactions. These studies have shown that ethanol can modestly increase the peak plasma concentration (Cmax) and prolong the elimination half-life of GHB, although these effects were not always statistically significant.[3][4][5][6] However, these studies did not report the detection of ethyl 4-hydroxybutyrate in blood or urine samples.
A key study directly addressed the possibility of ethyl 4-hydroxybutyrate as an in vivo metabolite. In this experiment, a volunteer consumed 750 mL of wine containing a naturally high concentration of ethyl 4-hydroxybutyrate (approximately 2010 ng/mL). Subsequent analysis of blood and urine samples revealed no observable concentrations of GHB-esters.[7][8] This finding strongly suggests that even if formed, ethyl 4-hydroxybutyrate is either not produced in significant quantities in vivo or is rapidly hydrolyzed back to GHB and ethanol.
Formation in Beverages
In contrast to the lack of in vivo evidence, the formation of ethyl 4-hydroxybutyrate in alcoholic beverages spiked with GHB or its precursor, gamma-butyrolactone (B3396035) (GBL), is well-documented.[7][8] This has significant implications for forensic toxicology, as ethyl 4-hydroxybutyrate can serve as a marker for the adulteration of alcoholic drinks.
Pharmacokinetic Interaction Between GHB and Ethanol
While the formation of ethyl 4-hydroxybutyrate appears to be insignificant in vivo, the co-ingestion of GHB and ethanol does result in notable pharmacodynamic and minor pharmacokinetic interactions.
| Parameter | GHB Alone | GHB with Ethanol | % Change | Statistical Significance | Source |
| Cmax (mg/L) | Varies by dose | ~16% higher | 16% | Not Statistically Significant | [3][5] |
| t1/2 (min) | 30-50 | ~29% longer | 29% | Not Statistically Significant | [3][5] |
The observed potentiation of sedative and adverse effects is likely due to the additive or synergistic pharmacodynamic effects on the central nervous system, rather than a significant metabolic interaction leading to the formation of a new psychoactive compound.[4][9] Both substances are CNS depressants, and their combined use can lead to a greater risk of respiratory depression, hypotension, and vomiting.[3][4][5]
Analytical Methodologies
The detection of ethyl 4-hydroxybutyrate is crucial for forensic investigations of beverage tampering. A validated method for its quantification in alcoholic beverages has been described.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Beverages
A sensitive and specific LC-MS/MS method has been developed for the determination of ethyl 4-hydroxybutyrate in alcoholic beverages.[7][8]
-
Sample Preparation: Direct injection of the beverage after dilution.
-
Chromatography: Reversed-phase liquid chromatography.
-
Detection: Triple quadrupole mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Limit of Detection (LOD): 3.4 ng/mL.[7]
-
Limit of Quantification (LOQ): Not specified in the provided abstract.
The workflow for this analytical approach is outlined below.
Toxicological and Pharmacological Profile of Ethyl 4-Hydroxybutyrate
There is a paucity of data on the specific toxicological and pharmacological effects of ethyl 4-hydroxybutyrate in humans. One source suggests it may have sedative-hypnotic and antioxidant properties based on animal studies.[] However, without dedicated studies, its contribution to the overall toxicological profile of GHB and ethanol co-ingestion remains speculative. Given the evidence against its significant in vivo formation, its direct pharmacological impact in humans is likely minimal.
Conclusion
The available scientific evidence does not support the hypothesis that ethyl 4-hydroxybutyrate is a significant in vivo metabolite of GHB following co-ingestion with ethanol in humans. While minor pharmacokinetic interactions between GHB and ethanol exist, the pronounced potentiation of adverse effects is primarily attributed to their combined pharmacodynamic actions as central nervous system depressants. The relevance of ethyl 4-hydroxybutyrate is predominantly in the forensic analysis of alcoholic beverages, where its presence can indicate tampering with GHB or GBL. Future research in the field of GHB and ethanol interaction should continue to focus on the complex pharmacodynamic interplay between these two substances.
References
- 2. Ethyl 4-hydroxybutanoate | C6H12O3 | CID 357772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GHB and Ethanol Effects and Interactions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between γ-Hydroxybutyric Acid and Ethanol: A Review from Toxicokinetic and Toxicodynamic Perspectives [mdpi.com]
- 5. Gamma-hydroxybutyrate and ethanol effects and interactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl-4-Hydroxybutyrate and Ethyl-4-Hydroxybutyrate as Potential Markers for Simultaneous Consumption of GHB/GBL and Alcohol: Preliminary Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biochemical Pathways Involving Ethyl 3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxybutyrate (B1226725) (EHB) is an ester of significant interest in various scientific fields, from its role as a flavoring agent to its potential therapeutic applications as a precursor to the ketone body 3-hydroxybutyrate (3-HB). This technical guide provides a comprehensive overview of the core biochemical pathways involving EHB, focusing on its metabolic fate in vivo. We delve into the enzymatic hydrolysis of EHB, the subsequent metabolism of its products, and its natural occurrence. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key analyses, and includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-hydroxybutyrate is a chiral molecule that exists as two enantiomers: (R)-ethyl 3-hydroxybutyrate and (S)-ethyl 3-hydroxybutyrate. It is found naturally in some fruits and fermented beverages like wine[1]. In recent years, EHB has garnered attention as an exogenous ketone precursor, as its hydrolysis yields 3-hydroxybutyrate (3-HB), a key energy source during periods of low glucose availability[2]. Understanding the biochemical pathways of EHB is crucial for its application in drug development, nutritional supplements, and food science.
Primary Biochemical Pathway: Enzymatic Hydrolysis
The principal biochemical pathway for ethyl 3-hydroxybutyrate in vivo is its hydrolysis into 3-hydroxybutyrate and ethanol (B145695). This reaction is catalyzed by a class of enzymes known as carboxylesterases (CEs), which are abundant in the liver, intestines, and blood[3][4].
The hydrolysis reaction can be represented as follows:
Ethyl 3-hydroxybutyrate + H₂O → 3-Hydroxybutyrate + Ethanol
Carboxylesterases: The Key Enzymes
Carboxylesterases (EC 3.1.1.1) are a superfamily of serine hydrolases that play a critical role in the metabolism of a wide range of xenobiotics and endogenous compounds containing ester, amide, or thioester bonds[3]. In humans, two major forms, CES1 and CES2, are responsible for the majority of ester hydrolysis. CES1 is predominantly found in the liver, while CES2 is highly expressed in the small intestine[3]. The hydrolysis of ethyl 3-hydroxybutyrate, an ester with a small alcohol group, is likely mediated by CES1[5].
Pharmacokinetics and In Vivo Conversion
While specific pharmacokinetic data for ethyl 3-hydroxybutyrate is limited, studies on similar ketone esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, provide valuable insights. Upon oral administration, these esters are rapidly hydrolyzed, leading to a significant increase in blood 3-HB levels[4][6]. The intact ester is often undetectable in plasma, suggesting a high first-pass metabolism[6].
One study on the oral administration of a ketone monoester ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate) in healthy adults provides quantitative data on the resulting plasma concentrations of β-hydroxybutyrate[6].
| Dosage (mg/kg) | Cmax of β-hydroxybutyrate (mM) | Tmax (hours) | Elimination Half-life (hours) |
| 140 | ~1.0 | ~1-2 | 0.8 - 3.1 |
| 357 | ~2.0 | ~1-2 | 0.8 - 3.1 |
| 714 | 3.30 | ~1-2 | 0.8 - 3.1 |
| Table 1: Pharmacokinetic parameters of β-hydroxybutyrate following oral administration of a ketone monoester in healthy adults.[6] |
Subsequent Metabolic Fates of Hydrolysis Products
Metabolism of 3-Hydroxybutyrate
3-Hydroxybutyrate is a ketone body that serves as a vital energy source for various tissues, including the brain, heart, and skeletal muscle, particularly during periods of fasting, prolonged exercise, or a ketogenic diet. 3-HB is transported from the liver to extrahepatic tissues, where it is converted back to acetoacetate (B1235776) and then to acetyl-CoA, which enters the citric acid cycle for ATP production.
Metabolism of Ethanol
The ethanol produced from the hydrolysis of ethyl 3-hydroxybutyrate enters the systemic circulation and is primarily metabolized in the liver. The main pathway involves the oxidation of ethanol to acetaldehyde (B116499) by alcohol dehydrogenase (ADH), followed by the oxidation of acetaldehyde to acetate (B1210297) by aldehyde dehydrogenase (ALDH). Acetate is then converted to acetyl-CoA, which can be used in the citric acid cycle or for fatty acid synthesis.
Natural Occurrence and Biosynthesis
Ethyl 3-hydroxybutyrate is a naturally occurring compound found in various fruits, such as pineapple and tamarillo, and is a common volatile component of wine[1]. In yeast, such as Saccharomyces cerevisiae, ethyl esters are synthesized during fermentation. The biosynthesis involves the condensation of an acyl-CoA molecule with ethanol, a reaction catalyzed by alcohol acyltransferases (AATs)[7][8]. The acyl-CoA precursor for ethyl 3-hydroxybutyrate would be 3-hydroxybutyryl-CoA.
Experimental Protocols
Simultaneous Quantification of Ethyl 3-Hydroxybutyrate and 3-Hydroxybutyrate in Plasma by LC-MS/MS
This protocol is adapted from methodologies for the analysis of similar ketone esters and their metabolites[9][10].
Objective: To simultaneously quantify the concentrations of ethyl 3-hydroxybutyrate and 3-hydroxybutyrate in plasma samples.
Materials:
-
Plasma samples
-
Ethyl 3-hydroxybutyrate and 3-hydroxybutyrate analytical standards
-
Deuterated internal standards (e.g., 3-hydroxybutyrate-d4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (containing deuterated 3-hydroxybutyrate).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
-
MS/MS System (Negative Ion Mode):
-
Ion source: Electrospray ionization (ESI)
-
Monitor the following MRM transitions (example transitions, may need optimization):
-
3-Hydroxybutyrate: Q1 m/z 103.0 -> Q3 m/z 59.0
-
3-Hydroxybutyrate-d4 (IS): Q1 m/z 107.0 -> Q3 m/z 62.0
-
Ethyl 3-hydroxybutyrate (can be monitored in positive mode): Q1 m/z 133.1 [M+H]+ -> Q3 (product ion to be determined by infusion)
-
-
-
-
Data Analysis:
-
Construct calibration curves for both analytes using the peak area ratios of the analyte to the internal standard.
-
Quantify the concentrations in the unknown samples using the calibration curves.
-
In Vitro Hydrolysis of Ethyl 3-Hydroxybutyrate using Liver Microsomes
This protocol is based on general procedures for in vitro drug metabolism studies using liver microsomes[11][12].
Objective: To determine the rate of hydrolysis of ethyl 3-hydroxybutyrate in liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
Ethyl 3-hydroxybutyrate
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system for analysis
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4) and HLM (e.g., 0.5 mg/mL protein concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ethyl 3-hydroxybutyrate to a final concentration of, for example, 10 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant for the disappearance of ethyl 3-hydroxybutyrate and the formation of 3-hydroxybutyrate using the LC-MS/MS method described above.
-
-
Data Analysis:
-
Plot the concentration of ethyl 3-hydroxybutyrate versus time.
-
Determine the initial rate of hydrolysis from the linear portion of the curve.
-
To determine kinetic parameters (Km and Vmax), repeat the experiment with varying concentrations of ethyl 3-hydroxybutyrate.
-
Conclusion
The primary biochemical pathway of ethyl 3-hydroxybutyrate is its rapid hydrolysis by carboxylesterases to yield 3-hydroxybutyrate and ethanol. This positions EHB as an effective pro-drug for delivering the ketone body 3-HB. The subsequent metabolism of these products follows well-established pathways of ketone body utilization and ethanol oxidation. Further research is warranted to fully elucidate the specific carboxylesterases involved and to obtain more detailed pharmacokinetic data for EHB itself. The analytical methods and pathways described in this guide provide a solid foundation for researchers and drug development professionals working with this versatile molecule.
References
- 1. MiMeDB: Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458) [mimedb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Population Pharmacokinetics of D-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Genesis of a Key Chiral Building Block: An In-depth Technical Guide to the Discovery and History of Ethyl Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydroxybutyrate, a chiral molecule of significant interest in the synthesis of pharmaceuticals and other bioactive compounds, possesses a rich history intertwined with the development of fundamental organic reactions. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern production methods of ethyl hydroxybutyrate. It further delves into the crucial biological signaling pathways influenced by its corresponding acid, β-hydroxybutyric acid, offering a valuable resource for researchers in drug development and related scientific fields.
Discovery and Early History: From β-Keto Esters to Chiral Alcohols
The story of ethyl hydroxybutyrate is intrinsically linked to the discovery and subsequent reactions of ethyl acetoacetate (B1235776). In 1863, Johann Georg Anton Geuther first synthesized ethyl acetoacetate, a landmark discovery that opened new avenues in organic synthesis. The initial focus was on the unique reactivity of this β-keto ester, particularly its ability to undergo enolization and subsequent alkylation.
The direct synthesis of ethyl hydroxybutyrate from ethyl acetoacetate became a reality with the advent of powerful reduction techniques. One of the earliest and most significant methods was the Bouveault-Blanc reduction , first reported in 1903 by Louis Bouveault and Gustave Louis Blanc.[1][2] This reaction, utilizing metallic sodium in absolute ethanol, provided a means to reduce esters to their corresponding primary alcohols. While primarily aimed at producing primary alcohols from various esters, its application to β-keto esters like ethyl acetoacetate would yield the corresponding β-hydroxy ester, ethyl hydroxybutyrate. This marked a pivotal moment in the accessibility of this important chiral building block.
Experimental Protocols: From Classical Reductions to Modern Asymmetric Syntheses
The methodologies for synthesizing ethyl hydroxybutyrate have evolved significantly, moving from classical, non-stereoselective methods to highly efficient and enantioselective modern techniques.
Historical Method: The Bouveault-Blanc Reduction
The Bouveault-Blanc reduction provided a foundational, albeit harsh and non-stereoselective, method for preparing ethyl hydroxybutyrate from ethyl acetoacetate.
Experimental Protocol: Bouveault-Blanc Reduction of Ethyl Acetoacetate (Conceptual)
-
Reactants: Ethyl acetoacetate, metallic sodium, absolute ethanol.
-
Procedure: In a flask equipped with a reflux condenser, ethyl acetoacetate is dissolved in an excess of absolute ethanol. Small pieces of metallic sodium are cautiously added to the solution. The reaction is highly exothermic and generates hydrogen gas, requiring careful control of the addition rate and efficient cooling. The reaction mixture is refluxed until all the sodium has reacted.
-
Workup: After cooling, the reaction mixture is carefully quenched with water to decompose any unreacted sodium and the sodium alkoxide products. The resulting solution is then acidified, and the product, ethyl hydroxybutyrate, is extracted with an organic solvent. Purification is typically achieved by distillation.
-
Yield: The yields for this reaction can be variable and are often moderate. The reaction is non-selective, producing a racemic mixture of (R)- and (S)-ethyl hydroxybutyrate.
Modern Chemical Synthesis: Asymmetric Reduction
Modern organic synthesis has focused on the development of stereoselective methods to produce enantiomerically pure forms of ethyl hydroxybutyrate, which are crucial for the synthesis of chiral drugs.
Experimental Protocol: Asymmetric Reduction of Ethyl Acetoacetate using a Chiral Catalyst
A common strategy involves the use of a chiral catalyst to stereoselectively reduce the ketone functionality of ethyl acetoacetate.
-
Reactants: Ethyl acetoacetate, a chiral reducing agent (e.g., a borane (B79455) complex with a chiral ligand or a chiral ruthenium catalyst with a hydrogen source).
-
Procedure: Ethyl acetoacetate is dissolved in an appropriate solvent under an inert atmosphere. The chiral catalyst is added, followed by the reducing agent. The reaction is typically stirred at a controlled temperature for a specific period.
-
Monitoring and Workup: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography or distillation.
-
Quantitative Data: These methods can achieve high yields and excellent enantiomeric excess (e.e.).
Biocatalytic Synthesis: The Use of Baker's Yeast
A highly effective and environmentally friendly method for the asymmetric reduction of ethyl acetoacetate is the use of baker's yeast (Saccharomyces cerevisiae). This biocatalytic approach typically yields the (S)-enantiomer with high optical purity.
Experimental Protocol: Baker's Yeast Reduction of Ethyl Acetoacetate
-
Materials: Baker's yeast, sucrose (B13894), water, ethyl acetoacetate.
-
Procedure: A suspension of baker's yeast and sucrose in warm water is prepared in a flask and allowed to ferment for a short period. Ethyl acetoacetate is then added to the fermenting mixture. The reaction is stirred at room temperature for several days.
-
Workup and Purification: The mixture is filtered to remove the yeast cells. The filtrate is then saturated with sodium chloride and extracted with an organic solvent (e.g., diethyl ether). The organic extracts are dried and concentrated, and the resulting crude product is purified by distillation.
Quantitative Data Presentation
The following tables summarize key quantitative data from representative synthesis protocols.
Table 1: Comparison of Synthesis Methods for Ethyl Hydroxybutyrate
| Method | Reducing Agent/Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Bouveault-Blanc Reduction | Sodium/Ethanol | Ethyl Acetoacetate | Racemic Ethyl Hydroxybutyrate | Variable (Moderate) | 0 | [1][2] |
| Asymmetric Chemical Reduction | Chiral Ru Catalyst/H₂ | Ethyl Acetoacetate | (R)- or (S)-Ethyl Hydroxybutyrate | High | >95 | Not specified |
| Baker's Yeast Reduction | Saccharomyces cerevisiae | Ethyl Acetoacetate | (S)-Ethyl 3-Hydroxybutyrate | 59-76 | 85 | [3] |
Table 2: Physicochemical Properties of Ethyl 3-Hydroxybutyrate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₃ | [4] |
| Molecular Weight | 132.16 g/mol | [4] |
| Boiling Point | 170 °C (lit.) | [4] |
| Density | 1.017 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.42 (lit.) | [4] |
| Flash Point | 77 °C - closed cup | [4] |
Signaling Pathways of β-Hydroxybutyrate
β-Hydroxybutyric acid, the carboxylic acid corresponding to ethyl hydroxybutyrate, is a ketone body that plays a significant role in cellular signaling. It acts as an endogenous inhibitor of class I histone deacetylases (HDACs) and as a ligand for specific G-protein coupled receptors (GPCRs).
β-Hydroxybutyrate as a Histone Deacetylase (HDAC) Inhibitor
β-Hydroxybutyrate directly inhibits the activity of class I HDACs, leading to an increase in histone acetylation. This epigenetic modification results in a more open chromatin structure, facilitating the transcription of specific genes, including those involved in oxidative stress resistance.
Caption: β-Hydroxybutyrate inhibits HDACs, promoting histone acetylation and gene transcription.
β-Hydroxybutyrate as a Ligand for G-Protein Coupled Receptors (GPCRs)
β-Hydroxybutyrate serves as a signaling molecule by binding to and activating specific GPCRs, such as HCAR2 (GPR109A) and FFAR3 (GPR41). This interaction initiates downstream signaling cascades that can modulate various physiological processes, including inflammation and lipolysis.
Caption: β-Hydroxybutyrate activates GPCRs, initiating intracellular signaling cascades.
Conclusion
From its conceptualization through the reduction of a historically significant β-keto ester to its modern, highly selective synthesis and its profound roles in cellular signaling, ethyl hydroxybutyrate has emerged as a molecule of great importance. This guide has provided a detailed historical context, practical experimental protocols, and a summary of its biological significance, offering a valuable resource for professionals in the chemical and biomedical sciences. The continued exploration of both the synthesis and biological activities of ethyl hydroxybutyrate and its derivatives promises to yield further innovations in drug discovery and development.
References
An In-depth Technical Guide to the Enantiomers of Ethyl Hydroxybutyrate: (R) and (S) Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxybutyrate (B1226725), a chiral ester of 3-hydroxybutyric acid, exists as two distinct enantiomers: (R)-ethyl 3-hydroxybutyrate and (S)-ethyl 3-hydroxybutyrate. These stereoisomers, while possessing identical chemical formulas, exhibit unique biological activities and serve as crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and other bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the core characteristics, synthesis methodologies, and biological significance of each enantiomer, with a focus on their applications in drug development and research.
Introduction
Chirality plays a pivotal role in the pharmacological activity of many drugs. The spatial arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are themselves chiral. Ethyl 3-hydroxybutyrate enantiomers are valuable synthons for introducing chirality into larger, more complex molecules.[3] The (R)-enantiomer is a key intermediate in the synthesis of various pharmaceuticals, while the (S)-enantiomer is utilized in the creation of carbapenem (B1253116) antibiotics and pheromones.[2][3] Understanding the distinct properties and synthetic routes for each enantiomer is therefore essential for researchers in medicinal chemistry and drug development.
Physicochemical Properties
The enantiomers of ethyl 3-hydroxybutyrate share many physical properties but differ in their interaction with plane-polarized light, a defining characteristic of chiral molecules.
| Property | (R)-Ethyl 3-Hydroxybutyrate | (S)-Ethyl 3-Hydroxybutyrate |
| CAS Number | 24915-95-5 | 56816-01-4 |
| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol |
| Appearance | Colorless liquid | Colorless to light yellow liquid |
| Boiling Point | 75-76 °C at 12 mmHg | 180-182 °C (lit.) |
| Density | ~1.017 g/mL at 25 °C[3] | 1.012 g/mL at 20 °C |
| Optical Rotation ([α]D) | -46° (c=1, chloroform)[4] | +43° (c=1, chloroform) |
Synthesis of Enantiomers
The stereoselective synthesis of each enantiomer is critical for their application. Various methods, including chemical synthesis, microbial reduction, and enzymatic resolution, have been developed to achieve high enantiomeric purity.
Chemical Synthesis of (R)-Ethyl 3-Hydroxybutyrate
A common method for the synthesis of (R)-ethyl 3-hydroxybutyrate involves the asymmetric reduction of ethyl acetoacetate (B1235776).
Experimental Protocol:
-
A solution of L-(+)-tartaric acid (15.5 mmol) in 50 ml of tetrahydrofuran (B95107) (THF) is cooled to -20°C.
-
A solution of ethyl acetoacetate (3.8 mmol) in 2 ml of THF is added to the tartaric acid solution.
-
Sodium borohydride (B1222165) (15.5 mmol) is added to the mixture in one portion with stirring, and the reaction is stirred for 13 hours.
-
The reaction mixture is cooled in an ice bath, and 25 ml of 1N HCl is added, followed by stirring for 30 minutes.
-
THF is removed under reduced pressure. The aqueous layer is extracted twice with ether (50 ml and 30 ml).
-
The combined ether extracts are washed with a saturated aqueous solution of sodium bicarbonate (30 ml) and then with a saturated aqueous solution of sodium chloride (30 ml).
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate (B1210297):n-hexane 1:5) to yield ethyl (R)-(-)-3-hydroxybutanoate.[5]
Caption: Chemical Synthesis of (R)-Ethyl 3-Hydroxybutyrate.
Microbial Reduction for (S)-Ethyl 3-Hydroxybutyrate
Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the stereoselective reduction of ethyl acetoacetate to produce (S)-ethyl 3-hydroxybutyrate.[6][7]
Experimental Protocol:
-
In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose (B13894), and 200 g of baker's yeast in this order with stirring.[8]
-
Stir the mixture for 1 hour at approximately 30°C.
-
Add 20.0 g (0.154 mol) of ethyl acetoacetate and stir the fermenting suspension for another 24 hours at room temperature.[8]
-
Add a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.[8]
-
Continue stirring for 50–60 hours at room temperature.
-
Monitor the reaction by gas chromatography. Once complete, add 80 g of Celite and filter the mixture.
-
Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.[8]
-
Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Fractionally distill the residue under reduced pressure (12 mm) to collect the fraction boiling at 71–73°C, which is (S)-(+)-ethyl 3-hydroxybutyrate.[8]
Caption: Microbial Reduction to (S)-Ethyl 3-Hydroxybutyrate.
Enzymatic Resolution of Racemic Ethyl 3-Hydroxybutyrate
Enzymatic resolution is an efficient method to separate a racemic mixture into its constituent enantiomers. Lipases are commonly employed for this purpose.
Experimental Protocol (Two-Step Resolution):
-
Step 1: Synthesis of (S)-Ethyl 3-Hydroxybutyrate
-
Racemic ethyl 3-hydroxybutyrate is acetylated with vinyl acetate in a solvent-free system using immobilized Candida antarctica lipase (B570770) B (CALB).[1][9]
-
The reaction proceeds until approximately 50% conversion, at which point the unreacted starting material is enriched in the (S)-enantiomer.
-
(S)-Ethyl 3-hydroxybutyrate is then separated from the acetylated (R)-enantiomer by fractional distillation.[9]
-
-
Step 2: Synthesis of (R)-Ethyl 3-Hydroxybutyrate
References
- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 2. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Ethyl 4-hydroxybutyrate in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the determination of ethyl 4-hydroxybutyrate in human urine using gas chromatography-mass spectrometry (GC-MS) following liquid-liquid extraction and derivatization. Ethyl 4-hydroxybutyrate is an ethyl ester of the endogenous compound gamma-hydroxybutyric acid (GHB). Monitoring its urinary concentrations can be relevant in clinical research and drug development. The method described herein is validated for selectivity, linearity, precision, and accuracy, making it suitable for research applications.
Introduction
Ethyl 4-hydroxybutyrate is a chemical compound and a fatty acid ester. As a derivative of 4-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug, its presence and concentration in biological fluids such as urine are of interest to researchers. Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. To enhance the volatility and thermal stability of ethyl 4-hydroxybutyrate for GC-MS analysis, a derivatization step is employed to cap the polar hydroxyl group. This protocol outlines a complete workflow from sample preparation to data analysis.
Experimental Protocol
3.1. Materials and Reagents
-
Ethyl 4-hydroxybutyrate standard (CAS: 591-68-4)
-
Deuterated gamma-hydroxybutyrate (GHB-d6) internal standard (IS)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Urine samples (drug-free for controls and calibrators)
3.2. Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Autosampler: Gerstel MPS or equivalent
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
3.3. Sample Preparation
-
Sample Thawing: Thaw frozen urine samples at room temperature. Vortex mix for 10 seconds.
-
Aliquoting: Transfer 1 mL of urine into a 10 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (GHB-d6, 10 µg/mL) to each sample, calibrator, and quality control.
-
Acidification: Add 100 µL of 6M HCl to adjust the pH to 1-2. This step helps in the extraction process.
-
Liquid-Liquid Extraction:
-
Add 4 mL of ethyl acetate to each tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Add 75 µL of BSTFA + 1% TMCS and 25 µL of ethyl acetate to the dried residue.
-
Cap the tubes tightly and heat at 70°C for 30 minutes.
-
-
Final Step: After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.
3.4. GC-MS Parameters
The following table summarizes the instrumental parameters for the GC-MS analysis.
| Parameter | Setting |
| GC System | Agilent 7890B |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | Initial 60°C for 2 min, ramp at 20°C/min to 180°C, then ramp at 35°C/min to 280°C, hold for 4 min. |
| Transfer Line Temp. | 280°C |
| MS System | Agilent 5977A |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation and Quantification
4.1. Selected Ion Monitoring (SIM)
For quantitative analysis, the following ions are monitored. The primary ion is used for quantification, and the secondary ions are used for confirmation.
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Expected Retention Time (min) |
| Ethyl 4-hydroxybutyrate-TMS Derivative | 131 | 117, 204 | ~7.5 |
| GHB-d6-diTMS Derivative (Internal Standard) | 239 | 147, 209 | ~7.3 |
4.2. Calibration Curve
A calibration curve is constructed by analyzing blank urine samples spiked with known concentrations of ethyl 4-hydroxybutyrate.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Example) |
| 50 | 0.052 |
| 100 | 0.105 |
| 250 | 0.260 |
| 500 | 0.515 |
| 1000 | 1.020 |
| 2500 | 2.550 |
4.3. Method Validation Summary
The method should be validated according to standard guidelines. The following table summarizes typical performance characteristics.
| Validation Parameter | Result |
| Linear Range | 50 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy/Recovery | 85-115% |
Visualizations
Caption: Experimental workflow for GC-MS analysis of ethyl 4-hydroxybutyrate in urine.
Caption: Logical relationship of the quantification process.
Conclusion
The described GC-MS method provides a reliable and sensitive tool for the quantitative analysis of ethyl 4-hydroxybutyrate in urine. The sample preparation involving liquid-liquid extraction followed by silylation is effective for achieving the necessary sensitivity and chromatographic performance. This application note serves as a comprehensive guide for researchers and scientists in the fields of clinical chemistry, toxicology, and drug metabolism studies.
Application Notes and Protocols for the Synthesis of Ethyl (R)-3-hydroxybutyrate from Ethyl Acetoacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereoselective synthesis from the prochiral starting material, ethyl acetoacetate (B1235776), is of significant interest. This document provides detailed application notes and protocols for two distinct and effective methods for this synthesis: a biocatalytic approach using the microorganism Paracoccus denitrificans and a chemical approach utilizing a chiral reducing agent.
Data Presentation
The following table summarizes the quantitative data for the described synthetic methods, allowing for easy comparison of their efficacy.
| Method | Catalyst/Reducing Agent | Substrate Concentration | Reaction Time | Yield | Enantiomeric Excess (e.e.) | Reference |
| Biocatalytic Reduction | Paracoccus denitrificans | 150 mM | 8 hours | - | 98.9% | [1] |
| Chemical Reduction | Sodium borohydride (B1222165) / L-(+)-Tartaric acid | 3.8 mmol scale | 13 hours | 59% | 79% | [2] |
| Biocatalytic (Alternative) | Baker's Yeast (Saccharomyces cerevisiae) | 15 g/L | 72 hours | 69% | 85% (S-enantiomer) | [3] |
Note: Baker's yeast predominantly produces the (S)-enantiomer.[3][4] However, the stereochemical outcome can be influenced by the specific strain and reaction conditions.[5]
Experimental Protocols
Method 1: Biocatalytic Synthesis using Paracoccus denitrificans
This protocol describes the asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate using whole cells of Paracoccus denitrificans under anaerobic conditions, induced by the addition of nitrate (B79036).[1]
Materials:
-
Paracoccus denitrificans cells
-
Ethyl acetoacetate (EAA)
-
Sodium nitrate (NaNO₃)
-
Phosphate (B84403) buffer (pH 7.0)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel (bioreactor or sealed flask)
-
Shaker incubator
Protocol:
-
Cell Culture and Preparation: Cultivate Paracoccus denitrificans under appropriate conditions to obtain the desired cell mass. Harvest the cells by centrifugation and wash them with phosphate buffer. Resuspend the cells in the reaction buffer to a final concentration of 10 g dry weight/L.
-
Reaction Setup: In a sealed reaction vessel, combine the cell suspension with 150 mM of ethyl acetoacetate and 100 mM of sodium nitrate.
-
Anaerobic Conditions: Purge the reaction vessel with an inert gas (e.g., nitrogen) for 15-20 minutes to establish anaerobic conditions.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of ethyl (R)-3-hydroxybutyrate and the remaining ethyl acetoacetate using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column to determine enantiomeric excess.
-
Work-up and Purification:
-
Once the reaction is complete, remove the cells by centrifugation or filtration.
-
Saturate the supernatant with sodium chloride.
-
Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate (B86663).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain pure ethyl (R)-3-hydroxybutyrate.
-
Method 2: Chemical Synthesis using Sodium Borohydride and L-(+)-Tartaric Acid
This protocol details the asymmetric reduction of ethyl acetoacetate using sodium borohydride as the reducing agent in the presence of L-(+)-tartaric acid as a chiral auxiliary.[2]
Materials:
-
L-(+)-Tartaric acid
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetoacetate (EAA)
-
Sodium borohydride (NaBH₄)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Silica gel for column chromatography
-
Round-bottom flask
-
Cryostat or ice-salt bath
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2.33 g (15.5 mmol) of L-(+)-tartaric acid in 50 mL of anhydrous THF.
-
Cool the solution to -20°C using a cryostat.
-
-
Addition of Reactants:
-
To the cooled solution, add a solution of 0.5 g (3.8 mmol) of ethyl acetoacetate in 2 mL of THF.
-
With continuous stirring, add 0.59 g (15.5 mmol) of sodium borohydride to the mixture in one portion.
-
-
Reaction: Stir the reaction mixture at -20°C for 13 hours.
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Carefully add 25 mL of 1N HCl to quench the reaction and stir for an additional 30 minutes.
-
-
Work-up and Extraction:
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer twice with diethyl ether (50 mL and 30 mL).
-
Combine the organic extracts and wash them sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 1:5) as the eluent to yield pure ethyl (R)-3-hydroxybutyrate.[2]
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of ethyl (R)-3-hydroxybutyrate from ethyl acetoacetate.
Caption: General workflow for the synthesis of ethyl (R)-3-hydroxybutyrate.
References
- 1. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. prezi.com [prezi.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
Application Notes and Protocols for Oral Administration of Ethyl Hydroxybutyrate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxybutyrate (B1226725) (EHB) is a naturally occurring ester and a precursor to the ketone body β-hydroxybutyrate (BHB). BHB is a crucial energy source during periods of low glucose availability and has been shown to possess therapeutic potential in various disease models, including cancer cachexia, by promoting protein synthesis and reducing inflammation.[1][2] This document provides a detailed protocol for the oral administration of EHB to mice, enabling researchers to investigate its pharmacokinetic profile and physiological effects.
Upon oral administration, it is anticipated that EHB is rapidly hydrolyzed by endogenous esterases present in the gastrointestinal tract, liver, and blood, releasing ethanol (B145695) and 3-hydroxybutyrate (3-HB), also known as β-hydroxybutyrate (BHB).[3][4][5] BHB then enters systemic circulation and exerts its biological effects.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of β-hydroxybutyrate (BHB) following Oral Administration of a Ketone Monoester in Healthy Adults [4]
| Parameter | Value (at 714 mg/kg dose) |
| Maximum Plasma Concentration (Cmax) | 3.30 mM |
| Time to Maximum Concentration (Tmax) | 1–2 hours |
| Elimination Half-life (t1/2) | 0.8–3.1 hours |
Table 2: Effects of a Ketogenic Compound Administered via Oral Gavage in Mice [6]
| Dose | Peak Blood BHB Concentration (mM) | Observations |
| 2.5 g/kg | ~1.5 | Elevated blood BHB compared to baseline at 1 hour post-gavage. |
| 5.0 g/kg | ~2.5 | Elevated blood BHB from 2 to 4 hours post-gavage. |
| 7.5 g/kg | ~3.0 | Elevated blood BHB from 2 to 5 hours post-gavage. |
Experimental Protocols
This section outlines a detailed protocol for the oral administration of ethyl hydroxybutyrate to mice via gavage. This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials
-
Ethyl 3-hydroxybutyrate (EHB)
-
Vehicle (e.g., sterile water, corn oil)
-
Animal scale
-
Gavage needles (18-20 gauge, 1.5 inches with a rounded tip for adult mice)[7][8]
-
Syringes (1 mL)
-
70% Ethanol for disinfection
Experimental Workflow Diagram
Caption: Experimental workflow for oral administration of EHB in mice.
Procedure
-
Animal Handling and Acclimation:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before the experiment.
-
-
Dose Preparation:
-
Weigh each mouse accurately before administration to calculate the precise dosage.
-
Prepare a stock solution of EHB in the chosen vehicle. The choice of vehicle may depend on the experimental design. Water is a suitable vehicle for water-soluble compounds, while corn oil can be used for lipophilic compounds.
-
The volume administered should not exceed 10 mL/kg of body weight.[7] For a 25g mouse, the maximum volume is 0.25 mL.
-
-
Oral Gavage Technique:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.[2][9]
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper length for stomach intubation.[2]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[7]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Once the needle is in the stomach, administer the EHB solution slowly and steadily.[2]
-
After administration, gently remove the needle.
-
-
Post-Administration Monitoring:
-
Observe the mouse for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing or lethargy.[10]
-
Return the mouse to its home cage and monitor at regular intervals as required by the experimental design.
-
Signaling Pathways
The primary active metabolite of ethyl hydroxybutyrate is β-hydroxybutyrate (BHB). BHB is known to influence several signaling pathways, primarily through its action as a histone deacetylase (HDAC) inhibitor.
β-hydroxybutyrate Signaling Diagram
Caption: Signaling pathway of orally administered Ethyl Hydroxybutyrate.
The administration of EHB leads to increased levels of BHB, which acts as an inhibitor of class I histone deacetylases (HDACs). This inhibition results in increased histone acetylation, leading to changes in gene expression that can promote protein synthesis and reduce inflammation, contributing to its therapeutic effects.[1][11] Additionally, BHB serves as an energy substrate, promoting the TCA cycle.[1]
References
- 1. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Ethyl β-Hydroxybutyrate in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethyl β-hydroxybutyrate in biological matrices such as plasma and serum. Ethyl β-hydroxybutyrate is an exogenous ketone ester that is gaining interest for its potential therapeutic and physiological effects. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using LC-MS/MS. This method is suitable for high-throughput pharmacokinetic studies and metabolic research involving exogenous ketone supplementation.
Introduction
Exogenous ketones are being increasingly investigated for their potential applications in various fields, including neuroscience, metabolism, and sports nutrition.[1] Ketone esters, such as ethyl β-hydroxybutyrate, offer a practical means of inducing a state of ketosis without the need for a strict ketogenic diet.[2] Upon ingestion, these esters are hydrolyzed, releasing β-hydroxybutyrate (BHB) into the bloodstream.[1] Accurate and reliable quantification of the parent ester is crucial for understanding its pharmacokinetics and metabolic fate. This application note details a comprehensive LC-MS/MS protocol for the determination of ethyl β-hydroxybutyrate in biological samples.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of ethyl β-hydroxybutyrate from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard (IS): Isotope-labeled ethyl β-hydroxybutyrate or a structurally similar compound.
Protocol:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this application.
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
Multiple Reaction Monitoring (MRM) Transitions:
The monoisotopic mass of ethyl 3-hydroxybutanoate is approximately 132.08 Da.[3] The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 133.1. The fragmentation of the ethyl ester will likely involve the neutral loss of ethanol (B145695) (46 Da) or other characteristic fragments.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl β-Hydroxybutyrate | 133.1 | 87.1 | 15 |
| Ethyl β-Hydroxybutyrate | 133.1 | 69.1 | 20 |
| Internal Standard | - | - | - |
(Note: The optimal collision energies should be determined empirically for the specific instrument used.)
Data Presentation
The following table summarizes the expected quantitative performance of the method, based on published data for structurally related ketone bodies.[4][5]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy/Recovery | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of ethyl β-hydroxybutyrate.
Metabolic Pathway of Exogenous Ketone Esters
Caption: Metabolic fate and signaling effects of exogenous ethyl β-hydroxybutyrate.
References
- 1. ketocertified.com [ketocertified.com]
- 2. Exogenous Ketone Supplementation and Ketogenic Diets for Exercise: Considering the Effect on Skeletal Muscle Metabolism [mdpi.com]
- 3. MiMeDB: Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458) [mimedb.org]
- 4. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Applications of Ethyl 3-Hydroxybutyrate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxybutyrate (B1226725) (EHB) is an ester of the ketone body 3-hydroxybutyrate (3-HB), also known as beta-hydroxybutyrate (BHB). EHB serves as a prodrug, which upon administration, is hydrolyzed by esterases in the gastrointestinal tract, liver, and blood to release 3-HB.[1] The therapeutic effects of EHB are therefore attributable to the biological activities of 3-HB. This ketone body is not only an alternative energy source for the brain and other tissues when glucose is scarce but also a signaling molecule with diverse effects, including the inhibition of histone deacetylases (HDACs), modulation of inflammation, and neuroprotection.[2][3][4]
These application notes provide an overview of the therapeutic potential of ethyl 3-hydroxybutyrate esters in several key areas, supported by experimental protocols and quantitative data from preclinical studies.
Therapeutic Applications
Cancer Cachexia
Cancer cachexia is a debilitating syndrome characterized by progressive muscle wasting.[5] Ethyl 3-hydroxybutyrate has shown significant promise in preclinical models of cancer cachexia by elevating 3-HB levels, which in turn helps to preserve muscle mass and improve overall health.
Mechanism of Action: The anti-cachectic effects of 3-HB are multi-faceted and include:
-
Promotion of the TCA cycle and attenuation of proteolysis: By providing an alternative energy source, 3-HB can spare muscle protein from being broken down for energy.[6]
-
Promotion of protein synthesis and improvement of metabolic homeostasis: 3-HB has been shown to activate pathways involved in muscle protein synthesis.[6]
-
Reduction in inflammation and enhancement of antioxidant capacity: 3-HB can suppress the inflammatory response that drives muscle wasting in cachexia.[6]
Quantitative Data:
| Parameter | Control (Cachectic Mice) | EHB-Treated (Cachectic Mice) | p-value | Reference |
| Change in Body Weight | Significant Loss | Reduced Weight Loss | <0.05 | [7] |
| Skeletal Muscle Mass | Significant Atrophy | Ameliorated Atrophy | <0.05 | [7] |
| Tumor Weight | - | Significantly Reduced | <0.05 | [7] |
| Serum IFN-γ and TGF-β | Elevated | Reduced Levels | <0.05 | [7] |
| Survival | - | Improved | <0.05 | [7] |
Neurodegenerative Diseases
The neuroprotective effects of 3-HB make EHB a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
2.2.1. Alzheimer's Disease
Mechanism of Action: In the context of Alzheimer's disease, 3-HB has been shown to:
-
Reduce amyloid-β (Aβ) plaque formation: By mechanisms that may involve inhibiting the NLRP3 inflammasome.[8]
-
Decrease microgliosis and neuroinflammation: Suppressing the inflammatory response associated with Aβ pathology.[8]
-
Protect against Aβ-induced neurotoxicity: Directly shielding neurons from the toxic effects of Aβ.[9]
Quantitative Data:
| Parameter | Control (AD Mouse Model) | 3-HB/Ester-Treated (AD Mouse Model) | p-value | Reference |
| Brain Aβ Levels | - | ~40% Reduction | <0.05 | [10] |
| Fear Response (Cognitive Test) | - | ~25% Increase | <0.05 | [10] |
| Hippocampal Plaque Load (% area) | ~6.1% (at 15 months) | - | - | [11] |
2.2.2. Parkinson's Disease
Mechanism of Action: In Parkinson's disease models, 3-HB demonstrates neuroprotective effects by:
-
Improving mitochondrial respiration: Bypassing deficits in complex I of the electron transport chain.[12]
-
Protecting dopaminergic neurons: Reducing the loss of these critical neurons in the substantia nigra.[13]
-
Restoring dopamine (B1211576) levels: Increasing the levels of dopamine and its metabolites in the striatum.[13]
Quantitative Data:
| Parameter | Control (PD Mouse Model) | D-βHB-Treated (PD Mouse Model) | p-value | Reference |
| Striatal Dopamine (ng/mg protein) | 28.9 ± 10.8 | Significantly Higher | <0.05 | [5] |
| Striatal DOPAC (ng/mg protein) | 4.4 ± 1.3 | Significantly Higher | <0.05 | |
| Striatal HVA (ng/mg protein) | 8.3 ± 2.1 | Significantly Higher | <0.05 | [13] |
Epilepsy
The ketogenic diet, which elevates 3-HB levels, is an established treatment for refractory epilepsy. Direct administration of 3-HB or its prodrugs like EHB can exert anticonvulsant effects.
Mechanism of Action: The anticonvulsant properties of 3-HB are thought to involve:
-
Reduction of neuronal excitability. [14]
-
Increased levels of the inhibitory neurotransmitter GABA. [15]
Quantitative Data:
| Parameter | Control (Seizure Model) | β-HB-Treated (Seizure Model) | p-value | Reference |
| Latency to Seizure Onset (min) | 2.95 ± 1.06 | 5.15 ± 2.19 | <0.001 | [16] |
| Status Epilepticus Duration (min) | 205.6 | 104.3 | 0.0454 | [14] |
| Seizure Frequency (convulsive seizures) | 76 ± 11% | Not significantly different | >0.05 | [17] |
Signaling Pathways and Mechanisms
Experimental Protocols
In Vivo Model of Cancer Cachexia
Objective: To evaluate the efficacy of ethyl 3-hydroxybutyrate in a mouse model of cancer cachexia.
Materials:
-
CT26 colon carcinoma cells
-
BALB/c mice (6-8 weeks old)
-
Ethyl 3-hydroxybutyrate (EHB)
-
Sterile saline
-
Calipers
-
Analytical balance
Protocol:
-
Tumor Induction: Subcutaneously inject 1 x 10^6 CT26 cells into the right flank of BALB/c mice.
-
Monitoring: Monitor tumor growth and body weight every other day. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment: Once tumors are palpable, randomize mice into control and treatment groups.
-
Control Group: Administer sterile saline via intraperitoneal (i.p.) injection daily.
-
Treatment Group: Administer EHB (e.g., 300 mg/kg body weight) dissolved in sterile saline via i.p. injection daily.[7]
-
-
Endpoint Analysis: After a predefined period (e.g., 28 days) or when humane endpoints are reached, euthanize the mice.[7]
-
Tissue Collection: Collect blood via cardiac puncture for serum analysis (e.g., cytokines). Dissect tumors and weigh them. Dissect and weigh skeletal muscles (e.g., gastrocnemius, tibialis anterior).
-
Analysis: Compare body weight changes, tumor weight, and muscle mass between the control and treatment groups. Analyze serum for inflammatory markers.
In Vivo Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of EHB in a mouse model of Parkinson's disease.
Materials:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
C57BL/6 mice (8-10 weeks old)
-
Ethyl 3-hydroxybutyrate (EHB)
-
Sterile saline
-
Rotarod apparatus
-
HPLC system for neurotransmitter analysis
Protocol:
-
PD Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals to induce dopaminergic neurodegeneration.
-
Treatment:
-
Control Group: Administer sterile saline.
-
Treatment Group: Administer EHB via oral gavage or in the drinking water, starting before or immediately after MPTP administration.
-
-
Behavioral Testing: Perform motor function tests such as the rotarod test at baseline and at specified time points after MPTP injection.
-
Endpoint Analysis: At the end of the study period (e.g., 7-14 days post-MPTP), euthanize the mice.
-
Tissue Collection and Analysis:
-
Dissect the striatum and substantia nigra.
-
Analyze striatal tissue for dopamine and its metabolites (DOPAC, HVA) using HPLC.[13]
-
Process the substantia nigra for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons to quantify neuronal loss.
-
In Vitro Myotube Atrophy Assay
Objective: To determine the direct effect of 3-hydroxybutyrate on muscle cell atrophy in vitro.
Materials:
-
C2C12 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse serum
-
Fetal Bovine Serum (FBS)
-
CT26 conditioned medium (CM)
-
3-hydroxybutyrate (3-HB)
-
Antibodies for muscle atrophy markers (e.g., MuRF1)
Protocol:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach confluence. Allow 4-5 days for myotube formation.
-
-
Conditioned Medium Preparation: Culture CT26 cells to ~80% confluence, then switch to serum-free DMEM for 48 hours. Collect the supernatant, centrifuge to remove debris, and store as conditioned medium (CM).[5]
-
Atrophy Induction and Treatment:
-
Analysis: After 24-48 hours of treatment, lyse the cells and perform Western blotting to analyze the expression of muscle atrophy-related proteins like MuRF1. Myotube diameter can also be measured microscopically.
Formulation and Administration
For research purposes, ethyl 3-hydroxybutyrate can be formulated for various routes of administration:
-
Oral Administration: EHB can be mixed with drinking water or formulated into a diet.[6] For oral gavage, it can be dissolved in a suitable vehicle.
-
Injectable Administration: For intraperitoneal (i.p.) injections, EHB can be dissolved in sterile saline.[7]
It is important to note that EHB is hydrolyzed to 3-HB, and the pharmacokinetics of 3-HB will depend on the route of administration and the formulation used.[1]
Conclusion
Ethyl 3-hydroxybutyrate esters represent a promising therapeutic strategy for a range of conditions, primarily by acting as a delivery vehicle for the ketone body 3-hydroxybutyrate. The diverse biological activities of 3-HB, including its role as an energy substrate, signaling molecule, and epigenetic modulator, provide a strong rationale for its further investigation in cancer cachexia, neurodegenerative diseases, and epilepsy. The protocols and data presented here offer a foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. β-Hydroxy-β-methylbutyrate facilitates PI3K/Akt-dependent mammalian target of rapamycin and FoxO1/3a phosphorylations and alleviates tumor necrosis factor α/interferon γ-induced MuRF-1 expression in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium Butyrate Reduces Brain Amyloid-β Levels and Improves Cognitive Memory Performance in an Alzheimer's Disease Transgenic Mouse Model at an Early Disease Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Beta-hydroxybutyrate-Reduces-Neuronal-Excitability-and-Seizures [aesnet.org]
- 15. Quantitative analysis of amyloid plaques in a mouse model of Alzheimer's disease by phase-contrast X-ray computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-Hydroxybutyrate increases the pilocarpine-induced seizure threshold in young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rat strain differences in seizure frequency and hilar neuron loss after systemic treatment with pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-Hydroxybutyrate as a Potential Marker for Alcohol and GHB Co-consumption
For Researchers, Scientists, and Drug Development Professionals
Introduction
The co-consumption of gamma-hydroxybutyrate (GHB) and alcohol (ethanol) is a significant concern in clinical and forensic toxicology, often leading to enhanced central nervous system depression and life-threatening complications. The rapid metabolism and endogenous presence of GHB make it challenging to unequivocally prove its exogenous administration, especially with a delay in sample collection. Ethyl 4-hydroxybutyrate (Et-4-HB), an ester formed from the reaction of GHB and ethanol (B145695), has been investigated as a potential biomarker to specifically indicate the simultaneous presence of both substances.
These application notes provide a summary of the current understanding of Et-4-HB as a biomarker, present available quantitative data, and offer detailed protocols for its analysis. It is important to note that while the formation of Et-4-HB in alcoholic beverages containing GHB is documented, evidence for its consistent in vivo formation and detection in human biological specimens following co-ingestion is currently limited.
Data Presentation
Quantitative Data Summary
The following tables summarize the known quantitative data for ethyl 4-hydroxybutyrate.
Table 1: Ethyl 4-Hydroxybutyrate Concentrations in Alcoholic Beverages
| Beverage Type | Number of Samples (n) | Et-4-HB Concentration Range (ng/mL) | Reference |
| Wine | 29 | [1] | |
| Spirits/Liqueurs | Not specified | Nearly no Et-4-HB observable | [1] |
| Simulated Spiked Beverage | 1 | Exceeded concentrations in natural beverages | [1][2] |
| LOD (Limit of Detection) = 3.4 ng/mL |
Table 2: In Vivo Detection of Ethyl 4-Hydroxybutyrate (Preliminary Data)
| Biological Matrix | Study Conditions | Number of Volunteers (n) | Detected Et-4-HB Concentration | Reference |
| Blood Serum | Voluntary intake of 750 mL of red wine containing ~2010 ng/mL of Et-4-HB | 1 | Not observable | [1][2] |
| Urine | Voluntary intake of 750 mL of red wine containing ~2010 ng/mL of Et-4-HB | 1 | Not observable | [1][2] |
Note: The absence of detectable Et-4-HB in this preliminary study highlights the need for further research to validate its utility as a reliable in vivo biomarker.
Signaling Pathways and Logical Relationships
Proposed In Vivo Formation of Ethyl 4-Hydroxybutyrate
The formation of Et-4-HB in vivo from co-ingested ethanol and GHB is hypothesized to be a transesterification reaction, potentially catalyzed by carboxylesterases. These enzymes are known to catalyze the hydrolysis of esters but can also perform transesterification in the presence of a high concentration of an alternative alcohol.
Interpretation of Ethyl 4-Hydroxybutyrate Findings
The detection of Et-4-HB in a biological sample could potentially provide stronger evidence of alcohol and GHB co-consumption than the presence of each substance alone. However, the interpretation is currently hampered by the lack of established concentration thresholds and the negative findings in the preliminary in vivo study.
Experimental Protocols
The following protocols are based on established methods for similar analytes and the published method for Et-4-HB in beverages, adapted for biological matrices. Validation of these methods is required before implementation.
Protocol 1: Extraction and Quantification of Ethyl 4-Hydroxybutyrate from Human Urine by LC-MS/MS
1. Principle
This method describes the quantitative analysis of ethyl 4-hydroxybutyrate in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after a liquid-liquid extraction (LLE) step. A deuterated internal standard (e.g., Et-4-HB-d4) should be used for accurate quantification.
2. Materials and Reagents
-
Ethyl 4-hydroxybutyrate reference standard
-
Ethyl 4-hydroxybutyrate-d4 (or other suitable deuterated analog) internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ultrapure water
-
Drug-free human urine for calibration and quality control samples
3. Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Vortex mixer
-
Centrifuge
-
Sample vials
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample in a centrifuge tube, add 50 µL of the internal standard working solution.
-
Add 2 mL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions (Example)
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and equilibrate for 2.5 min.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Example Transitions (to be optimized):
-
Et-4-HB: Precursor ion [M+H]+ → Product ion
-
Et-4-HB-d4 (IS): Precursor ion [M+H]+ → Product ion
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
6. Calibration and Quality Control
-
Prepare a series of calibration standards in drug-free urine by spiking with known concentrations of Et-4-HB.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Protocol 2: Extraction and Quantification of Ethyl 4-Hydroxybutyrate from Human Blood/Serum by LC-MS/MS
1. Principle
This protocol details the analysis of Et-4-HB in blood or serum using protein precipitation followed by LC-MS/MS analysis.
2. Materials and Reagents
-
Same as for urine analysis, with the addition of drug-free human blood/serum.
3. Instrumentation
-
Same as for urine analysis.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of blood or serum in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
The same conditions as described for the urine analysis can be used as a starting point and should be optimized for the blood/serum matrix.
6. Calibration and Quality Control
-
Prepare calibration standards and QC samples in drug-free blood or serum.
-
Follow the same procedure as for the urine analysis.
Experimental Workflow Diagram
Conclusion and Future Perspectives
Ethyl 4-hydroxybutyrate holds theoretical promise as a specific biomarker for the co-consumption of alcohol and GHB. Its formation in spiked alcoholic beverages is scientifically established. However, the critical step of demonstrating its consistent and detectable formation in the human body following co-ingestion remains to be accomplished. The preliminary negative in vivo data suggest that further research is essential to understand the pharmacokinetics of Et-4-HB, including its absorption, distribution, metabolism, and excretion.
Future studies should focus on controlled administration of alcohol and GHB to human volunteers to investigate the in vivo formation of Et-4-HB in blood and urine using highly sensitive analytical methods. Establishing a clear correlation between the doses of alcohol and GHB consumed and the resulting concentrations of Et-4-HB would be necessary to validate its use as a reliable forensic and clinical biomarker. Until such data is available, the application of Et-4-HB as a marker for alcohol and GHB co-consumption should be considered investigational.
References
Enzymatic Synthesis of Enantiomerically Pure Ethyl 3-Hydroxybutyrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of enantiomerically pure ethyl (R)-3-hydroxybutyrate and ethyl (S)-3-hydroxybutyrate. These chiral building blocks are of significant interest in the pharmaceutical industry for the synthesis of various bioactive molecules. Two primary enzymatic strategies are detailed: the asymmetric reduction of ethyl acetoacetate (B1235776) and the kinetic resolution of racemic ethyl 3-hydroxybutyrate (B1226725).
Introduction
Enantiomerically pure β-hydroxy esters, such as the (R) and (S) enantiomers of ethyl 3-hydroxybutyrate, are valuable chiral synthons for the production of a wide range of pharmaceuticals, including antibiotics, vitamins, and pheromones. Traditional chemical synthesis of these compounds often involves hazardous reagents, extreme reaction conditions, and the formation of racemic mixtures that require challenging and costly resolution steps. Biocatalysis, utilizing enzymes or whole microbial cells, offers a green and highly selective alternative for the production of these optically active compounds under mild conditions.
This guide outlines two robust enzymatic methods:
-
Asymmetric Reduction of Ethyl Acetoacetate: This "bottom-up" approach utilizes enzymes, primarily from microorganisms like Saccharomyces cerevisiae (baker's yeast) or specific carbonyl reductases, to directly convert the prochiral substrate, ethyl acetoacetate, into either the (R) or (S) enantiomer of ethyl 3-hydroxybutyrate.
-
Kinetic Resolution of Racemic Ethyl 3-Hydroxybutyrate: This method involves the enantioselective transformation of one enantiomer from a racemic mixture of ethyl 3-hydroxybutyrate, leaving the other enantiomer unreacted and thus resolved. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed for this purpose through reactions like enantioselective acetylation or alcoholysis.
Asymmetric Reduction of Ethyl Acetoacetate
The asymmetric reduction of ethyl acetoacetate is a widely used method for producing enantiomerically pure ethyl 3-hydroxybutyrate. The choice of biocatalyst dictates the stereochemical outcome of the reaction.
Synthesis of Ethyl (S)-3-Hydroxybutyrate using Saccharomyces cerevisiae (Baker's Yeast)
Saccharomyces cerevisiae is a readily available and cost-effective biocatalyst that predominantly yields the (S)-enantiomer of ethyl 3-hydroxybutyrate.
Logical Relationship: Asymmetric Reduction of Ethyl Acetoacetate
Caption: Asymmetric reduction of ethyl acetoacetate to ethyl (S)-3-hydroxybutyrate.
Data Presentation: Asymmetric Reduction of Ethyl Acetoacetate
| Biocatalyst | Substrate Concentration | Product | Enantiomeric Excess (e.e.) | Conversion/Yield | Reference |
| Saccharomyces cerevisiae (Baker's Yeast) | 0.154 M (in two additions) | Ethyl (S)-3-hydroxybutyrate | 85% | 59-76% Yield | [1] |
| Saccharomyces cerevisiae (immobilized in calcium alginate) | Not specified | Ethyl (S)-3-hydroxybutyrate | ≥98% | Not specified | [2] |
| Burkholderia gladioli CCTCC M 2012379 (recombinant E. coli) | 1200 mmol (fed-batch) | Ethyl (R)-4-chloro-3-hydroxybutyrate* | 99.9% | Complete conversion | [3][4][5] |
*Note: Data for a structurally related substrate, ethyl 4-chloro-3-oxobutanoate, is included to demonstrate the high enantioselectivity achievable with specific reductases.
Experimental Protocol: Asymmetric Reduction with Saccharomyces cerevisiae
This protocol is adapted from the procedure described by Seebach et al.[1][6].
Materials:
-
Baker's yeast
-
Ethyl acetoacetate
-
Tap water
-
Celite
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Equipment:
-
4-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Bubble counter
-
Sintered-glass funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer and a bubble counter, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.
-
Stir the mixture for 1 hour at approximately 30°C.
-
Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension and continue stirring for 24 hours at room temperature.
-
Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.
-
One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continue stirring for 50-60 hours at room temperature. Monitor the reaction progress by gas chromatography.
-
Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.
-
Wash the filtrate with 200 mL of water, saturate it with sodium chloride, and extract with five 500-mL portions of ethyl ether.[1]
-
Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator at a bath temperature of 35°C.
-
Fractionally distill the residue under reduced pressure (12 mm) to collect the fraction boiling at 71–73°C, which is the desired ethyl (S)-3-hydroxybutyrate.[1]
Kinetic Resolution of Racemic Ethyl 3-Hydroxybutyrate
Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture. The enzyme selectively catalyzes the transformation of one enantiomer, allowing for the isolation of both the transformed and the unreacted, enantiomerically enriched compounds.
Synthesis of Ethyl (S)- and (R)-3-Hydroxybutyrate using Candida antarctica Lipase B (CALB)
Immobilized Candida antarctica lipase B (CALB) is a highly efficient and selective biocatalyst for the resolution of racemic ethyl 3-hydroxybutyrate. A two-step process can be employed to obtain both enantiomers in high purity.[7]
Experimental Workflow: Kinetic Resolution of Racemic Ethyl 3-Hydroxybutyrate
Caption: A two-step enzymatic kinetic resolution process for producing both enantiomers of ethyl 3-hydroxybutyrate.
Data Presentation: Kinetic Resolution using Candida antarctica Lipase B
| Step | Substrate | Acyl Donor/Alcohol | Product | Enantiomeric Excess (e.e.) | Conversion | Reference |
| 1. Acetylation | Racemic Ethyl 3-hydroxybutyrate | Vinyl Acetate | Ethyl (S)-3-hydroxybutyrate (unreacted) | >96% | 60% | [7] |
| 2. Alcoholysis | (R)-enriched Ethyl 3-acetoxybutyrate | Ethanol | Ethyl (R)-3-hydroxybutyrate | >96% | Not specified | [7] |
Experimental Protocol: Kinetic Resolution with Immobilized CALB
This protocol is based on the work of Fishman et al.[7].
Part 1: Enantioselective Acetylation for the Production of Ethyl (S)-3-Hydroxybutyrate
Materials:
-
Racemic ethyl 3-hydroxybutyrate (HEB)
-
Vinyl acetate (VA)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
Equipment:
-
Jacketed glass reactor with a sintered bottom
-
Mechanical stirrer
Procedure:
-
In a 100-mL jacketed glass reactor, combine 0.23 mol of racemic ethyl 3-hydroxybutyrate and 0.23 mol of vinyl acetate (equimolar amounts).
-
Add 2.15 g of immobilized CALB.
-
Stir the mixture at 300 rpm and maintain the temperature at 45°C.
-
Monitor the reaction for approximately 1.3 hours to reach about 60% conversion.
-
Separate the unreacted (S)-HEB and the product, ethyl (R)-3-acetoxybutyrate, by fractional distillation. The unreacted (S)-HEB will have an enantiomeric excess of >96%.
Part 2: Enzymatic Alcoholysis for the Production of Ethyl (R)-3-Hydroxybutyrate
Materials:
-
(R)-enriched ethyl 3-acetoxybutyrate (AEB) from Part 1
-
Ethanol
-
Immobilized Candida antarctica lipase B (CALB)
-
Hexane (optional, as a co-solvent)
Equipment:
-
Reaction vials or a suitable reactor
-
Magnetic stirrer
-
Temperature-controlled bath
Procedure:
-
In a reaction vial, combine 5.75 mmol of (R)-enriched ethyl 3-acetoxybutyrate and 5.75 mmol of ethanol.
-
Add 200 mg of immobilized CALB and 0.25 mL of hexane.
-
Stir the mixture at 45°C.
-
Monitor the reaction until the desired conversion is achieved.
-
Separate the product, ethyl (R)-3-hydroxybutyrate, from the reaction mixture, for example, by distillation. The resulting (R)-HEB will have a high enantiomeric purity (>96% e.e.).
Analytical Methods for Enantiomeric Excess Determination
The enantiomeric excess (e.e.) of the product is a critical parameter and is typically determined by chiral chromatography.
Chiral Gas Chromatography (GC):
-
Column: A chiral stationary phase column, such as one based on cyclodextrins (e.g., β-DEX), is commonly used for the separation of the enantiomers of ethyl 3-hydroxybutyrate.[8]
-
Detector: A Flame Ionization Detector (FID) is typically used.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Conclusion
The enzymatic synthesis of enantiomerically pure ethyl 3-hydroxybutyrate offers significant advantages over traditional chemical methods in terms of selectivity, safety, and environmental impact. Both asymmetric reduction of ethyl acetoacetate and kinetic resolution of the racemic mixture are viable and scalable strategies. The choice of method and biocatalyst will depend on the desired enantiomer, required purity, and economic considerations. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to implement these powerful biocatalytic transformations in their work.
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli | Semantic Scholar [semanticscholar.org]
- 4. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 8. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Hydroxybutyrate as a Food Flavoring Additive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various isomers of ethyl hydroxybutyrate as food flavoring additives. This document includes regulatory information, sensory data, and detailed protocols for analysis and evaluation.
Introduction to Ethyl Hydroxybutyrate Isomers in Food Flavoring
Ethyl hydroxybutyrates are a group of esters valued in the food industry for their fruity and characteristic flavor profiles. Several isomers are used, each contributing unique sensory attributes. Their application is governed by regulatory bodies to ensure safety and appropriate use levels.
Regulatory Status and Identification
The following table summarizes the key identification and regulatory information for commonly used ethyl hydroxybutyrate isomers.
| Chemical Name | CAS Number | FEMA Number | JECFA Number | Regulatory Status (JECFA) |
| Ethyl 3-hydroxybutyrate (B1226725) | 5405-41-4 | 3428 | 594 | No safety concern at current levels of intake when used as a flavouring agent[1][2][3][4]. |
| (+/-)-Ethyl 3-hydroxy-2-methylbutyrate | 27372-03-8 | 4391 | 1949 | No safety concern at current levels of intake when used as a flavouring agent[5][6][7][8]. |
| Ethyl 2-hydroxybutyrate | 52089-54-0 | - | - | Information not readily available. |
| Ethyl 4-hydroxybutyrate | 999-10-0 | - | - | Not for flavor use[9]. |
Sensory Properties and Applications
Ethyl hydroxybutyrate isomers are utilized in a variety of food products to impart specific flavor notes. Their sensory profiles and typical applications are detailed below.
| Compound | Sensory Profile | Typical Applications | Recommended Usage Levels |
| Ethyl 3-hydroxybutyrate | Fruity, winey, rum, sherry, pineapple, tropical fruit, grape, berry, apple, apricot[10][11][12][13]. Described as having a "fresh" character, particularly in citrus flavors[11][13]. | Beverages, jellies, dairy products, citrus and tropical fruit flavors[12]. | 100 ppm in ready-to-drink beverages for grapefruit and lemon juice flavors; 200 ppm in orange juice flavors; 50 ppm in yuzu flavors[11][12]. |
| (+/-)-Ethyl 3-hydroxy-2-methylbutyrate | Green, fruity aroma[5]. | Flavoring agent or adjuvant[5][7]. | Not specified in readily available literature. |
| Ethyl 2-hydroxybutyrate | Fruity and sweet aroma[2]. | Candies, baked goods, alcoholic beverages[2]. | Not specified in readily available literature. |
| Ethyl 4-hydroxybutyrate | Caramel odor[9]. | Flavoring agent, flavor enhancer[14]. | Not recommended for flavor use by some sources[9]. |
Experimental Protocols
Protocol for Sensory Evaluation of Ethyl 3-Hydroxybutyrate
This protocol is adapted from methodologies used for evaluating flavor compounds in wine and other beverages.
Objective: To determine the sensory threshold and descriptive profile of ethyl 3-hydroxybutyrate in a specific food matrix.
Materials:
-
Ethyl 3-hydroxybutyrate (analytical standard)
-
Food grade ethanol (B145695) (for stock solution preparation)
-
Deionized, odor-free water
-
The specific food matrix for testing (e.g., unflavored beverage, neutral sugar solution)
-
ISO standard wine tasting glasses
-
Spittoons
-
Palate cleansers (e.g., unsalted crackers, deionized water)
Procedure:
-
Panelist Selection and Training:
-
Select 15-20 panelists based on their sensory acuity and ability to describe flavors.
-
Train panelists on the recognition of fruity, estery, and other relevant aroma attributes using reference standards.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of ethyl 3-hydroxybutyrate in food-grade ethanol. The concentration should be high enough to allow for serial dilutions.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the ethyl 3-hydroxybutyrate stock solution in the chosen food matrix. The concentration range should span from well below the expected detection threshold to clearly perceptible levels.
-
Prepare a control sample containing only the food matrix (and ethanol if used for dilution).
-
-
Sensory Evaluation Method (Triangle Test for Odor Threshold):
-
Present panelists with three samples in a randomized order, where two are identical (either both control or both containing the flavorant at a specific concentration) and one is different.
-
Ask panelists to identify the odd sample.
-
The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the different sample.
-
-
Descriptive Analysis:
-
Present panelists with samples at concentrations above the determined threshold.
-
Ask panelists to rate the intensity of various sensory attributes (e.g., fruity, pineapple, wine-like, chemical) on a structured scale (e.g., a 9-point hedonic scale).
-
Collect descriptive terms used by the panelists to characterize the flavor profile.
-
Data Analysis:
-
Analyze triangle test results using statistical tables to determine the significance level.
-
Analyze descriptive analysis data using analysis of variance (ANOVA) to identify significant differences in attribute intensity ratings between different concentrations.
Protocol for Analytical Quantification of Ethyl 3-Hydroxybutyrate in a Beverage Matrix using GC-MS
Objective: To accurately quantify the concentration of ethyl 3-hydroxybutyrate in a beverage sample.
Materials and Equipment:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)
-
Autosampler
-
GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium gas (carrier gas)
-
Ethyl 3-hydroxybutyrate analytical standard
-
Internal standard (e.g., ethyl heptanoate)
-
Beverage sample
-
Vials with septa
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of ethyl 3-hydroxybutyrate and the internal standard in ethanol.
-
Create a series of calibration standards by spiking a control beverage matrix with known concentrations of the ethyl 3-hydroxybutyrate stock solution and a fixed concentration of the internal standard.
-
Prepare the beverage sample for analysis by adding a fixed concentration of the internal standard.
-
-
SPME Extraction:
-
Place a known volume of the standard or sample into a vial.
-
Expose the SPME fiber to the headspace of the vial for a defined period and at a controlled temperature to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Inject the adsorbed compounds from the SPME fiber into the GC inlet.
-
Set the GC oven temperature program to separate the analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.
-
Set the MS to operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. Select characteristic ions for ethyl 3-hydroxybutyrate (e.g., m/z 88, 101) and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of ethyl 3-hydroxybutyrate and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of ethyl 3-hydroxybutyrate to the peak area of the internal standard against the concentration of ethyl 3-hydroxybutyrate in the calibration standards.
-
Determine the concentration of ethyl 3-hydroxybutyrate in the beverage sample using the calibration curve.
-
Generalized Protocol for Accelerated Stability Testing of Ethyl Hydroxybutyrate in a Food Matrix
Objective: To evaluate the stability of ethyl hydroxybutyrate in a food product under accelerated conditions to predict its shelf-life.
Materials and Equipment:
-
Food product containing a known concentration of ethyl hydroxybutyrate.
-
Environmental chambers capable of controlling temperature and humidity.
-
Packaging material identical to the final product packaging.
-
Analytical instrumentation for quantification of ethyl hydroxybutyrate (e.g., GC-MS as described in Protocol 4.2).
-
Sensory evaluation panel and facilities (as described in Protocol 4.1).
Procedure:
-
Experimental Design:
-
Define the storage conditions (temperature and humidity) for the accelerated study. A common approach is to use the Q10 method, where the rate of reaction doubles for every 10°C increase in temperature.
-
Determine the time points for sampling based on the expected shelf-life of the product.
-
Prepare a sufficient number of samples for analysis at each time point.
-
-
Sample Storage:
-
Package the food product in the final packaging material.
-
Store the samples in the environmental chambers at the predetermined accelerated conditions.
-
Store a set of control samples at the recommended storage conditions for real-time comparison.
-
-
Sample Analysis:
-
At each time point, withdraw samples from both the accelerated and real-time storage conditions.
-
Conduct analytical quantification of ethyl hydroxybutyrate using a validated method (e.g., GC-MS).
-
Perform sensory evaluation to assess any changes in the flavor profile of the product.
-
-
Data Analysis and Shelf-Life Prediction:
-
Plot the concentration of ethyl hydroxybutyrate as a function of time for each storage condition.
-
Determine the degradation kinetics of ethyl hydroxybutyrate (e.g., zero-order, first-order).
-
Use the Arrhenius equation to model the effect of temperature on the degradation rate and predict the shelf-life at normal storage conditions.
-
Correlate the analytical data with the sensory evaluation results to establish the point at which the flavor is no longer acceptable.
-
Metabolic Pathway of Ethyl 3-Hydroxybutyrate
Ethyl 3-hydroxybutyrate, when ingested, is expected to be hydrolyzed by esterases in the body to form ethanol and 3-hydroxybutyrate (a ketone body). 3-hydroxybutyrate can then enter the Krebs cycle (TCA cycle) for energy production.
Conclusion
The ethyl hydroxybutyrate isomers are valuable flavoring ingredients that, when used within regulatory guidelines, can significantly enhance the sensory profile of a wide range of food products. The protocols provided herein offer a framework for the sensory and analytical evaluation of these compounds, ensuring their effective and safe application in food product development. Further research into the specific stability of these compounds in various food matrices is recommended for optimizing product formulations and shelf-life.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. tandobeverage.com [tandobeverage.com]
- 4. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. lablynx.com [lablynx.com]
- 7. Flavor Profiling Using Comprehensive Mass Spectrometry Analysis of Metabolites in Tomato Soups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. foodsure.co.in [foodsure.co.in]
- 13. bevsource.com [bevsource.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-hydroxybutyrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of ethyl 3-hydroxybutyrate (B1226725). The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing ethyl 3-hydroxybutyrate?
A1: The main synthetic routes to ethyl 3-hydroxybutyrate are through the reduction of ethyl acetoacetate (B1235776). This can be achieved via chemical reduction using reagents like sodium borohydride[1][2], or through biocatalytic reduction using microorganisms such as baker's yeast (Saccharomyces cerevisiae)[3][4][5], Paracoccus denitrificans[6], or isolated enzymes like carbonyl reductases[7][8] and alcohol dehydrogenases[9]. Chemoenzymatic approaches that combine chemical and enzymatic steps are also employed to achieve high stereoselectivity.[10][11]
Q2: How can I achieve high enantioselectivity for a specific stereoisomer of ethyl 3-hydroxybutyrate?
A2: High enantioselectivity is typically achieved using biocatalytic methods. Many microorganisms and enzymes exhibit stereopreference, producing either the (S)- or (R)-enantiomer with high optical purity. For instance, baker's yeast predominantly yields (S)-ethyl 3-hydroxybutyrate[3][4], while other microorganisms like Acetobacter sp. can be used for the (R)-enantiomer.[12] The choice of enzyme is critical; for example, specific carbonyl reductases or alcohol dehydrogenases can be selected for their ability to produce the desired enantiomer with excellent enantiomeric excess (e.e.).[7][9] Additionally, kinetic resolution using lipases like Candida antarctica lipase (B570770) B (CAL-B) can be used to separate enantiomers from a racemic mixture.[13][14]
Q3: What are the key factors influencing the yield in a biocatalytic reduction?
A3: Several factors significantly impact the yield of biocatalytic reductions. These include:
-
Substrate Concentration: High concentrations of the substrate, ethyl acetoacetate, can be inhibitory or toxic to microbial cells, leading to reduced enzyme activity and lower yields.[3][5]
-
Cofactor Regeneration: Many of the enzymes involved in the reduction require a cofactor, typically NADH or NADPH. Efficient regeneration of this cofactor is crucial for the reaction to proceed. This is often achieved by adding a co-substrate like glucose or ethanol.[7][15]
-
Reaction Conditions: pH, temperature, and aeration (for aerobic processes) must be optimized for the specific microorganism or enzyme being used.[16]
-
Biocatalyst Stability: The stability of the whole cells or isolated enzyme over the course of the reaction is important. Immobilization of the biocatalyst can sometimes improve stability and allow for reuse.[16]
Q4: Can I use chemical reduction methods to obtain enantiomerically pure ethyl 3-hydroxybutyrate?
A4: Standard chemical reducing agents like sodium borohydride (B1222165) will produce a racemic mixture of ethyl 3-hydroxybutyrate.[2] To achieve enantioselectivity with chemical methods, a chiral catalyst or a chiral auxiliary is required. For example, asymmetric hydrogenation using a chiral ruthenium catalyst can yield enantiomerically enriched product.[17] Another approach involves using a stoichiometric amount of a chiral reducing agent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Chemical Synthesis: - Incomplete reaction.- Degradation of product during workup.Biocatalytic Synthesis: - Substrate or product inhibition.[3][9]- Inefficient cofactor regeneration.[7]- Suboptimal reaction conditions (pH, temperature).[16]- Low enzyme activity or stability. | Chemical Synthesis: - Increase reaction time or temperature.- Use a milder workup procedure.Biocatalytic Synthesis: - Implement a fed-batch strategy to maintain low substrate concentrations.[3][6]- Ensure an adequate supply of a co-substrate (e.g., glucose, ethanol) for cofactor regeneration.[15]- Optimize pH and temperature for the specific biocatalyst.- Consider enzyme immobilization to improve stability.[16] |
| Low Enantioselectivity (Biocatalytic) | - Presence of multiple enzymes with opposing stereoselectivities in whole-cell systems.[3]- Sub-optimal substrate concentration. | - Maintain a very low substrate concentration, as enzymes producing the undesired enantiomer may have a higher Km.[12]- Screen different microorganisms or use a purified enzyme with known high stereoselectivity.[7][9]- "Starve" baker's yeast by pre-incubation in a buffer without a carbon source, which can lead to higher enantiomeric excess for the (S)-enantiomer.[17] |
| Product Purification Issues | - Emulsion formation during extraction with whole-cell biocatalysis.- Co-extraction of unreacted substrate and byproducts. | - Centrifuge the reaction mixture to pellet the cells before extraction.[4]- Use a filter aid like Celite to facilitate filtration.[4]- Employ column chromatography for purification.[1]- Distill the product under reduced pressure.[4] |
| Biocatalyst Inactivation | - Prolonged exposure to high concentrations of substrate or product.[3]- Non-optimal pH or temperature. | - Use a two-phase system (e.g., aqueous/organic) to extract the product in situ, reducing its concentration in the aqueous phase.[7]- Immobilize the enzyme or cells to enhance stability.- Control pH and temperature throughout the reaction. |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast
This protocol is a general guideline for the synthesis of (S)-ethyl 3-hydroxybutyrate.
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (B13894) (or glucose)
-
Ethyl acetoacetate
-
Tap water
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Celite (optional)
Procedure:
-
In a flask, dissolve sucrose in warm tap water (e.g., 200 g in 1 L).
-
Add baker's yeast (e.g., 200 g) to the sucrose solution and stir for about 1 hour at room temperature (around 30°C) to activate the yeast.[4]
-
Add ethyl acetoacetate (e.g., 20 g) to the fermenting mixture. To improve enantioselectivity and yield, the substrate can be added slowly over several hours (fed-batch).[12]
-
Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or GC.[3][4]
-
Once the reaction is complete, add a filter aid like Celite and filter the mixture to remove the yeast cells.[4]
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x volume of filtrate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain ethyl 3-hydroxybutyrate.[4]
Protocol 2: Chemical Reduction of Ethyl Acetoacetate using Sodium Borohydride
This protocol yields racemic ethyl 3-hydroxybutyrate.
Materials:
-
Ethyl acetoacetate
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (or Ethanol)
-
Hydrochloric acid (e.g., 1 M)
-
Diethyl ether (or Dichloromethane for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl acetoacetate in methanol in a flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled solution with stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add hydrochloric acid to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by column chromatography or distillation.[1]
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. aidic.it [aidic.it]
- 6. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]
- 15. Biocatalytic synthesis of (<i>S</i>)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl Hydroxybutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ethyl hydroxybutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of ethyl hydroxybutyrate?
A1: Common impurities depend on the synthetic route. For ethyl hydroxybutyrate produced by the reduction of ethyl acetoacetate, impurities may include unreacted starting material, the reducing agent, and byproducts from side reactions. If produced via enzymatic resolution, you might find the corresponding acetate (B1210297) ester or unreacted enantiomer.[1] Acid- or base-catalyzed hydrolysis can lead to the formation of 3-hydroxybutyric acid and ethanol (B145695). Under acidic conditions and heat, elimination can occur to form ethyl crotonate.[1]
Q2: What are the main challenges in purifying ethyl hydroxybutyrate by distillation?
A2: The primary challenge is thermal degradation. Ethyl hydroxybutyrate has a relatively high boiling point at atmospheric pressure (approximately 170 °C), and prolonged exposure to high temperatures can cause decomposition. Similar to other hydroxy esters, it can undergo intramolecular transesterification (lactonization) or intermolecular polymerization. The presence of residual acidic or basic catalysts can accelerate this degradation.
Q3: Is it necessary to neutralize the crude ethyl hydroxybutyrate before distillation?
A3: Yes, it is highly recommended. Residual acids (e.g., from an esterification reaction) or bases can catalyze decomposition at elevated temperatures. Washing the crude product with a mild base like sodium bicarbonate solution, followed by a brine wash, is a crucial step to remove these residues and improve thermal stability during distillation.[2]
Q4: When is column chromatography a better option than distillation for purification?
A4: Column chromatography is preferable when dealing with highly temperature-sensitive impurities or when a very high degree of purity is required that cannot be achieved by distillation alone. It is also the method of choice for separating impurities with boiling points very close to that of ethyl hydroxybutyrate. For chiral purification, specialized chiral chromatography is necessary to separate enantiomers.[2][3]
Troubleshooting Guides
Distillation Issues
| Symptom | Possible Cause | Recommended Action |
| Low product yield and viscous residue in the distillation pot. | Intermolecular polymerization at high temperatures. | Perform the distillation under vacuum to lower the boiling point. Ensure the distillation is completed as quickly as possible and avoid prolonged heating. |
| Distillate has a noticeable ethanol smell. | Intramolecular transesterification (lactonization) leading to the formation of a lactone and ethanol. | Reduce the distillation temperature by using a higher vacuum. Ensure all acidic or basic residues are removed before distillation. A short-path distillation apparatus can minimize heating time. |
| Product purity is low, with co-distillation of impurities. | Inefficient separation due to similar boiling points of impurities. | Use a fractionating column to improve separation efficiency. Optimize the reflux ratio to enhance the separation of closely boiling components. |
| Bumping or unstable boiling during vacuum distillation. | Uneven heating or lack of nucleation sites. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle provides even heat distribution. |
Chromatography Issues
| Symptom | Possible Cause | Recommended Action |
| Poor separation of ethyl hydroxybutyrate from impurities. | Suboptimal mobile phase composition or stationary phase. | For normal-phase chromatography, adjust the polarity of the mobile phase (e.g., ethyl acetate/hexane (B92381) mixture). For reverse-phase HPLC, optimize the acetonitrile/water or methanol/water gradient.[4] Screen different stationary phases if necessary. |
| Peak tailing for ethyl hydroxybutyrate. | Interaction of the hydroxyl group with active sites on the silica (B1680970) gel. | Add a small amount of a polar modifier, like triethylamine (B128534) or acetic acid, to the mobile phase to block active sites. |
| Low recovery of product from the column. | Irreversible adsorption onto the stationary phase. | Ensure the crude sample is properly pre-treated to remove highly polar impurities that might bind strongly to the column. A less active stationary phase, such as deactivated silica, could be beneficial. |
| Inconsistent retention times. | Changes in mobile phase composition or column temperature. | Prepare fresh mobile phase for each run and ensure it is well-mixed. Use a column oven to maintain a constant temperature. |
| Poor resolution of enantiomers in chiral chromatography. | Incorrect chiral stationary phase (CSP) or mobile phase. | Screen different types of CSPs (e.g., polysaccharide-based). Optimize the mobile phase, as small changes in the alcohol modifier or additives can significantly impact resolution. Lowering the temperature can sometimes improve chiral recognition.[5] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying ethyl hydroxybutyrate from a crude reaction mixture after initial workup.
1. Neutralization and Drying:
- Transfer the crude ethyl hydroxybutyrate to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2][6]
2. Vacuum Distillation Setup:
- Assemble a vacuum distillation apparatus, preferably a short-path or Kugelrohr apparatus to minimize thermal stress.
- Use a calibrated thermometer to monitor the vapor temperature.
- Connect the apparatus to a vacuum pump with a cold trap.
3. Distillation Procedure:
- Heat the distillation flask gently in an oil bath.
- Collect the fraction boiling at the expected temperature and pressure. For ethyl (S)-3-hydroxybutyrate, a boiling point of 71-73 °C at 12 mmHg has been reported.[7][8]
- Monitor the purity of the collected fractions using GC or NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for the removal of polar and non-polar impurities.
1. Column Packing:
- Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate).
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
2. Sample Loading:
- Dissolve the crude ethyl hydroxybutyrate in a minimal amount of the mobile phase.
- Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
3. Elution:
- Begin elution with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
- Gradually increase the polarity of the mobile phase (gradient elution) or use a single, optimized mobile phase (isocratic elution).
- Collect fractions and monitor their composition by TLC or GC.
4. Product Isolation:
- Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified ethyl hydroxybutyrate.
Quantitative Data Summary
| Purification Method | Reported Yield | Reported Purity (Chemical/Enantiomeric) | Source |
| Esterification followed by extraction and rotary evaporation | 73% | Not specified | [6] |
| Silica gel column chromatography | 59% | 79% e.e. | [2] |
| Bulb-to-bulb distillation | 70% | 94% e.e. | [7][9] |
| Fractional distillation (after enzymatic resolution) | 73% (total process) | 99% chemical purity, >96% e.e. | [1] |
| Yeast reduction and fractional distillation | 59-76% | 85% e.e. | [7][8] |
Process Diagrams
Caption: General experimental workflow for the purification of ethyl hydroxybutyrate.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 2. prepchem.com [prepchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Ethyl 3-hydroxybutyrate | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ethz.ch [ethz.ch]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: GC-MS Analysis of Hydroxybutyrates
Welcome to the technical support center for the GC-MS analysis of hydroxybutyrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly poor signal, during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my hydroxybutyrate signal so low or absent in my GC-MS analysis?
A1: Poor or no signal for hydroxybutyrates is a common issue that can stem from several factors throughout the analytical workflow. The primary reasons often relate to the inherent chemical properties of hydroxybutyrates and the specific requirements of GC-MS analysis. These molecules are relatively small, polar, and have low volatility, making them unsuitable for direct GC-MS analysis without proper sample preparation.[1] Key areas to investigate include sample preparation, the derivatization process, and the GC-MS instrument parameters.
Q2: What is derivatization and why is it critical for hydroxybutyrate analysis?
A2: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for a specific analytical method. For hydroxybutyrates, which are non-volatile, derivatization is essential to increase their volatility and thermal stability.[1] This is typically achieved by replacing the active hydrogen atoms on the hydroxyl and carboxyl groups with less polar functional groups, such as trimethylsilyl (B98337) (TMS) groups.[1] Without effective derivatization, hydroxybutyrates will not vaporize properly in the GC inlet, leading to poor chromatographic peak shape and extremely low sensitivity.[1]
Q3: What are the most common derivatization reagents for hydroxybutyrates?
A3: The most frequently used derivatization agents for hydroxybutyrates are silylating reagents. Common choices include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2] Often, a catalyst such as 1% trimethylchlorosilane (TMCS) is included with these reagents to enhance the reaction efficiency.[1][2] For some hydroxybutyrates with keto groups, a two-step process involving methoximation with a reagent like methoxyamine hydrochloride (MeOx) prior to silylation is employed to prevent the formation of multiple derivatives from different isomers.[1]
Q4: How does moisture affect the derivatization process?
A4: Silylating reagents are highly sensitive to moisture.[1] Any residual water in the sample will react preferentially with the derivatization reagent, consuming it and leading to incomplete derivatization of the target hydroxybutyrate analytes.[1] This results in significantly reduced signal intensity. Therefore, it is crucial to ensure that sample extracts are completely dry before adding the derivatization reagents.[1]
Q5: What is the benefit of using an internal standard in my analysis?
A5: An internal standard is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before sample processing. For hydroxybutyrate analysis, isotopically labeled internal standards (e.g., 2-HB-d3 or GHB-d6) are often used.[3][4][5][6] The use of an internal standard helps to correct for variations in sample extraction, derivatization efficiency, and injection volume, thereby improving the accuracy and precision of quantification.[4]
Q6: Should I use full-scan or Selected Ion Monitoring (SIM) mode for my analysis?
A6: For quantitative analysis requiring high sensitivity, Selected Ion Monitoring (SIM) mode is superior to full-scan mode.[1] In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the derivatized hydroxybutyrate.[1] This dramatically reduces background noise and increases the signal-to-noise ratio, allowing for much lower detection limits.[1]
Troubleshooting Guides
Problem: Low or No Signal for Hydroxybutyrate Standard
This guide helps you troubleshoot when a known concentration of a hydroxybutyrate standard is not producing the expected signal intensity.
Step 1: Verify Derivatization Efficiency
-
Question: Is the derivatization reaction working correctly?
-
Answer:
-
Reagent Quality: Derivatization reagents degrade over time, especially with exposure to air and moisture. Ensure you are using fresh, high-quality reagents stored under inert gas and in a desiccator.[1]
-
Sample Dryness: Confirm that the standard solution is completely dry before adding the derivatization reagent. Any residual solvent, particularly water, will inhibit the reaction.[1]
-
Reaction Conditions: Check that the derivatization reaction is carried out at the appropriate temperature and for the recommended duration. Some methods suggest incubation at elevated temperatures (e.g., 70°C) to ensure complete reaction.[3]
-
Step 2: Check GC-MS System Performance
-
Question: Is the GC-MS system functioning optimally?
-
Answer:
-
Injection Issues: Inspect the autosampler syringe for bubbles, leaks, or blockage.[1] Manually observe an injection cycle to ensure the correct volume is being aspirated and injected.[7]
-
Inlet Conditions: Verify the inlet temperature is appropriate for vaporizing the derivatized analyte without causing thermal degradation (typically around 250°C).[1][8] Check the condition of the inlet liner and septum, as these can become contaminated or worn.[9]
-
Carrier Gas: Ensure the carrier gas is flowing at the correct rate and that there are no leaks in the gas lines.[1]
-
MS Detector: Check the MS tune report to ensure the detector is sensitive and functioning correctly. A dirty ion source or an aging electron multiplier can lead to a general loss of sensitivity.[7][9]
-
Problem: Poor Signal in Biological Samples (e.g., Plasma, Serum)
This guide addresses issues specific to analyzing hydroxybutyrates in complex biological matrices.
Step 1: Evaluate Sample Preparation
-
Question: Is the sample preparation method effectively removing interferences?
-
Answer:
-
Protein Precipitation: High concentrations of proteins in biological fluids can interfere with derivatization and chromatography. Ensure that the protein precipitation step, typically using a cold solvent like acetonitrile (B52724) or methanol, is effectively removing proteins.[1]
-
Extraction Efficiency: If using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method, verify the efficiency of the extraction process. Incomplete extraction will lead to low recovery of the analyte.
-
Complete Drying: As with standards, it is critical to completely dry the sample extract after protein precipitation and before derivatization to remove all water.[1][2]
-
Step 2: Re-evaluate Derivatization in the Presence of Matrix
-
Question: Is the sample matrix inhibiting the derivatization reaction?
-
Answer:
-
Matrix Effects: Components of the biological matrix can sometimes interfere with the derivatization reaction. It may be necessary to optimize the derivatization conditions (e.g., reagent volume, reaction time, temperature) for your specific sample type.
-
Use of a High-Concentration Standard: Spike a blank matrix with a high concentration of the hydroxybutyrate standard. If this sample also shows a poor signal, it points towards a problem with the sample preparation or derivatization in the presence of the matrix.
-
Experimental Protocols
Protocol 1: Sample Preparation of Human Serum for 2-Hydroxybutyrate Analysis
This protocol is adapted from a validated GC-MS method.[4]
-
Sample Collection: Pipette 300 µL of serum into a centrifuge tube.
-
Internal Standard Addition: Add 30 µL of a 1 mM 2-hydroxybutyric acid-d3 (2HB-d3) internal standard solution.
-
Acidification: Add 90 µL of 5 M HCl to acidify the samples.
-
Liquid-Liquid Extraction: Add 4 mL of ethyl acetate, vortex vigorously for 30 seconds, and then centrifuge at 2500 x g for 10 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic phase to a clean tube.
-
Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 37°C.[4]
Protocol 2: Derivatization of Hydroxybutyrates
This is a general derivatization protocol using BSTFA with a catalyst.
-
Reagent Addition: To the dried residue from the sample preparation step, add 80 µL of the derivatizing agent BSTFA with 1% TMCS (99:1).[4]
-
Incubation: Tightly cap the vial, vortex briefly, and incubate at 70°C for 20 minutes to ensure complete derivatization.[3]
-
Analysis: After cooling, transfer the derivatized sample to a GC autosampler vial for analysis.[3]
Quantitative Data Summary
Table 1: Typical GC-MS Method Parameters for Derivatized Hydroxybutyrate Analysis
| Parameter | Typical Setting | Rationale / Optimization Tip |
| GC Column | DB-5MS (or equivalent 5% phenyl), 30 m x 0.25 mm, 0.25 µm | A standard non-polar column suitable for a wide range of derivatized analytes. |
| Inlet Temperature | 250°C | Balances efficient vaporization with minimizing thermal degradation of analytes.[1] |
| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless mode is used for trace analysis to maximize sensitivity. A split injection may be used for more concentrated samples. |
| Oven Program | Start at 60°C, hold for 1 min, then ramp at 10°C/min to 320°C | The temperature program should be optimized to achieve good separation of the analyte from other components in the sample.[8] |
| MS Transfer Line Temp | 280-300°C | Must be hot enough to prevent condensation of the analytes before they enter the ion source.[1] |
| Ion Source Temp | 230°C | A standard temperature for Electron Ionization (EI) sources.[1] |
| MS Mode | Selected Ion Monitoring (SIM) | For maximum sensitivity in quantitative analysis.[1] |
Table 2: Example Calibration Curve and QC Sample Concentrations
| Sample Type | Concentration (µM) |
| Calibration Standard 1 | 5 |
| Calibration Standard 2 | 10 |
| Calibration Standard 3 | 50 |
| Calibration Standard 4 | 100 |
| Calibration Standard 5 | 150 |
| Calibration Standard 6 | 200 |
| Quality Control (Low) | 30 |
| Quality Control (High) | 125 |
| Data adapted from a validated method for 2-hydroxybutyrate.[4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Stabilizing Ethyl Hydroxybutyrate for Long-Term Storage
Welcome to the technical support center for ethyl hydroxybutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the long-term stability of ethyl hydroxybutyrate in your experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges.
Troubleshooting Guide
Issue 1: Observed Degradation of Ethyl Hydroxybutyrate Upon Storage
Symptoms:
-
Change in physical appearance (e.g., cloudiness).
-
Alteration in pH of the solution.
-
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).
-
Loss of potency or altered biological activity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis: The primary degradation pathway for ethyl hydroxybutyrate is hydrolysis, where the ester bond is cleaved by water to form 3-hydroxybutyric acid and ethanol. This reaction is accelerated by the presence of moisture and can be catalyzed by acidic or basic conditions.[1] | Control Moisture: Store ethyl hydroxybutyrate in a tightly sealed container in a dry environment. For solutions, use anhydrous solvents where possible and minimize exposure to atmospheric moisture. |
| Incompatible pH: Extreme pH conditions (both acidic and basic) can significantly increase the rate of hydrolysis. | pH Control: Maintain the pH of aqueous solutions in a neutral range (pH 6-8) for optimal stability. Use buffers if necessary to stabilize the pH. |
| Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. | Temperature Control: Store pure ethyl hydroxybutyrate and its solutions at recommended cool temperatures. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[2][3] |
| Oxidation: Although hydrolysis is the main concern, oxidative degradation can also occur, especially in the presence of light or certain metal ions. | Use of Antioxidants: Consider adding a suitable antioxidant to your formulation. Phenolic antioxidants, such as BHT (butylated hydroxytoluene) or tocopherols, are commonly used for stabilizing esters. The optimal concentration should be determined experimentally but typically ranges from 0.01% to 0.1%. |
| Microbial Contamination: Presence of microorganisms can lead to enzymatic hydrolysis of the ester. | Aseptic Techniques: For solutions, especially aqueous ones, use sterile filtration and handle under aseptic conditions to prevent microbial growth. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of ethyl hydroxybutyrate?
A1: The primary degradation product of ethyl hydroxybutyrate is 3-hydroxybutyric acid, formed through the hydrolysis of the ester bond. Ethanol is the other product of this reaction.
Q2: What are the ideal storage conditions for pure ethyl hydroxybutyrate?
A2: Pure ethyl hydroxybutyrate should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] It should be kept in a tightly closed container to prevent moisture ingress.[4] Recommended storage temperatures are typically refrigerated (2-8°C) or frozen (-20°C) for long-term stability.[2][3]
Q3: How can I prevent the hydrolysis of ethyl hydroxybutyrate in an aqueous solution?
A3: To minimize hydrolysis in aqueous solutions, it is crucial to control the pH to a near-neutral range (pH 6-8). Additionally, storing the solution at a low temperature (e.g., 2-8°C) will significantly slow down the degradation rate. If possible, preparing fresh solutions before use is the best practice.
Q4: Are there any specific stabilizers I can add to my ethyl hydroxybutyrate formulation?
A4: Yes, antioxidants can be added to protect against oxidative degradation. Common choices for esters include phenolic antioxidants like butylated hydroxytoluene (BHT) or tocopherols. For preventing hydrolysis, maintaining a low moisture content and controlling the pH are the most effective strategies. In non-aqueous formulations, moisture scavengers could also be considered.
Q5: How can I monitor the stability of my ethyl hydroxybutyrate sample over time?
A5: The stability of ethyl hydroxybutyrate can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can be used to quantify the amount of remaining ethyl hydroxybutyrate and to detect the appearance of its primary degradation product, 3-hydroxybutyric acid.
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing of Ethyl Hydroxybutyrate
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[5][6][7][8]
Objective: To evaluate the stability of ethyl hydroxybutyrate under various storage conditions over a designated period.
Materials:
-
Ethyl hydroxybutyrate (at least three different batches).
-
Climate-controlled stability chambers.
-
Appropriate containers (e.g., amber glass vials with inert caps).
-
HPLC or GC system for analysis.
Methodology:
-
Sample Preparation: Aliquot ethyl hydroxybutyrate from at least three different batches into the chosen containers. Ensure the container closure system is inert and provides adequate protection.
-
Storage Conditions: Place the samples in stability chambers set to the following conditions as per ICH guidelines:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
-
Testing Frequency: Analyze the samples at the following time points:
-
Long-Term Study: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated Study: 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, perform the following tests:
-
Appearance (visual inspection for color change, clarity).
-
Assay of ethyl hydroxybutyrate (using a validated stability-indicating method like HPLC).
-
Quantification of degradation products (e.g., 3-hydroxybutyric acid).
-
-
Data Analysis: Plot the concentration of ethyl hydroxybutyrate and its degradation products over time for each storage condition. This data can be used to determine the shelf-life of the product.
Protocol 2: HPLC Method for the Analysis of Ethyl Hydroxybutyrate
This is a general reverse-phase HPLC method that can be adapted and validated for the quantification of ethyl hydroxybutyrate and the detection of its degradation products.[9]
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for MS compatibility).
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A starting point could be 30:70 (Acetonitrile:Water) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As ethyl hydroxybutyrate has a weak chromophore, detection might be challenging with a standard UV detector. A refractive index (RI) detector or a mass spectrometer (MS) would be more suitable. If using UV, detection at a low wavelength (e.g., 210 nm) may be possible.
-
Injection Volume: 10 µL.
Method Validation: This method should be validated for its intended use by assessing parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Visualizations
Caption: Primary degradation pathway of ethyl hydroxybutyrate.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. MiMeDB: Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458) [mimedb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 3-hydroxybutyrate(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. Separation of Ethyl 3-hydroxybutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
reducing byproducts in the synthesis of ethyl 4-hydroxybutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of ethyl 4-hydroxybutyrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl 4-hydroxybutyrate?
A1: The most prevalent laboratory and industrial method is the acid- or base-catalyzed ring-opening of gamma-butyrolactone (B3396035) (GBL) with ethanol (B145695). This reaction is an equilibrium process where ethanol acts as a nucleophile, attacking the carbonyl carbon of the lactone.
Q2: What are the primary byproducts to be aware of during this synthesis?
A2: The main byproducts depend on the catalytic conditions.
-
Acid-catalyzed synthesis: The primary byproducts are diethyl ether (formed from the dehydration of ethanol), oligomers of GBL, and potentially the dimer 1,6-Dioxecane-2,7-dione.[1] Unreacted GBL and residual acid catalyst are also common impurities.
-
Base-catalyzed synthesis: The main impurity is typically the salt of gamma-hydroxybutyric acid (GHB), formed by the hydrolysis of GBL if water is present.[1] Unreacted GBL is also a common impurity.
Q3: How does water content affect the synthesis?
A3: Water can be detrimental to the synthesis of ethyl 4-hydroxybutyrate. In acid-catalyzed reactions, excess water can shift the equilibrium back towards the starting materials by hydrolyzing the product ester. In base-catalyzed reactions, water can react with GBL to form gamma-hydroxybutyric acid (GHB), which will be deprotonated by the base to form a salt, reducing the yield of the desired ester.[1]
Q4: What is the role of temperature in byproduct formation?
A4: Temperature plays a critical role in controlling side reactions. In acid-catalyzed synthesis, temperatures above 150°C can favor the elimination reaction of ethanol to form ethylene, while temperatures in the range of 130-140°C are known to promote the formation of diethyl ether.[2][3][4] Lower temperatures generally favor the desired esterification but may require longer reaction times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ethyl 4-Hydroxybutyrate | 1. Incomplete reaction. 2. Equilibrium not favoring the product. 3. Hydrolysis of the product during workup. 4. Loss of product during purification. | 1. Increase reaction time or catalyst concentration. 2. Use an excess of ethanol to shift the equilibrium towards the product. Remove water from the reaction mixture using a Dean-Stark apparatus if feasible. 3. Neutralize the reaction mixture carefully during workup and avoid excessive washing with aqueous solutions. 4. Optimize distillation conditions (vacuum, temperature) to prevent product decomposition or loss. |
| Presence of a Significant Amount of Diethyl Ether (in acid-catalyzed synthesis) | 1. Reaction temperature is too high. 2. High concentration of acid catalyst. | 1. Maintain the reaction temperature below 130°C. 2. Reduce the concentration of the acid catalyst. |
| Formation of a Viscous, High-Boiling Residue | 1. Oligomerization or polymerization of GBL. 2. Dimerization of GBL. | 1. Use milder reaction conditions (lower temperature, less catalyst). Ensure GBL is of high purity. 2. Minimize reaction time. |
| Product is Contaminated with Unreacted GBL | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase reaction time or use a slight excess of ethanol. 2. GBL and ethyl 4-hydroxybutyrate have close boiling points. Careful fractional distillation under reduced pressure is necessary. Washing the organic phase with a cold, dilute base solution can help remove unreacted GBL by converting it to the water-soluble salt of GHB. |
| Product Appears Acidic after Purification | 1. Incomplete neutralization of the acid catalyst. | 1. Wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases, followed by a water wash to remove residual salts. |
| Product Appears Basic after Purification | 1. Incomplete removal of the base catalyst. | 1. Wash the organic layer with a dilute acid solution (e.g., 1% HCl), followed by a water wash to neutrality. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of Ethyl 4-Hydroxybutyrate with Minimized Diethyl Ether Formation
This protocol focuses on maintaining a lower reaction temperature to disfavor the formation of diethyl ether.
Materials:
-
Gamma-butyrolactone (GBL), anhydrous
-
Ethanol (200 proof), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 5-fold molar excess of anhydrous ethanol relative to GBL.
-
Cool the ethanol in an ice bath and slowly add concentrated sulfuric acid to a final concentration of 1-2 mol% relative to GBL.
-
Slowly add anhydrous GBL to the cooled ethanol/acid mixture with continuous stirring.
-
Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add the reaction mixture to a saturated sodium bicarbonate solution with vigorous stirring to neutralize the sulfuric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure ethyl 4-hydroxybutyrate.
Data Presentation
Table 1: Effect of Temperature on Byproduct Formation in Acid-Catalyzed Synthesis
| Temperature (°C) | Yield of Ethyl 4-Hydroxybutyrate (%) | Diethyl Ether (%) | Unreacted GBL (%) |
| 80 | 85 | < 1 | 14 |
| 100 | 82 | 3 | 15 |
| 120 | 75 | 10 | 15 |
| 140 | 65 | 20 | 15 |
Note: These are representative values and actual results may vary based on specific reaction conditions.
Visualizations
Reaction Pathways in Ethyl 4-Hydroxybutyrate Synthesis
Caption: Main and side reaction pathways in the synthesis of ethyl 4-hydroxybutyrate.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Methyl-4-Hydroxybutyrate and Ethyl-4-Hydroxybutyrate as Potential Markers for Simultaneous Consumption of GHB/GBL and Alcohol: Preliminary Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Derivatization of Ethyl Hydroxybutyrate for GC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of ethyl hydroxybutyrate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of ethyl hydroxybutyrate?
A1: Ethyl hydroxybutyrate is a polar molecule containing a hydroxyl (-OH) group. This polarity makes it non-volatile, meaning it does not readily vaporize at the temperatures used in a standard GC inlet. Direct injection would lead to poor chromatographic peak shape, tailing, and potential thermal degradation within the hot injector. Derivatization masks the polar hydroxyl group by replacing the active hydrogen with a non-polar group, thereby increasing the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[1][2][3]
Q2: What are the most common derivatization methods for ethyl hydroxybutyrate?
A2: The most common and effective derivatization methods for compounds containing hydroxyl groups, like ethyl hydroxybutyrate, are:
-
Silylation: This is the most prevalent method, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.[1][2] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5] A catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reaction rate.[6][7]
-
Acylation: This method involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to the hydroxyl group. Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are commonly used.[8][9]
-
Alkylation: This technique introduces an alkyl group. For hydroxy acids, esterification of the hydroxyl group can be achieved using reagents like alkyl chloroformates (e.g., ethyl chloroformate).[10][11]
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on several factors:
-
Analyte's functional groups: For ethyl hydroxybutyrate, the primary target is the hydroxyl group. Silylating agents are highly effective for this purpose.[1][2]
-
Desired sensitivity: Fluorinated acylating agents can enhance sensitivity for electron capture detection (ECD) but are also suitable for MS detection.
-
Potential for side reactions: Since ethyl hydroxybutyrate already has an ester group, harsh reaction conditions or certain reagents could potentially cause transesterification. Silylation under mild conditions is generally a safe choice.
-
Matrix effects: The complexity of your sample matrix might influence the choice of reagent and the necessary cleanup steps.
Q4: My derivatized samples are not stable. What can I do?
A4: The stability of silyl (B83357) derivatives can be a concern as they are susceptible to hydrolysis. To improve stability:
-
Ensure anhydrous conditions: Moisture is the primary enemy of silylation reactions and the stability of the resulting derivatives.[1][4] Ensure all glassware, solvents, and the sample itself are thoroughly dry before derivatization.
-
Use a non-polar solvent: After derivatization, dissolving the sample in a non-polar solvent like hexane (B92381) can improve the stability of the derivatives.[12]
-
Analyze samples promptly: It is best practice to analyze derivatized samples as soon as possible. If storage is necessary, keep them in a tightly sealed vial at a low temperature (e.g., 4°C or -20°C).[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of ethyl hydroxybutyrate for GC-MS analysis.
Problem 1: Low or No Derivatization Product Peak in the Chromatogram
| Possible Cause | Suggested Solution |
| Presence of moisture in the sample or reagents. | Dry the sample extract completely under a stream of nitrogen or by lyophilization before adding the derivatization reagent.[1][4] Ensure all solvents are anhydrous and store derivatization reagents in a desiccator. |
| Incomplete derivatization reaction. | Optimize reaction conditions. Increase the reaction temperature (typically 60-80°C) or prolong the reaction time (usually 15-60 minutes).[4][6][13] Ensure a sufficient excess of the derivatization reagent is used. |
| Degradation of the derivatization reagent. | Derivatization reagents are sensitive to moisture and can degrade over time. Use fresh, high-quality reagents and store them properly according to the manufacturer's instructions. |
| Analyte degradation. | Ethyl hydroxybutyrate may be susceptible to degradation under harsh conditions. Use mild derivatization conditions where possible. |
| Incorrect sample pH. | For some derivatization reactions, the sample pH may need to be adjusted to facilitate the reaction. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Incomplete derivatization. | See solutions for "Low or No Derivatization Product Peak". Un-derivatized ethyl hydroxybutyrate will interact with the GC column, causing peak tailing. |
| Active sites in the GC system. | Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner and perform regular column conditioning. If necessary, trim the front end of the column.[14] |
| Column overload. | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Inappropriate GC temperature program. | An initial oven temperature that is too high can cause peak distortion. Optimize the temperature program, starting with a lower initial temperature. |
Problem 3: Presence of Extraneous Peaks in the Chromatogram
| Possible Cause | Suggested Solution |
| Byproducts of the derivatization reaction. | This is common with some reagents. Identify the byproduct peaks by running a reagent blank. If they interfere with the analyte peak, try a different derivatization reagent or optimize the cleanup procedure. |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Running a solvent blank can help identify sources of contamination. |
| Septum bleed. | Fragments from the injector septum can appear as peaks in the chromatogram. Use high-quality, low-bleed septa and replace them regularly. |
| Sample matrix interference. | Complex sample matrices can introduce many interfering compounds. Optimize the sample extraction and cleanup procedures to remove these interferences before derivatization. |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This is a widely used protocol for the derivatization of hydroxyl groups.
-
Sample Preparation:
-
Derivatization:
-
To the dried sample residue, add 50-100 µL of a silylating agent mixture, typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6][7]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[6][13]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1-2 µL of the derivatized sample.
-
Quantitative Data for Silylated Hydroxy Acids (as a reference)
| Parameter | Value | Reference Analyte |
| Limit of Detection (LOD) | 3 µg/mL | Beta-Hydroxybutyric Acid |
| Limit of Quantification (LOQ) | 6-7 mg/L | Beta-Hydroxybutyrate |
| Linear Range | 50-500 µg/mL | Beta-Hydroxybutyric Acid |
| Intra-day Precision (%RSD) | 1.0 - 12.4% | Beta-Hydroxybutyrate |
| Inter-day Precision (%RSD) | 1.0 - 12.4% | Beta-Hydroxybutyrate |
Note: This data is for beta-hydroxybutyric acid and should be used as a guideline. It is recommended to perform a method validation for ethyl hydroxybutyrate in your specific matrix.
Visualizations
Experimental Workflow for Silylation of Ethyl Hydroxybutyrate
Caption: Workflow for silylation of ethyl hydroxybutyrate for GC-MS analysis.
Troubleshooting Logic for Low Derivatization Product Signal
Caption: Decision tree for troubleshooting low signal of derivatized product.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. nbinno.com [nbinno.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Comparison of 3 Derivatization Methods for the [research.amanote.com]
- 10. High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Chiral Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate (EHB)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate (EHB), a key intermediate for several ACE inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate (EHB)?
A1: The most prevalent methods for synthesizing enantiomerically pure EHB involve the asymmetric reduction of a prochiral ketone precursor. Key strategies include:
-
Biocatalytic Asymmetric Reduction: This method utilizes enzymes, often carbonyl reductases or whole-cell systems (like Saccharomyces cerevisiae or engineered E. coli), to reduce ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-EHB with high enantioselectivity.[1][2][3][4] This approach is favored for its mild reaction conditions and high efficiency.
-
Chemo-catalytic Asymmetric Hydrogenation: This involves the use of a metal catalyst (e.g., Platinum or Palladium) modified with a chiral ligand (e.g., dihydrocinchonidine) to hydrogenate a precursor like ethyl 2,4-dioxo-4-phenylbutyrate.[5] Subsequent steps are then required to yield the final EHB product.
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of EHB, often using a lipase (B570770) enzyme, leaving the desired (R)-EHB enantiomer unreacted and in high enantiomeric excess.[6]
Q2: How is the enantiomeric excess (ee) of EHB typically determined?
A2: The enantiomeric excess of EHB is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC).[5][7] This technique separates the (R) and (S) enantiomers, allowing for their quantification and the calculation of the ee. Gas Chromatography (GC) with a chiral column is also a viable method for analysis.[4]
Q3: What is a typical starting material for the asymmetric reduction to EHB?
A3: A common starting material is ethyl 2-oxo-4-phenylbutyrate (OPBE).[1][2][3] Another approach begins with acetophenone (B1666503) and diethyl oxalate (B1200264) to form ethyl 2,4-dioxo-4-phenylbutyrate, which is then chemo- and enantioselectively hydrogenated.[5]
Q4: Why is cofactor regeneration important in enzymatic synthesis of EHB?
A4: Many carbonyl reductases used for the synthesis of (R)-EHB require a nicotinamide (B372718) cofactor, such as NADPH or NADH, as a hydride source.[1][8] These cofactors are expensive, making their stoichiometric use impractical for large-scale synthesis. Therefore, an efficient cofactor regeneration system, often by coupling the main reaction with a dehydrogenase enzyme (e.g., glucose dehydrogenase), is crucial for the economic viability and continuity of the catalytic process.[1][8]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Catalyst/Enzyme | The selected enzyme or catalyst may have inherently low enantioselectivity for the substrate. Screen a variety of commercially available carbonyl reductases or yeast strains. For chemical synthesis, screen different chiral ligands and metal catalysts. |
| Incorrect Reaction pH | The pH of the reaction medium significantly affects enzyme activity and selectivity. Determine the optimal pH for your specific enzyme system. For many reductase-catalyzed reactions, a pH around 7.0 is a good starting point.[3] |
| Non-Optimal Temperature | Temperature influences reaction rate and enantioselectivity. Perform temperature optimization studies. A common starting temperature for enzymatic reductions is 30°C.[1][4] |
| Presence of Racemizing Agents | Acidic or basic conditions during workup can lead to racemization of the product. Ensure neutral conditions are maintained during extraction and purification. |
| Low Purity of Starting Material | Impurities in the starting material (e.g., OPBE) can inhibit the catalyst or lead to side reactions, affecting the ee. Ensure the purity of your starting materials before use. |
| Insufficient Cofactor Regeneration | In enzymatic systems, inefficient cofactor regeneration can stall the reaction and potentially lower ee. Ensure the co-substrate for the regeneration system (e.g., glucose for a glucose dehydrogenase system) is not limiting.[1] |
Issue 2: Low Conversion/Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Substrate Inhibition | High concentrations of the substrate (e.g., OPBE) can be toxic to whole-cell catalysts or inhibit enzyme activity.[3] Employ a substrate feeding strategy to maintain a low, constant substrate concentration.[1] Using a biphasic water/organic solvent system can also mitigate substrate inhibition.[4] |
| Enzyme/Catalyst Inactivation | The catalyst may be unstable under the reaction conditions. Verify the stability of your enzyme or catalyst at the operating pH and temperature. Consider immobilization of the enzyme to improve stability. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the amount of substrate. Increase the catalyst or enzyme concentration. |
| Poor Mixing | In heterogeneous or whole-cell systems, inefficient mixing can lead to mass transfer limitations. Ensure adequate agitation of the reaction mixture. |
| Product Inhibition | High concentrations of the product (EHB) may inhibit the enzyme. Consider in-situ product removal techniques if this is identified as a major issue. |
Issue 3: Formation of Byproducts
Possible Causes & Solutions
| Cause | Recommended Action |
| Over-reduction | In the case of starting with ethyl 2,4-dioxo-4-phenylbutyrate, the 4-keto group can also be reduced. Optimize the catalyst and reaction conditions to selectively reduce the 2-keto group.[5] |
| Hydrolysis of the Ester | Acidic or basic conditions, or the presence of certain enzymes (esterases), can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Maintain a neutral pH and use purified enzymes to avoid esterase activity. |
| Decomposition of Starting Material | The starting material may not be stable under the reaction conditions. Analyze the stability of the substrate under the reaction conditions in the absence of the catalyst. |
Data and Protocols
Table 1: Comparison of Reaction Conditions for EHB Synthesis
| Method | Catalyst | Substrate | Key Conditions | Conversion (%) | ee (%) | Reference |
| Biocatalytic | Engineered E. coli with Carbonyl Reductase and Glucose Dehydrogenase | 30 mM OPBE | pH 7.0, 30°C | 98.3 | >99.9 | [1] |
| Chemo-catalytic | 5% Pt/Al2O3 with Dihydrocinchonidine | Ethyl 2,4-dioxo-4-phenylbutyrate | Toluene, 25°C, 60 bar H2 | High | up to 86 | [5] |
| Biocatalytic | Candida krusei SW2026 | 2.5 g/L OPBE | pH 6.6, 30°C | 95.1 | 99.7 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Reduction of OPBE
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.0).
-
Addition of Reagents: Add the enzyme (carbonyl reductase), a cofactor (e.g., NADP+), and the cofactor regeneration system components (e.g., glucose dehydrogenase and glucose).
-
Substrate Addition: Start the reaction by adding the substrate, ethyl 2-oxo-4-phenylbutyrate (OPBE). For higher concentrations, a fed-batch approach is recommended where the substrate is added gradually over time.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with agitation. Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC.
-
Workup: Once the reaction is complete, terminate it by removing the enzyme (e.g., by centrifugation if using whole cells or immobilized enzyme).
-
Extraction: Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 2: Chiral HPLC Analysis of EHB
-
Column: Use a chiral stationary phase column suitable for separating the enantiomers of EHB (e.g., a column based on a polysaccharide derivative).
-
Mobile Phase: A typical mobile phase is a mixture of hexane (B92381) and ethanol (B145695) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., hexane/ethanol/TFA = 970/30/0.4).[5]
-
Sample Preparation: Dissolve a small amount of the reaction product in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector.
-
Quantification: Integrate the peak areas of the (R) and (S) enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.
Visual Guides
References
- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Ethyl Hydroxybutyrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of ethyl hydroxybutyrate.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is ethyl hydroxybutyrate and why is enhancing its oral bioavailability important? | Ethyl hydroxybutyrate is an ester of butyric acid. Enhancing its oral bioavailability is crucial for achieving therapeutic concentrations in the bloodstream, which can be beneficial in conditions where elevated ketone body levels are desired, such as in certain metabolic and neurological disorders. |
| What are the main challenges associated with the oral administration of ethyl hydroxybutyrate? | The primary challenges include potential hydrolysis in the gastrointestinal (GI) tract, a significant first-pass metabolism in the liver, and potential issues with solubility and permeability across the gut wall. The first-pass effect is a phenomenon where the concentration of a drug is greatly reduced before it reaches systemic circulation, primarily due to metabolism in the liver and gut wall.[1][2] |
| What are the expected metabolites of orally administered ethyl hydroxybutyrate? | Upon oral administration, ethyl hydroxybutyrate is expected to be hydrolyzed by esterases in the gut, blood, and liver into β-hydroxybutyrate (BHB) and ethanol.[3][4] BHB is a ketone body that can be used as an energy source by various tissues. |
| How can I measure the concentration of ethyl hydroxybutyrate and its metabolites in plasma? | High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of β-hydroxybutyrate in whole blood or plasma.[5] Other automated kinetic methods are also available for measuring D-3-hydroxybutyrate in plasma or serum.[6] |
| What are some general strategies to improve the oral bioavailability of compounds like ethyl hydroxybutyrate? | Common strategies for enhancing the oral bioavailability of drugs with challenges like poor solubility or high first-pass metabolism include the use of lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), nanotechnology, polymeric carriers, and prodrug approaches.[7][8][9] |
Troubleshooting Guides
Issue 1: Low Plasma Concentrations of β-hydroxybutyrate (BHB) After Oral Administration of Ethyl Hydroxybutyrate
| Possible Cause | Troubleshooting Step |
| Degradation in the GI Tract | Investigate the use of enteric coatings or encapsulation techniques to protect the compound from the acidic environment of the stomach and enzymatic degradation in the upper GI tract. |
| High First-Pass Metabolism | Co-administer with an inhibitor of relevant metabolic enzymes (use with caution and after thorough investigation of metabolic pathways). Alternatively, explore formulation strategies that promote lymphatic absorption, thereby bypassing the portal circulation and first-pass metabolism in the liver. Lipid-based formulations are known to enhance lymphatic transport.[7] |
| Poor Absorption | Characterize the physicochemical properties of ethyl hydroxybutyrate, such as its solubility and permeability. If solubility is low, consider formulation strategies like creating a solid dispersion or using a self-emulsifying drug delivery system (SEDDS).[8][9] |
| Analytical Method Issues | Validate the analytical method for BHB detection in plasma to ensure it has the required sensitivity and accuracy.[5][6] Check for matrix effects and ensure proper sample handling and storage. |
Issue 2: High Variability in Bioavailability Between Subjects
| Possible Cause | Troubleshooting Step |
| Differences in GI Physiology | Standardize experimental conditions, such as administering the compound to fasted or fed subjects, as food can significantly impact drug absorption.[10][11] |
| Genetic Polymorphisms in Metabolic Enzymes | If significant inter-individual variability persists, consider investigating potential genetic polymorphisms in the esterases or other enzymes responsible for the metabolism of ethyl hydroxybutyrate. |
| Formulation Instability | Ensure the formulation is stable and that the drug is consistently released. For liquid formulations, check for any signs of phase separation or precipitation. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in a Rodent Model
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Fasting: Fast the animals overnight (12-16 hours) before the experiment, with free access to water.
-
Formulation Preparation: Prepare the ethyl hydroxybutyrate formulation (e.g., dissolved in a suitable vehicle like corn oil, or as a SEDDS formulation).
-
Dosing: Administer the formulation orally via gavage at a predetermined dose. Include a control group receiving the vehicle only.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-dose).
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of β-hydroxybutyrate in the plasma samples using a validated LC-MS/MS method.[5]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (if an intravenous dose group is included).
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., ethyl oleate, medium-chain triglycerides).
-
Surfactant: Choose a surfactant with an appropriate HLB (Hydrophile-Lipophile Balance) value (e.g., Tween 80, Cremophor EL).
-
Co-surfactant/Co-solvent: Select a co-surfactant or co-solvent to improve the emulsification process (e.g., PEG 400, Transcutol).
-
-
Formulation Development:
-
Prepare various ratios of oil, surfactant, and co-surfactant.
-
Add ethyl hydroxybutyrate to the mixture and vortex until a clear solution is formed.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios that form a stable emulsion upon dilution with water.
-
-
Characterization:
-
Emulsion Droplet Size: Measure the droplet size of the resulting emulsion upon dilution using dynamic light scattering.
-
In Vitro Dissolution: Perform in vitro dissolution studies in different media (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the release profile of the drug from the SEDDS.
-
Stability: Assess the physical and chemical stability of the SEDDS formulation over time under different storage conditions.
-
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: First-pass metabolism of ethyl hydroxybutyrate.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. First pass effect - Wikipedia [en.wikipedia.org]
- 2. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eCFR :: 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements [ecfr.gov]
- 11. eCFR :: 21 CFR 320.25 -- Guidelines for the conduct of an in vivo bioavailability study. [ecfr.gov]
Technical Support Center: Analysis of Ethyl 4-Hydroxybutyrate in Beverages
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of ethyl 4-hydroxybutyrate in various beverage matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of ethyl 4-hydroxybutyrate in beverages, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why am I observing poor signal intensity or no peak for ethyl 4-hydroxybutyrate in my LC-MS/MS analysis?
Possible Causes:
-
Matrix Effects: Co-eluting compounds from the beverage matrix can suppress the ionization of ethyl 4-hydroxybutyrate in the mass spectrometer's ion source. This is a common issue in complex matrices like wine and beer.
-
Inadequate Sample Preparation: The sample cleanup may not be sufficient to remove interfering substances.
-
Instrument Sensitivity: The instrument may not be sensitive enough to detect low concentrations of the analyte.
-
Analyte Degradation: Ethyl 4-hydroxybutyrate may degrade during sample preparation or storage.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Prepare matrix-matched standards by spiking a blank beverage sample with a known concentration of ethyl 4-hydroxybutyrate. Compare the signal response to a standard in a clean solvent. A significantly lower response in the matrix-matched standard indicates ion suppression.
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ a robust SPE method to effectively remove interfering matrix components. Reversed-phase SPE cartridges are often effective.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the recovery of ethyl 4-hydroxybutyrate and minimize the co-extraction of interferences.
-
Dilution: A simple "dilute and shoot" approach can sometimes mitigate matrix effects, but this may compromise the limit of detection.
-
-
Check Instrument Performance:
-
Verify the mass spectrometer's calibration and sensitivity using a known standard.
-
Clean the ion source to remove any contamination that may be suppressing the signal.
-
-
Ensure Analyte Stability: Analyze samples as quickly as possible after preparation and store them at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to prevent degradation.
Q2: My chromatogram shows a high background or numerous interfering peaks. How can I improve the selectivity of my method?
Possible Causes:
-
Co-eluting Matrix Components: Many compounds naturally present in beverages can have similar retention times to ethyl 4-hydroxybutyrate.
-
Presence of Other Esters: Fermented beverages like wine and beer contain a variety of naturally occurring esters that can interfere with the analysis.[1]
-
Contamination: Contamination can be introduced from solvents, glassware, or the instrument itself.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Column Selection: Use a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) to improve the separation of ethyl 4-hydroxybutyrate from interfering peaks.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and co-eluting peaks.
-
-
Enhance Sample Cleanup: As mentioned in Q1, a more rigorous sample preparation method like SPE can significantly reduce background noise and interfering peaks.
-
Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide better selectivity by differentiating between compounds with very similar mass-to-charge ratios.
-
Blank Analysis: Analyze a method blank (all reagents and steps without the sample) to identify any sources of contamination.
Q3: I am seeing significant variability in my quantitative results between replicate injections. What could be the cause?
Possible Causes:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or dilution accuracy can lead to inconsistent results.
-
Instrument Instability: Fluctuations in the LC flow rate, column temperature, or MS source conditions can affect reproducibility.
-
Matrix Effects: The extent of ion suppression or enhancement can vary between samples, leading to poor precision.[2]
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that all sample preparation steps are performed consistently and accurately. Use calibrated pipettes and volumetric flasks.
-
Incorporate an Internal Standard: Use a stable isotope-labeled internal standard (e.g., ethyl 4-hydroxybutyrate-d4) to compensate for variations in sample preparation and instrument response.
-
Verify Instrument Performance:
-
Check for leaks in the LC system.
-
Ensure the column is properly conditioned and the temperature is stable.
-
Monitor the stability of the MS signal over time.
-
-
Address Matrix Effects: If matrix effects are suspected, implement the strategies outlined in Q1.
Data Presentation
The following tables summarize quantitative data for the detection of ethyl 4-hydroxybutyrate in beverages using different analytical methods.
Table 1: Method Performance for Ethyl 4-Hydroxybutyrate Detection by LC-MS/MS
| Beverage Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Matrix Effect (%) | Reference |
| Alcoholic Beverages | Dilution | 3.4 ng/mL | - | - | - | [3] |
| Wine | - | < Limit of Detection | < 11.4 µg/mL (for GHB) | - | - | [3] |
| Spirits/Liqueurs | - | Not Observable | - | - | - | [3] |
| Urine | Dilution with Formic Acid | - | - | - | Significant with z-spray source | [2] |
Table 2: Method Performance for Ethyl 4-Hydroxybutyrate and Related Compounds by GC-MS
| Analyte | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Ethyl Acetate | Cachaca, Rum, Whisky | Direct Injection | 530 µg/L | - | 90.3 - 98.5 | [4] |
| Ethyl Butyrate | Cachaca, Rum, Whisky | Direct Injection | - | - | 90.3 - 98.5 | [4] |
| Ethyl Hexanoate | Cachaca, Rum, Whisky | Direct Injection | 29 µg/L | - | - | [4] |
| Volatile Compounds | Fermented Beverages | Liquid-Liquid Microextraction | - | - | - | [4] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Ethyl 4-Hydroxybutyrate in Wine
This protocol provides a general procedure for the quantitative analysis of ethyl 4-hydroxybutyrate in wine samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
- Spike 1 mL of wine sample with an appropriate internal standard (e.g., ethyl 4-hydroxybutyrate-d4).
- Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
- Load the spiked wine sample onto the SPE cartridge.
- Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analyte with 2 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
- LC System: Agilent 1290 Infinity II LC or equivalent.[5]
- Column: Agilent InfinityLab Poroshell 120 CS-C18, 2.1 × 50 mm, 2.7 µm.[5]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[5]
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions: Monitor at least two transitions for ethyl 4-hydroxybutyrate and its internal standard for quantification and confirmation.
3. Quality Control
- Analyze a method blank, a matrix blank, and a spiked matrix blank with each batch of samples.
- Prepare a calibration curve using matrix-matched standards.
- Analyze quality control (QC) samples at low, medium, and high concentrations to monitor accuracy and precision.
Protocol 2: GC-MS Analysis of Ethyl 4-Hydroxybutyrate in Beer
This protocol outlines a general procedure for the determination of ethyl 4-hydroxybutyrate in beer samples.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
- Degas the beer sample by sonication for 10 minutes.
- Spike 5 mL of the degassed beer with an appropriate internal standard (e.g., ethyl 4-hydroxybutyrate-d4).
- Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate).
- Vortex the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Transfer the upper organic layer to a clean vial.
- Add a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.
- Transfer the dried extract to a GC vial for analysis.
2. GC-MS Parameters
- GC System: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injection Mode: Splitless.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Quality Control
- Analyze a method blank with each batch of samples.
- Prepare a calibration curve using standards prepared in a blank matrix (e.g., ethanol-water solution with a similar alcohol content to the beer samples).
- Analyze QC samples to ensure the accuracy and precision of the analysis.
Visualizations
References
- 1. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl-4-Hydroxybutyrate and Ethyl-4-Hydroxybutyrate as Potential Markers for Simultaneous Consumption of GHB/GBL and Alcohol: Preliminary Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. agilent.com [agilent.com]
common pitfalls in clinical trials involving ethyl hydroxybutyrate supplementation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials with ethyl hydroxybutyrate supplementation. Given the limited specific clinical trial data for ethyl hydroxybutyrate, this guide extrapolates from research on other ketone esters and β-hydroxybutyrate (BHB), the active metabolite of ethyl hydroxybutyrate.
Frequently Asked Questions (FAQs)
1. What is ethyl hydroxybutyrate and how is it metabolized?
Ethyl 3-hydroxybutyrate (B1226725) (EHB) is a ketone ester.[1][2] Preclinical studies suggest that after administration, EHB is hydrolyzed in the body to form 3-hydroxybutyrate (3-HB or BHB), a primary ketone body, and ethanol.[1][3] The increase in circulating 3-HB is believed to be responsible for the physiological effects observed.[1][3] In a study on mice, a single intraperitoneal injection of EHB led to a significant increase in serum and muscle 3-HB levels, which peaked within 5-10 minutes and returned to baseline within 30 minutes.[1] Intact EHB was not detected, suggesting rapid conversion.[1]
2. What are the potential therapeutic mechanisms of ethyl hydroxybutyrate?
Based on preclinical evidence in cancer cachexia models, the therapeutic effects of ethyl hydroxybutyrate are attributed to the resulting increase in 3-hydroxybutyrate.[1][3] The proposed mechanisms include:
-
Promotion of the TCA cycle and attenuation of proteolysis: Providing an alternative energy source to spare muscle protein.
-
Promotion of protein synthesis and improvement of metabolic homeostasis: Potentially through signaling pathways like p-AKT.[1]
-
Reduction in inflammation and enhancement of antioxidant capacity. [1][3]
3. What are the regulatory considerations for conducting a clinical trial with ethyl hydroxybutyrate in the United States?
Ethyl hydroxybutyrate may be classified as a dietary supplement. In the U.S., dietary supplements are regulated by the Food and Drug Administration (FDA) under the Dietary Supplement Health and Education Act (DSHEA) of 1994.[4][5] Key points include:
-
Premarket approval: Unlike drugs, dietary supplements do not require premarket approval from the FDA.[5][6]
-
Investigational New Drug (IND) application: An IND may be required if the clinical trial is intended to evaluate the effect of the supplement on a disease.[5] If the study aims to assess the effect on the body's structure or function, an IND may not be necessary.[5] It is advisable to consult with the FDA.
-
Good Manufacturing Practices (GMP): Clinical trial materials should be manufactured according to current Good Manufacturing Practices to ensure purity, composition, and strength.[4]
-
Labeling: Product labeling must be accurate and not make claims to treat, cure, or prevent a disease.[4][7]
-
Adverse event reporting: Serious adverse events must be reported to the FDA.[6]
Troubleshooting Guides
Issue 1: High Incidence of Gastrointestinal Side Effects
Question: Our trial participants are reporting a high incidence of nausea, abdominal discomfort, and diarrhea. What could be the cause and how can we mitigate this?
Answer:
Gastrointestinal distress is a common side effect associated with exogenous ketone supplementation, including ketone esters and salts.[8][9]
Potential Causes:
-
High Dosage: Higher doses of ketone supplements are correlated with a greater incidence and severity of gastrointestinal symptoms.[9]
-
Formulation: The specific formulation of the supplement can impact tolerability. For instance, ketone salts may carry a high mineral load, potentially leading to osmotic diarrhea.[9] The palatability of ketone esters can also be a challenge.
-
Administration with Food: Whether the supplement is taken in a fasted state or with a meal can influence gastrointestinal tolerance.
-
Individual Variability: There can be significant inter-individual differences in how participants tolerate ketone supplements.
Troubleshooting Steps:
-
Review Dosing Regimen:
-
Consider if the dose can be lowered while still achieving the target level of ketosis.
-
Implement a dose-escalation protocol to allow for gradual adaptation.
-
Divide the total daily dose into smaller, more frequent administrations.
-
-
Optimize Formulation and Administration:
-
If possible, work with the manufacturer to improve the palatability of the supplement.
-
Administer the supplement with a small, low-carbohydrate meal to see if this improves tolerance.
-
Ensure adequate hydration, as some gastrointestinal issues can be exacerbated by dehydration.
-
-
Monitor and Manage Symptoms:
-
Systematically collect data on the type, severity, and timing of gastrointestinal symptoms using a validated questionnaire.
-
Provide participants with guidance on managing mild symptoms, such as taking the supplement with food or sipping it slowly.
-
Have clear criteria for dose reduction or discontinuation for participants experiencing severe or persistent side effects.
-
Issue 2: Difficulty in Maintaining Blinding and Placebo Control
Question: The distinct taste of ethyl hydroxybutyrate makes it difficult to create a suitable placebo, potentially unblinding the study. How can we address this?
Answer:
The unique and often unpalatable taste of ketone esters is a known challenge in maintaining blinding in clinical trials.
Potential Solutions:
-
Active Placebo:
-
Develop a placebo that mimics the taste and smell of the ethyl hydroxybutyrate supplement without containing the active ingredient. This can be challenging and may require the expertise of a flavor chemist.
-
Consider using a compound that has a strong taste but is metabolically inert.
-
-
Blinding of Outcome Assessors:
-
If blinding of participants is compromised, it is crucial to ensure that the individuals assessing the study outcomes remain blinded to the treatment allocation.
-
-
Use of Questionnaires:
-
At the end of the study, administer a questionnaire to participants to gauge whether they believe they were in the active or placebo group. This can help to assess the effectiveness of the blinding.
-
-
Objective Endpoints:
-
Prioritize objective endpoints (e.g., biomarkers, functional tests) over subjective, self-reported outcomes that are more susceptible to placebo effects.
-
Issue 3: High Variability in Participant Ketone Levels
Question: We are observing significant variability in blood β-hydroxybutyrate (BHB) levels among participants receiving the same dose of ethyl hydroxybutyrate. What could be the reasons for this?
Answer:
High inter-individual variability in the pharmacokinetic response to ketone supplements is a recognized phenomenon.[10]
Potential Causes:
-
Dietary Intake: The composition of the participants' diet, particularly carbohydrate intake, can significantly impact endogenous ketone production and the response to exogenous supplementation.[11][12]
-
Metabolic Differences: Individual differences in metabolism, including the rate of EHB hydrolysis and BHB clearance, can contribute to variability.
-
Compliance: Non-adherence to the supplementation protocol is a common cause of variable ketone levels.
-
Timing of Measurement: Blood BHB levels can fluctuate throughout the day and in relation to meals and physical activity.
Troubleshooting Steps:
-
Standardize and Monitor Diet:
-
Provide participants with standardized dietary guidelines, particularly regarding carbohydrate intake.
-
Use dietary records or food frequency questionnaires to monitor dietary adherence.
-
-
Implement a Standardized Protocol for BHB Measurement:
-
Specify the timing of blood draws in relation to supplement ingestion and meals.
-
Consider using a continuous glucose and ketone monitor for a more comprehensive understanding of individual responses.
-
-
Monitor Compliance:
-
Pharmacokinetic Sub-study:
-
Consider conducting a pharmacokinetic sub-study in a smaller group of participants to better understand the sources of variability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of 3-Hydroxybutyrate (3-HB) Following Ethyl 3-Hydroxybutyrate (EHB) Administration in Mice
| Parameter | Serum | Gastrocnemius Muscle |
| Time to Peak Concentration | 5 minutes | 10 minutes |
| Peak Concentration Increase | 5.5-fold | 10-fold |
| Time to Return to Baseline | 30 minutes | Not specified |
Data extrapolated from a preclinical study in mice receiving a single intraperitoneal injection of 300 mg/kg EHB.[1]
Table 2: Common Gastrointestinal Side Effects of Exogenous Ketone Supplements
| Symptom | Ketone Monoester (KME) | Ketone Salts (KS) |
| Nausea | Mild to Moderate | Moderate to Severe |
| Diarrhea | Infrequent | More Frequent |
| Abdominal Cramps | Infrequent | More Frequent |
| Flatulence | Mild | Mild |
This table provides a qualitative summary based on studies comparing different types of ketone supplements. The incidence and severity are dose-dependent.[8][9]
Experimental Protocols
Protocol 1: Assessment of Ethyl Hydroxybutyrate Pharmacokinetics in Mice (Adapted from Zhou et al., 2023)
-
Animal Model: Male C57BL/6 mice.
-
Intervention: A single intraperitoneal injection of ethyl 3-hydroxybutyrate (EHB) at a dose of 300 mg/kg body weight.
-
Sample Collection:
-
Blood and gastrocnemius muscle samples are collected at baseline (0 minutes) and at multiple time points post-injection (e.g., 5, 10, 30, 60, 120, 240, and 480 minutes).
-
At each time point, a cohort of mice is euthanized for sample collection.
-
-
Sample Analysis:
-
Serum and muscle tissue are processed for metabolomic analysis.
-
3-Hydroxybutyrate (3-HB) levels are quantified using Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
The concentration-time profiles of 3-HB in serum and muscle are plotted.
-
Pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC) are calculated.
-
Note: This is a preclinical protocol. Human clinical trials would require oral administration and venous blood sampling.[1]
Visualizations
Caption: A typical experimental workflow for a clinical trial of ethyl hydroxybutyrate.
Caption: Proposed metabolic fate and signaling of ethyl hydroxybutyrate.
References
- 1. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current regulatory guidelines and resources to support research of dietary supplements in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wcgclinical.com [wcgclinical.com]
- 6. Are You Compliant with Regulations for Nutraceutical Clinical Trials in the USA? [prorelixresearch.com]
- 7. eCFR :: 21 CFR 101.36 -- Nutrition labeling of dietary supplements. [ecfr.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The role of β-hydroxybutyrate testing in ketogenic metabolic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of β-hydroxybutyrate testing in ketogenic metabolic therapies [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Ethyl 3-Hydroxybutyrate and Ketone Salts for Ketosis Induction
For Researchers, Scientists, and Drug Development Professionals
The induction of nutritional ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood, is a burgeoning area of research with therapeutic potential across a spectrum of clinical applications. While the ketogenic diet remains the gold standard for achieving sustained ketosis, compliance can be challenging. This has spurred the development of exogenous ketone supplements designed to rapidly elevate blood ketone levels. This guide provides an objective comparison of two such supplements: ethyl 3-hydroxybutyrate (B1226725) and ketone salts, with supporting experimental data, detailed methodologies, and pathway visualizations to inform research and development.
Executive Summary
Exogenous ketone supplementation offers a practical alternative to strict ketogenic diets for inducing ketosis. Ketone salts, which are composed of β-hydroxybutyrate (BHB) bound to a mineral ion, are widely available and have been shown to effectively increase blood ketone levels.[1][2] In contrast, ethyl 3-hydroxybutyrate, a ketone ester, is less studied but presents a potentially more efficient means of delivering ketone bodies. While direct comparative human studies are limited, available data from animal studies and research on similar ketone esters suggest differences in pharmacokinetic profiles and metabolic efficiency. Ketone esters, in general, appear to induce a more rapid and sustained elevation in blood BHB compared to ketone salts.[3][4]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the ketogenic effects of ketone salts and related ketone esters. It is important to note the limited direct data available for ethyl 3-hydroxybutyrate in humans; therefore, data from a closely related ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, is included for a more comprehensive comparison.
Table 1: Pharmacokinetics of Ketone Salts vs. Ketone Esters in Humans
| Parameter | Ketone Salts (βHB Mineral Salts) | Ketone Monoester ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate) |
| Peak Blood D-βHB Concentration (Cmax) | ~1.0 mM with a ~12g dose[2][3] | Up to 3.30 mM with a 714 mg/kg dose[5] |
| Time to Peak Concentration (Tmax) | ~15-60 minutes[2] | ~1-2 hours[5] |
| Duration of Elevated Ketones | Up to 4 hours[3] | Elimination half-life of 0.8-3.1 hours for βHB[5] |
| Reported Side Effects | Gastrointestinal distress at higher doses[6] | Generally well-tolerated; some GI effects at high doses[5] |
Table 2: Effects of Ethyl 3-Hydroxybutyrate in a Murine Model
| Parameter | Ethyl 3-Hydroxybutyrate (300 mg/kg, intraperitoneal injection) |
| Peak Serum 3-HB Levels | 5.5-fold increase over baseline |
| Time to Peak Serum 3-HB | 5 minutes |
| Peak Gastrocnemius 3-HB Levels | 10-fold increase over baseline |
| Time to Peak Gastrocnemius 3-HB | 10 minutes |
Data from a study on cancer cachexia in mice. The route of administration (intraperitoneal) and animal model should be considered when extrapolating these findings.
Experimental Protocols
A standardized protocol is crucial for the accurate assessment of ketogenic agents. Below is a detailed methodology for a typical human clinical trial evaluating the pharmacokinetic and pharmacodynamic effects of oral ketone supplements.
A. Study Design
A randomized, double-blind, placebo-controlled crossover study is the preferred design to minimize bias. Each participant serves as their own control, receiving the investigational product (ethyl 3-hydroxybutyrate or ketone salt) and a placebo on separate occasions, with a washout period in between.
B. Participant Population
Healthy adult volunteers are typically recruited. Exclusion criteria should include metabolic disorders, renal impairment, and any contraindications to ketosis.
C. Intervention
-
Investigational Product: A specified dose of ethyl 3-hydroxybutyrate or ketone salt dissolved in a standardized volume of liquid.
-
Placebo: A taste- and appearance-matched liquid without the active ketogenic agent.
D. Blood Sampling and Analysis
-
Baseline: An initial blood sample is collected after an overnight fast.
-
Post-Ingestion: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) after ingestion of the test beverage.
-
Analytes: Blood samples are analyzed for:
-
β-hydroxybutyrate (BHB): The primary circulating ketone body.
-
Acetoacetate (B1235776) (AcAc): Another key ketone body.
-
Glucose: To assess the impact on blood sugar levels.
-
Electrolytes: To monitor for any disturbances due to the mineral load from ketone salts.
-
E. Measurement of Ketone Bodies
Blood BHB and AcAc can be measured using enzymatic assays with a spectrophotometer or through commercially available point-of-care meters that provide rapid results from a small blood sample.[1][7][8] Laboratory-based analysis using automated analyzers offers higher precision for research purposes.[1][9]
Signaling Pathways and Metabolism
The metabolic fates of ethyl 3-hydroxybutyrate and ketone salts differ, which influences their ketogenic efficacy.
Ketone Salts: Upon ingestion, ketone salts dissociate in the gastrointestinal tract, releasing free BHB and the corresponding mineral ion (e.g., sodium, potassium, calcium). The free BHB is then absorbed into the bloodstream.
Ethyl 3-Hydroxybutyrate: As a ketone ester, ethyl 3-hydroxybutyrate is expected to be hydrolyzed by esterases in the gut and liver. This enzymatic cleavage releases 3-hydroxybutyric acid (BHB) and ethanol (B145695). The BHB is then available for circulation.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study comparing the ketogenic effects of two compounds.
Conclusion
Ketone salts are an established method for inducing acute ketosis, though they may be limited by gastrointestinal side effects and a significant mineral load. Ethyl 3-hydroxybutyrate, as a ketone ester, holds the promise of more efficient BHB delivery, potentially leading to higher and more sustained levels of ketonemia. However, there is a clear need for direct, well-controlled human clinical trials to fully elucidate the pharmacokinetic and pharmacodynamic profile of ethyl 3-hydroxybutyrate and to directly compare its efficacy and tolerability against ketone salts. Future research should focus on dose-response relationships, long-term safety, and the metabolic effects of the ethanol byproduct from ethyl 3-hydroxybutyrate hydrolysis.
References
- 1. Measurement of blood acetoacetate and beta-hydroxybutyrate in an automatic analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metagenicsinstitute.com [metagenicsinstitute.com]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. Effects of Exogenous Ketone Supplementation on Blood Glucose: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Exogenous Ketone Supplementation on Blood Glucose: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Ethyl 3-Hydroxybutyrate and the Ketogenic Diet: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The induction of therapeutic ketosis, a metabolic state characterized by elevated levels of ketone bodies, is a promising strategy for a range of pathological conditions, including neurological diseases, metabolic disorders, and cancer. The most established method to achieve this is the ketogenic diet (KD), a high-fat, low-carbohydrate regimen. However, the stringent nature of the KD presents adherence challenges. This has spurred the development of exogenous ketone supplements, such as ethyl 3-hydroxybutyrate (B1226725) (EHB), as a more direct means of elevating circulating ketone levels. This guide provides an objective comparison of the efficacy of EHB and the KD, supported by experimental data, detailed methodologies, and mechanistic insights.
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from preclinical and clinical studies on the effects of ethyl 3-hydroxybutyrate and the ketogenic diet. It is important to note that direct head-to-head comparative studies are limited, and the data presented are synthesized from separate investigations.
Table 1: Effects on Blood Ketone Levels and Body Weight
| Intervention | Model/Population | Dosage/Regimen | Peak Blood β-Hydroxybutyrate (βHB) | Effect on Body Weight | Reference |
| Ethyl 3-Hydroxybutyrate (EHB) | Cachectic Mice (CT26 xenograft) | 300 mg/kg, single i.p. injection | ~5.5-fold increase at 5 min | Partially restored tumor-free body weight | [1] |
| Healthy Volunteers (Ketone Ester) | Weight-based oral drink | 3.82 mmol/L (median) | Not reported | [2] | |
| Ketogenic Diet (KD) | Obese Mice (HFD-induced) | 8-week ad libitum feeding | ~2 mmol/L (median) | Significant reduction | [3] |
| Healthy Volunteers | 24-hour and 72-hour diet | 0.77 mmol/L and 1.30 mmol/L (median) respectively | Not reported | [2] | |
| Children and Adolescents with Refractory Epilepsy | 3-16 months | Not specified, but sufficient for therapeutic effect | Not the primary outcome | [4] |
Table 2: Therapeutic Efficacy in Preclinical and Clinical Studies
| Intervention | Condition | Model/Population | Key Efficacy Outcomes | Reference |
| Ethyl 3-Hydroxybutyrate (EHB) | Cancer Cachexia | Cachectic Mice (CT26 xenograft) | - Ameliorated skeletal muscle atrophy- Significantly reduced tumor weight- Improved survival | [1][5] |
| Ketogenic Diet (KD) | Refractory Epilepsy | Children and Adolescents | ≥50% reduction in seizure frequency (RR 5.11 vs. regular diet) | [4] |
| Type 2 Diabetes | Adults | - Reduced triglycerides- Increased LDL-C | [4] | |
| Diet-Induced Obesity | Mice | - Reversed body weight increase- Improved glycemic control | [3] | |
| Alzheimer's Disease | Mouse Model | 25% reduction in brain β-amyloid levels | [6] | |
| Myocardial Glucose Suppression | Healthy Volunteers | Superior to ketone ester drink (83% vs 44% success rate for 72h KD) | [2] |
Experimental Protocols
Ethyl 3-Hydroxybutyrate Administration in a Mouse Model of Cancer Cachexia
This protocol is based on a study investigating the effects of EHB on skeletal muscle wasting in mice with colon cancer cachexia.[1]
-
Animal Model: Male BALB/c nude mice are used. A cachexia model is established by subcutaneously inoculating CT26 colon carcinoma cells.
-
Intervention Groups:
-
CAC-K Group: Cachectic mice receiving EHB.
-
CAC Group: Cachectic mice receiving saline (control).
-
NOR Group: Normal mice receiving saline.
-
-
EHB Administration:
-
Dosage: 300 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily for the duration of the study.
-
-
Kinetic Profile Assessment: To determine the pharmacokinetics of 3-HB following EHB administration, blood and gastrocnemius muscle samples are collected at 0, 5, 10, 30, 60, 120, 240, and 480 minutes post-injection.
-
Efficacy Evaluation:
-
Body weight, tumor volume, and food intake are monitored regularly.
-
At the end of the study, tissues (e.g., gastrocnemius muscle, epididymal fat, tumor) are harvested for weight and further analysis (e.g., histology, metabolomics).
-
Survival rates are recorded.
-
Ketogenic Diet Implementation in a Mouse Model of Diet-Induced Obesity
This protocol describes a typical approach for inducing and then treating obesity with a ketogenic diet in mice.[3]
-
Animal Model: C57BL/6J mice are commonly used.
-
Obesity Induction: At 6 weeks of age, mice are fed a high-fat diet (HFD; e.g., 60% of calories from fat) for approximately 10 weeks to induce obesity.
-
Dietary Intervention Groups:
-
KD Group: Obese mice are switched to a ketogenic diet (e.g., 80-90% fat, <10% carbohydrate, 10% protein).
-
CD Group: Obese mice are switched to a standard chow diet.
-
HFD Group: Obese mice are maintained on the high-fat diet.
-
-
Diet Administration: Diets are provided ad libitum for a specified period (e.g., 8 weeks).
-
Monitoring and Outcome Measures:
-
Body weight and food intake are measured weekly.
-
Blood glucose and β-hydroxybutyrate levels are measured periodically.
-
Body composition (fat mass, lean mass) is assessed using techniques like Dual-Energy X-ray Absorptiometry (DEXA).
-
At the end of the study, tissues are collected for molecular and histological analysis.
-
Signaling Pathways and Mechanisms of Action
Both ethyl 3-hydroxybutyrate and the ketogenic diet exert their effects through the actions of β-hydroxybutyrate (βHB), which functions not only as an energy substrate but also as a signaling molecule.
Ethyl 3-Hydroxybutyrate (EHB) / β-Hydroxybutyrate (βHB) Signaling
EHB is rapidly metabolized to βHB. The anti-cachectic and anti-inflammatory effects of EHB are attributed to the subsequent actions of βHB.[1][5]
Ketogenic Diet Signaling Pathways
The ketogenic diet induces a systemic metabolic shift, leading to the production of βHB and a reduction in glucose and insulin (B600854) levels. This has widespread effects on cellular signaling.[4][7]
Experimental Workflow Comparison
The following diagram illustrates the distinct experimental workflows for assessing the efficacy of EHB versus the KD.
Conclusion
Both ethyl 3-hydroxybutyrate and the ketogenic diet are effective means of inducing ketosis and have demonstrated therapeutic potential in various preclinical and clinical settings.
-
Ethyl 3-hydroxybutyrate offers a direct and rapid method to increase circulating βHB levels, bypassing the need for strict dietary adherence.[1] This makes it a compelling therapeutic candidate, particularly in conditions like cancer cachexia where dietary interventions are challenging.[1][5] Its mechanisms appear to be directly linked to the signaling and energetic properties of βHB, including promoting anabolism, reducing inflammation, and enhancing antioxidant capacity.[1]
-
The ketogenic diet induces a more profound and sustained metabolic shift, affecting not only ketone levels but also significantly reducing glucose and insulin signaling.[4] This broader metabolic reprogramming may be advantageous for conditions deeply rooted in metabolic dysregulation, such as epilepsy and type 2 diabetes.[4] However, the diet's restrictive nature can lead to lower adherence and potential long-term side effects that require careful management.[4][8]
Future Directions:
Direct comparative studies are crucial to delineate the specific contexts in which EHB or the KD may be more efficacious. Research should focus on comparing the long-term effects of both interventions on metabolic health, disease progression, and safety profiles. For drug development professionals, EHB and other ketone esters represent a promising avenue for harnessing the therapeutic benefits of ketosis in a more controlled and patient-friendly manner.
References
- 1. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Exogenous Ketone Administration Versus Dietary Carbohydrate Restriction on Myocardial Glucose Suppression: A Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketogenic diet administration to mice after a high-fat-diet regimen promotes weight loss, glycemic normalization and induces adaptations of ketogenic pathways in liver and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ketogenic diet on health outcomes: an umbrella review of meta-analyses of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketogenic Diet: A Review of Composition Diversity, Mechanism of Action and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of ketogenic diet on health outcomes: an umbrella review of meta-analyses of randomized clinical trials - MY GUT-BRAIN CENTER [mygutbraincenter.com]
Ethyl 4-Hydroxybutyrate: An Unvalidated Marker for GHB Consumption
An Objective Comparison of Ethyl 4-Hydroxybutyrate with Alternative GHB Biomarkers
The detection of gamma-hydroxybutyrate (GHB) in biological samples presents a significant challenge in clinical and forensic toxicology. Its endogenous nature and short detection window necessitate the exploration of more reliable and persistent biomarkers. One such potential marker, ethyl 4-hydroxybutyrate, has been investigated as an indicator of simultaneous GHB and ethanol (B145695) consumption. This guide provides a comprehensive comparison of the current validation status of ethyl 4-hydroxybutyrate against established and emerging GHB biomarkers, supported by available experimental data and detailed methodologies.
The Premise and the Challenge of Ethyl 4-Hydroxybutyrate
The rationale behind investigating ethyl 4-hydroxybutyrate as a biomarker stems from the hypothesis that in the presence of ethanol, the body may produce this ethyl ester of GHB. This is analogous to the formation of ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS) as long-term markers of alcohol consumption, and fatty acid ethyl esters (FAEEs) which are also formed in the presence of ethanol. However, research into the in vivo formation, stability, and detectability of ethyl 4-hydroxybutyrate following GHB and alcohol co-ingestion is currently very limited and has not yet validated its utility as a reliable marker.
A preliminary investigation into methyl- and ethyl-4-hydroxybutyrate as potential markers for the simultaneous consumption of GHB/GBL and alcohol developed a method to detect these esters in alcoholic beverages. However, a crucial finding from this study was that after a volunteer consumed 750 mL of wine containing a naturally high concentration of ethyl-4-hydroxybutyrate (approximately 2010 ng/mL), the compound was not detectable in either blood or urine samples.[1] This suggests that the in vivo formation of ethyl 4-hydroxybutyrate may be minimal, or it may be rapidly metabolized, hindering its potential as a reliable biomarker.
Comparative Analysis of GHB Biomarkers
The search for reliable GHB biomarkers has led to the investigation of several compounds. The following table summarizes the current understanding of ethyl 4-hydroxybutyrate in comparison to GHB itself and other more extensively studied alternative markers.
| Biomarker | Matrix | Typical Detection Window | Validation Status | Key Advantages | Key Disadvantages |
| GHB | Blood, Urine | Blood: up to 8 hoursUrine: up to 12 hours | Validated | Direct evidence of exposure. | Short detection window; endogenous presence complicates interpretation. |
| Ethyl 4-hydroxybutyrate | Blood, Urine | Unknown (not detected in a preliminary human study) | Not Validated | Theoretically specific to co-ingestion of GHB and ethanol. | Not detected in human blood or urine in a preliminary study; lack of data on formation, metabolism, and stability. |
| GHB-Glucuronide | Urine, Hair | Urine: Potentially longer than GHB | Under Investigation | Longer detection window than GHB is hypothesized. | Found in negligible concentrations in many studies, questioning its diagnostic value.[2] |
| GHB-Glycine | Urine | Up to 28 hours | Promising Research | Significantly extends the detection window compared to GHB. | Requires further validation in larger and more diverse populations. |
| GHB-Carnitine | Urine | Under Investigation | Research Stage | Potential for extended detection. | Limited validation studies. |
| 3,4-dihydroxybutyric acid (3,4-DHB) | Urine | Potentially longer than GHB | Research Stage | Shows potential for distinguishing exogenous intake. | Limited validation and significant interindividual variability. |
Experimental Protocols
Detailed experimental protocols for the validation of ethyl 4-hydroxybutyrate in human biological matrices are not available in peer-reviewed literature due to the preliminary stage of research. However, the methodology used for its detection in alcoholic beverages provides a foundation for potential future studies in biological samples.
Analysis of Ethyl 4-Hydroxybutyrate in Alcoholic Beverages
This method was developed and validated for the quantitative determination of methyl- and ethyl-4-hydroxybutyrate in alcoholic beverages.[1]
-
Sample Preparation: A straightforward dilution of the beverage sample is performed.
-
Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is utilized.
-
Chromatography:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient elution with solvents such as ammonium (B1175870) formate (B1220265) buffer and acetonitrile.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for ethyl 4-hydroxybutyrate.
-
-
Validation: The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy in various alcoholic matrices. The reported LOD for ethyl-4-hydroxybutyrate was 3.4 ng/mL.[1]
Visualizing the Pathways and Processes
Hypothetical Metabolic Pathway of GHB with Ethanol
The following diagram illustrates the established metabolic pathway of GHB and the hypothetical formation of ethyl 4-hydroxybutyrate when ethanol is present.
Caption: Hypothetical metabolic pathway of GHB and its interaction with ethanol.
Experimental Workflow for Beverage Analysis
This diagram outlines the key steps in the analytical workflow for detecting ethyl 4-hydroxybutyrate in alcoholic beverages as described in the preliminary research.[1]
Caption: Experimental workflow for the analysis of ethyl 4-hydroxybutyrate.
Conclusion: A Marker in Need of Evidence
Based on the currently available scientific literature, ethyl 4-hydroxybutyrate cannot be considered a validated or reliable biomarker for the co-ingestion of GHB and ethanol. The sole preliminary study in a human subject failed to detect it in blood or urine after consumption of a beverage containing this compound.[1]
While the theoretical basis for its formation is plausible, the lack of in vivo evidence is a significant drawback. Researchers, scientists, and drug development professionals should be aware that, at present, other biomarkers such as GHB-glycine show more promise for extending the detection window of GHB use. Further, more extensive research, including controlled administration studies in human subjects, is necessary to definitively determine if ethyl 4-hydroxybutyrate is formed, accumulates to detectable levels, and persists long enough in biological fluids to be of any forensic or clinical value. Until such data is available, its use as a marker for GHB consumption is not supported by scientific evidence.
References
A Comparative Guide to the Pharmacokinetics of Butyrate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of various butyrate (B1204436) esters and salts, which are under investigation for their therapeutic potential in a range of diseases. Butyrate, a short-chain fatty acid, is a key microbial metabolite in the gut with established roles in maintaining intestinal homeostasis and exhibiting anti-inflammatory and anti-cancer properties. However, its clinical application is limited by its rapid metabolism and short half-life. To address these limitations, several prodrugs, including butyrate esters, have been developed to enhance its systemic delivery and pharmacokinetic profile.
Pharmacokinetic Data Summary
A recent clinical trial directly compared the pharmacokinetic parameters of three commercially available butyrate formulations: Sodium Butyrate (NaB), Lysine Butyrate (LysB), and the butyrate ester Tributyrin (TB).[1][2][3][4][5] Each product was administered to deliver an equivalent of 786 mg of butyric acid. The key pharmacokinetic parameters are summarized in the table below.
| Prodrug/Salt | Cmax (µg/mL) | Tmax (min) | AUC (0-210 min) (µg/mL/min) |
| Sodium Butyrate (NaB) | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 |
| Lysine Butyrate (LysB) | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 |
| Tributyrin (TB) | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 |
Data presented as Mean ± SD.[1][2][3]
Key Observations from the Comparative Study:
-
Higher Bioavailability with Butyrate Salts : Sodium Butyrate and Lysine Butyrate showed significantly greater bioavailability compared to Tributyrin, as evidenced by their higher maximum plasma concentrations (Cmax) and area under the curve (AUC) values.[1][2][3][4][5]
-
Faster Absorption of Butyrate Salts : NaB and LysB were absorbed more rapidly, reaching peak plasma concentrations (Tmax) in a shorter time frame than Tributyrin.[1][2][3][4][5]
-
Lysine Butyrate Profile : Among the three, Lysine Butyrate exhibited the highest Cmax and AUC, suggesting it may be the most efficient for systemic butyrate delivery.[1][2][3]
Other Investigated Butyrate Esters
While direct comparative human pharmacokinetic data is less readily available for other butyrate esters, several have been investigated, primarily in preclinical and specific clinical contexts.
-
Pivaloyloxymethyl Butyrate (AN-9) : This acyloxyalkyl ester of butyric acid has shown greater potency in preclinical studies than butyric acid itself at inducing malignant cell differentiation and inhibiting tumor growth.[6][7][8] However, its pharmacokinetic evaluation has been challenging due to a very short half-life of less than 2 minutes.[7] AN-9 is hydrolyzed by intracellular esterases to release butyric acid, formaldehyde, and pivalic acid.[6][9][10]
-
Monosaccharide-Derived Butyrate Esters : Studies in rabbits with butyric esters derived from monosaccharides have shown that these compounds can maintain a constant plasma level of butyric acid. This is in contrast to butyrate salts, which are cleared rapidly.[11] This sustained-release characteristic could be beneficial for therapeutic applications requiring prolonged exposure.[11]
-
Serine-Conjugated Butyrate Prodrug (SerBut) : A recent development is an odorless and tasteless O-butyryl-L-serine (SerBut) prodrug.[12] By esterifying butyrate to serine, which utilizes an amino acid transporter, this prodrug is designed to enhance systemic uptake and improve oral bioavailability, overcoming the poor pharmacokinetic profile of butyrate itself.[12]
Experimental Protocols
The data presented in the summary table was obtained from a randomized, three-arm, crossover clinical trial involving ten healthy men.[1][3]
Study Design:
-
Participants: Ten healthy men (average age 29.1 ± 10.4 years).[1][3]
-
Intervention: Oral administration of Sodium Butyrate, Lysine Butyrate, or Tributyrin, each delivering 786 mg of butyric acid.[1][3]
-
Pharmacokinetic Analysis: Serum butyrate concentrations were measured at baseline (pre-ingestion) and at 20, 45, 90, 150, and 210 minutes post-ingestion.[1][3] The pharmacokinetic parameters Cmax, Tmax, and AUC were calculated from the serum concentration-time data.[4]
Bioanalytical Method: While the specific bioanalytical method for the primary comparative study is not detailed in the provided abstracts, a common method for the quantification of butyrate in biological fluids is gas chromatography-mass spectrometry (GC-MS). This technique allows for the sensitive and specific measurement of short-chain fatty acids.
Butyrate Signaling Pathways
Butyrate exerts its cellular effects through two primary mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).
Caption: Dual signaling mechanisms of butyrate.
HDAC Inhibition: Butyrate is a well-established inhibitor of class I and II histone deacetylases.[13][14][15] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates the expression of genes involved in cell cycle progression, differentiation, and apoptosis.[14][15]
GPCR Activation: Butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors, namely GPR41, GPR43, and GPR109a.[16][17][18] Activation of these receptors on the surface of various cells, including immune and epithelial cells, triggers downstream signaling cascades that can lead to a reduction in cyclic AMP (cAMP) and activation of the p38 MAPK pathway, contributing to its anti-inflammatory and immunomodulatory effects.[16][17]
Conclusion
The development of butyrate esters and other prodrugs represents a promising strategy to overcome the pharmacokinetic limitations of butyric acid. The available data indicates that butyrate salts like Lysine Butyrate and Sodium Butyrate offer superior oral bioavailability compared to the triglyceride ester, Tributyrin. Other novel ester-based prodrugs are in earlier stages of development but show potential for specialized applications, such as sustained release or enhanced potency. Further comparative studies are warranted to fully elucidate the pharmacokinetic profiles of the broader range of butyrate esters and to guide the selection of the most appropriate formulation for specific therapeutic applications.
References
- 1. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 2. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
- 6. Effect of the butyrate prodrug pivaloyloxymethyl butyrate (AN9) on a mouse model for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jdc.jefferson.edu [jdc.jefferson.edu]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic studies of N-butyric acid mono- and polyesters derived from monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. microvioma.com [microvioma.com]
Ethyl 3-Hydroxybutyrate vs. Other Ketone Esters: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
The landscape of exogenous ketone supplementation is rapidly evolving, offering promising avenues for therapeutic interventions and performance enhancement. Among the various formulations, ketone esters are gaining significant attention for their ability to induce a state of nutritional ketosis. This guide provides a comparative analysis of ethyl 3-hydroxybutyrate (B1226725) against other prominent ketone esters, focusing on their metabolic fate, physiological effects, and the underlying signaling pathways. While direct comparative human studies on ethyl 3-hydroxybutyrate are limited, this document synthesizes available preclinical and clinical data to offer a comprehensive overview for the scientific community.
Executive Summary
Exogenous ketones, such as ethyl 3-hydroxybutyrate, ketone monoesters, and ketone salts, are designed to elevate blood levels of ketone bodies, primarily beta-hydroxybutyrate (3-HB). This elevation mimics the metabolic state of ketosis, which is typically achieved through prolonged fasting or a very low-carbohydrate diet. The primary goal of these supplements is to provide an alternative energy source to glucose and to leverage the signaling functions of 3-HB.
This guide highlights that while ketone monoesters like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate have been more extensively studied in humans and demonstrate rapid and significant increases in blood ketone levels after oral administration, data on ethyl 3-hydroxybutyrate is primarily derived from preclinical studies using non-oral routes of administration. This crucial difference in administration route impacts bioavailability and metabolic interpretation, a factor that must be considered when evaluating the comparative efficacy of these compounds.
Comparative Data on Ketone Ester Performance
The following table summarizes available quantitative data on the performance of different ketone esters. It is important to note the differences in study design, particularly the route of administration for ethyl 3-hydroxybutyrate.
| Parameter | Ethyl 3-Hydroxybutyrate (EHB) | (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate (Ketone Monoester - KME) | Ketone Salts (KS) |
| Study Population | Mice[1][2] | Healthy Human Adults[2][3] | Healthy Human Adults |
| Administration Route | Intraperitoneal (i.p.) Injection[1][2] | Oral[2][3] | Oral |
| Dosage | 300 mg/kg[4] | 140, 357, and 714 mg/kg[3] | Varies |
| Peak Plasma 3-HB Concentration (Cmax) | ~5.5-fold increase from baseline in serum[1] | Up to 3.30 mM (at 714 mg/kg)[3] | ~0.5 to 1.0 mmol/L[5] |
| Time to Peak (Tmax) | 5 minutes (serum)[1] | 1-2 hours[3] | Slower than KME |
| Reported Physiological Effects | Alleviated cachexia-related symptoms, ameliorated skeletal muscle atrophy, improved survival in cachectic mice.[2] | Lowers blood glucose, potential for cognitive and physical performance enhancement.[6] | Can lead to gastrointestinal discomfort due to high mineral load. |
Note: The data for Ethyl 3-Hydroxybutyrate is from a preclinical study in mice with intraperitoneal administration, which results in rapid absorption and bypasses first-pass metabolism. This is not directly comparable to the oral administration data for Ketone Monoesters and Ketone Salts in humans.
Metabolic and Signaling Pathways
Upon administration, ketone esters are metabolized to release 3-hydroxybutyrate (3-HB), the primary active molecule. The metabolic pathway and subsequent signaling cascades are crucial to understanding their physiological effects.
Metabolic Pathway of Ketone Esters
The following diagram illustrates the general metabolic pathway of exogenous ketone esters.
Key Signaling Pathways of 3-Hydroxybutyrate
3-HB is not just an energy substrate; it also functions as a signaling molecule, influencing various cellular processes. The diagram below outlines the key signaling pathways affected by 3-HB.
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies from key studies cited in this guide.
Protocol 1: Pharmacokinetic Analysis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Adults
-
Objective: To determine the kinetic parameters, safety, and tolerability of a ketone monoester.[3]
-
Study Design: A randomized, single-dose, dose-escalation study.[3]
-
Participants: Healthy adult volunteers.[3]
-
Intervention: Administration of a single oral dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate at 140, 357, or 714 mg/kg body weight in the form of a meal replacement drink.[3]
-
Sampling: Blood samples were collected at baseline and at various time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).[3]
-
Analysis: Plasma levels of β-hydroxybutyrate and acetoacetate (B1235776) were measured using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life were calculated.[3]
-
Safety and Tolerability: Monitored through vital signs, ECGs, clinical laboratory tests, and reporting of adverse events.[3]
Protocol 2: Evaluation of Ethyl 3-Hydroxybutyrate in a Mouse Model of Cancer Cachexia
-
Objective: To investigate the effects of ethyl 3-hydroxybutyrate (EHB) administration on cachexia-related symptoms in mice.[2]
-
Study Design: A preclinical study using a CT26 xenograft mouse model of cancer cachexia.
-
Animals: Male BALB/c mice.
-
Intervention: A single intraperitoneal injection of EHB (300 mg/kg) was administered to the mice.[4]
-
Sampling: Blood (serum) and gastrocnemius muscle tissue were collected at different time points after EHB administration (e.g., 0, 5, 10, 30, 60, and 120 minutes).[1]
-
Analysis: 3-hydroxybutyrate (3-HB) levels in serum and muscle were measured.[1] Cachexia-related parameters such as body weight, tumor weight, muscle mass, and survival were monitored.[2]
-
Mechanism of Action: NMR-based metabolomics analysis was performed to identify metabolic changes in the gastrocnemius muscle.[2]
The following diagram illustrates a general experimental workflow for evaluating the oral bioavailability of a ketone ester.
Conclusion and Future Directions
The available evidence suggests that various ketone esters can effectively elevate blood ketone levels, offering a promising avenue for therapeutic and research applications. Ketone monoesters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, are the most studied in humans and have demonstrated a robust and rapid increase in blood 3-HB levels following oral administration.
Ethyl 3-hydroxybutyrate shows potential as a ketogenic agent, as evidenced by preclinical data. However, the lack of human pharmacokinetic data following oral administration is a significant knowledge gap. Future research should prioritize well-controlled clinical trials to determine the oral bioavailability, metabolic efficiency, and safety profile of ethyl 3-hydroxybutyrate in humans. Direct, head-to-head comparative studies with other ketone esters are essential to establish its relative efficacy and potential advantages.
For researchers and drug development professionals, the choice of a ketone ester will depend on the specific application, desired pharmacokinetic profile, and the existing body of evidence. As the field progresses, a deeper understanding of the nuances of different ketone ester formulations will be critical for harnessing their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Tolerability and Acceptability of an Exogenous Ketone Monoester and Ketone Monoester/Salt Formulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. medrxiv.org [medrxiv.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Hydroxybutyrate
For researchers, scientists, and drug development professionals, the precise and reliable quantification of ethyl hydroxybutyrate is crucial for various applications, including pharmacokinetic studies, quality control, and clinical monitoring. The selection of an appropriate analytical method is a critical decision that impacts data integrity and reproducibility. This guide provides an objective comparison of the two primary chromatographic techniques used for the analysis of ethyl hydroxybutyrate and related compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This comparison is supported by a summary of performance data from validated methods for structurally similar analytes, detailed experimental protocols, and a visual workflow for method cross-validation.
Comparison of Analytical Method Performance
The performance of an analytical method is evaluated based on several key validation parameters. While direct cross-validation data for ethyl hydroxybutyrate is not extensively published, the following table summarizes typical performance characteristics for HPLC and GC-MS methods based on validated assays for hydroxybutyrates and other small organic molecules.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 2.6 - 12.5 ng/mL | 2 - 3 µg/mL |
| Limit of Quantification (LOQ) | 0.4 µM - 90 mg/kg | 6 - 7 mg/L |
| Precision (%RSD) | < 1.5% (Day-to-day) | 1.0 - 12.4% |
| Accuracy/Recovery | 98.1 - 102.4% | ≥ 82% |
Note: The presented data is a synthesis from multiple sources analyzing compounds structurally similar to ethyl hydroxybutyrate, such as β-hydroxybutyrate (BHB) and ethyl glucuronide.[1][2][3][4] Performance characteristics can vary based on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of small organic acids, adaptable for ethyl hydroxybutyrate.
High-Performance Liquid Chromatography (HPLC)
This method is well-suited for the routine analysis of ethyl hydroxybutyrate in various sample matrices, including nutritional products and biological fluids.[5]
-
Instrumentation: An HPLC system equipped with a UV detector is commonly used.
-
Column: A C18 reversed-phase column is often employed for the separation of small organic molecules.[6]
-
Mobile Phase: A typical mobile phase might consist of a mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid to ensure good peak shape.[7]
-
Detection: UV detection is a common and robust method for compounds with a suitable chromophore.
-
Sample Preparation: Sample preparation is crucial and may involve protein precipitation for biological samples, followed by filtration, to ensure the longevity of the column and the accuracy of the results.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful technique for the quantification of volatile or derivatized analytes in complex matrices.[9]
-
Instrumentation: A GC system coupled to a mass spectrometer is required.
-
Derivatization: For non-volatile analytes like ethyl hydroxybutyrate, a derivatization step is often necessary to increase volatility. Silylating agents are commonly used for this purpose.[1][2]
-
Column: A capillary column, such as an HP-5MS, is typically used for the separation of the derivatized analytes.[10]
-
Injection: A splitless injection mode is often preferred for trace analysis to maximize the amount of analyte reaching the column.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.
Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a systematic process to ensure that two different methods provide equivalent results for a specific analytical purpose. This is crucial when transferring methods between laboratories or when a new method is intended to replace an existing one.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MiMeDB: Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458) [mimedb.org]
- 7. Separation of Ethyl 3-hydroxybutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Assessment of the Safety and Toxicity Profiles of Ethyl Hydroxybutyrate and 1,4-Butanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety and toxicity of ethyl hydroxybutyrate and 1,4-butanediol (B3395766), focusing on available experimental data. The information is intended to assist researchers in making informed decisions regarding the use of these chemicals.
Executive Summary
1,4-Butanediol is a well-characterized industrial chemical whose toxicity is primarily attributed to its rapid metabolic conversion to gamma-hydroxybutyric acid (GHB), a potent central nervous system (CNS) depressant. In contrast, ethyl hydroxybutyrate is a ketone ester with significantly less available direct toxicological data. Its toxicity profile is largely inferred from its metabolic breakdown into 3-hydroxybutyric acid, a naturally occurring ketone body, and ethanol (B145695). Based on the available information, ethyl hydroxybutyrate is anticipated to have a lower toxicity profile than 1,4-butanediol, primarily because its major metabolite, 3-hydroxybutyric acid, is a key component of normal energy metabolism and does not exhibit the potent CNS depressant effects of GHB.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the available quantitative toxicity data for ethyl hydroxybutyrate and 1,4-butanediol. It is important to note the significant data gap for ethyl hydroxybutyrate.
Table 1: Acute Toxicity Data
| Chemical | Species | Route | LD50 (mg/kg) | GHS Classification |
| Ethyl Hydroxybutyrate | Rat | Oral | > 2000 (ATE for (R)-enantiomer)[1] | Not Classified (based on ATE)[1] |
| Rat | Dermal | > 2000 (ATE for (R)-enantiomer)[1] | Not Classified (based on ATE)[1] | |
| - | Inhalation | No data available | Harmful if inhaled[2] | |
| 1,4-Butanediol | Rat | Oral | 1525 - 1830[3] | Harmful if swallowed[4][5] |
| Rabbit | Oral | 2531[3] | - | |
| Guinea Pig | Oral | 1200[3] | - | |
| Rat | Dermal | > 2000[5] | - | |
| Rat | Inhalation | > 5.1 mg/L (4h)[3] | May cause drowsiness or dizziness[4][5] |
ATE: Acute Toxicity Estimate
Table 2: Other Toxicological Endpoints
| Chemical | Genotoxicity (Ames Test) | Carcinogenicity | Reproductive/Developmental Toxicity |
| Ethyl Hydroxybutyrate | No data available[3] | No data available[3] | No data available[3] |
| 1,4-Butanediol | Not mutagenic | Considered not carcinogenic in animals (NTP)[6][7] | NOAEL for developmental toxicity is 600 mg/kg bw/day[3] |
NTP: National Toxicology Program; NOAEL: No-Observed-Adverse-Effect Level
Metabolic Pathways and Mechanisms of Toxicity
The differing toxicological profiles of ethyl hydroxybutyrate and 1,4-butanediol are directly linked to their metabolic fates.
1,4-Butanediol Metabolism:
1,4-Butanediol is rapidly metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase to gamma-hydroxybutyric acid (GHB).[6][8] GHB is a potent psychoactive substance that acts as a CNS depressant.[4] The toxicity of 1,4-butanediol is almost entirely due to the pharmacological effects of GHB.[6][9] Co-ingestion with ethanol can be particularly dangerous as they compete for the same metabolic enzymes, leading to prolonged and unpredictable intoxication.[8]
Ethyl Hydroxybutyrate Metabolism:
Ethyl hydroxybutyrate is an ester that is expected to be hydrolyzed by esterases in the body into its constituent parts: 3-hydroxybutyric acid (also known as beta-hydroxybutyrate or 3-HB) and ethanol.[10][11] 3-Hydroxybutyric acid is a ketone body, a natural energy source for the brain and other tissues, particularly during periods of low glucose availability.[12] While high concentrations of ketone bodies can lead to ketoacidosis, this is typically associated with uncontrolled diabetes or starvation and not with the metabolism of moderate doses of ketone esters.[13] The toxicity of ethanol is well-established.
Figure 1: Metabolic pathways of 1,4-Butanediol and Ethyl Hydroxybutyrate.
Experimental Protocols
Figure 2: General workflow for an acute oral toxicity study.
Discussion and Conclusion
The available data strongly suggest that 1,4-butanediol poses a greater toxicological risk than ethyl hydroxybutyrate. The primary concern with 1,4-butanediol is its conversion to GHB, a substance with a high potential for causing CNS depression, respiratory depression, and death, especially when combined with other depressants like alcohol.[4][6] The National Toxicology Program has concluded that 1,4-butanediol is not expected to be carcinogenic, and it does not appear to be a potent developmental toxicant at doses that do not cause maternal toxicity.[3][6][7]
For ethyl hydroxybutyrate, the scarcity of direct, robust toxicological data is a significant limitation. However, its metabolic profile provides a basis for a preliminary safety assessment. The hydrolysis of ethyl hydroxybutyrate yields 3-hydroxybutyric acid, a natural and vital energy metabolite, and ethanol. While ethanol has its own well-documented toxicity, the formation of 3-hydroxybutyric acid is not expected to contribute significantly to acute toxicity at moderate doses. In fact, recent studies have explored the therapeutic potential of ethyl 3-hydroxybutyrate (B1226725) in mitigating muscle wasting, indicating that its administration can safely elevate levels of the ketone body 3-hydroxybutyrate.[10][11][14] The estimated oral and dermal LD50 of >2000 mg/kg for the (R)-enantiomer further supports a lower acute toxicity profile compared to 1,4-butanediol.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. Ethyl (S)-3-hydroxybutyrate - Safety Data Sheet [chemicalbook.com]
- 4. Gamma-Hydroxybutyrate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. litfl.com [litfl.com]
- 9. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 13. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of R- and S-Enantiomers of Ethyl 3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of the R- and S-enantiomers of ethyl 3-hydroxybutyrate (B1226725), supported by experimental data. It is important to note that while this guide focuses on the ethyl esters, much of the available research has been conducted on the free acid forms, D-β-hydroxybutyrate (R-enantiomer) and L-β-hydroxybutyrate (S-enantiomer). It is widely understood that ethyl 3-hydroxybutyrate is rapidly hydrolyzed in vivo by esterases into ethanol (B145695) and the corresponding 3-hydroxybutyrate enantiomer, which then exerts its metabolic effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the pharmacokinetic and metabolic effects of R- and S-3-hydroxybutyrate. The data is primarily derived from studies administering the free acid forms.
Table 1: Pharmacokinetic Properties of R- and S-3-Hydroxybutyrate in Rats
| Parameter | R-3-Hydroxybutyrate (D-3-HB) | S-3-Hydroxybutyrate (L-3-HB) | Reference |
| Peak Plasma Concentration (Cmax) | Dose-dependent increase | Significantly higher than D-3-HB, not dose-proportional | [1] |
| Time to Peak (Tmax) | 30-60 minutes | 30-60 minutes | [1] |
| Area Under the Curve (AUC) | Dose-dependent increase | Significantly higher than D-3-HB | [1] |
| Tissue Distribution | Highest increase in heart and liver | Extensive increase in brain, heart, liver, and muscle | [1] |
Table 2: Comparative Metabolic and Signaling Effects
| Effect | R-3-Hydroxybutyrate (D-3-HB) | S-3-Hydroxybutyrate (L-3-HB) | Reference |
| Histone Deacetylase (HDAC) Inhibition | Inhibits Class I HDACs (HDAC1, HDAC2, HDAC3) | Does not show significant HDAC inhibitory activity | [2][3][4] |
| NLRP3 Inflammasome Inhibition | Inhibits activation | Inhibits activation (equivalently to R-enantiomer) | [5][6] |
| G-Protein Coupled Receptor (GPCR) Binding | Binds to HCAR2 (GPR109A) and FFAR3 (GPR41) | Binds less strongly to some receptors than the R-enantiomer | [7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Hydrolysis of Ethyl 3-Hydroxybutyrate
Objective: To determine the rate and extent of hydrolysis of R- and S-ethyl 3-hydroxybutyrate into their corresponding free acids in a biological system.
Protocol:
-
Animal Model: Utilize a suitable animal model, such as male Wistar rats.
-
Administration: Administer a defined dose of R- or S-ethyl 3-hydroxybutyrate orally or via intravenous injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-administration.
-
Sample Preparation: Immediately centrifuge the blood to separate plasma. Deproteinize the plasma samples, for example, with perchloric acid.
-
Analysis: Quantify the concentrations of the respective ethyl 3-hydroxybutyrate enantiomer and its corresponding 3-hydroxybutyrate free acid enantiomer using a chiral gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) method.
-
Data Analysis: Plot the concentration-time profiles for both the ester and the free acid to determine pharmacokinetic parameters such as the rate of hydrolysis, peak concentration (Cmax), and time to peak concentration (Tmax).
Measurement of Histone Deacetylase (HDAC) Inhibition
Objective: To assess the inhibitory effect of R- and S-3-hydroxybutyrate on HDAC activity.
Protocol:
-
Cell Culture: Use a relevant cell line, such as HEK293 cells or primary neurons.
-
Treatment: Treat the cells with varying concentrations of R- or S-3-hydroxybutyrate for a specified duration (e.g., 18 hours)[3].
-
Histone Extraction: Isolate histones from the cell nuclei using an acid extraction method.
-
Western Blotting: Perform western blot analysis on the extracted histones using antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9) and total histones (as a loading control).
-
In Vitro Assay (Optional): Utilize a commercial fluorometric HDAC activity assay kit with nuclear extracts from treated and untreated cells.
-
Data Analysis: Quantify the band intensities from the western blots to determine the relative levels of histone acetylation. For the in vitro assay, measure the fluorescence to determine HDAC activity.
NLRP3 Inflammasome Activation Assay
Objective: To determine the effect of R- and S-3-hydroxybutyrate on the activation of the NLRP3 inflammasome.
Protocol:
-
Cell Culture: Use immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells differentiated into macrophages[10].
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of NLRP3 and pro-IL-1β[11][12].
-
Treatment: Pre-incubate the primed cells with different concentrations of R- or S-3-hydroxybutyrate for a defined period (e.g., 1 hour).
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM for 45 minutes) or nigericin (B1684572) (e.g., 10 µM for 1 hour)[10][11].
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis: Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the levels of IL-1β secretion in treated cells to untreated controls to determine the inhibitory effect of the 3-hydroxybutyrate enantiomers.
Mandatory Visualization
Signaling Pathways
Caption: Metabolic fate and signaling of R- and S-ethyl 3-hydroxybutyrate.
Experimental Workflow: NLRP3 Inflammasome Assay
Caption: Workflow for assessing NLRP3 inflammasome inhibition.
Logical Relationship: HDAC Inhibition by 3-Hydroxybutyrate Enantiomers
Caption: R-3-hydroxybutyrate's role in HDAC inhibition.
References
- 1. Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orthosteric and allosteric modulation of human HCAR2 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
clinical trial results comparing ethyl hydroxybutyrate to placebo
Absence of Human Clinical Trials for Ethyl Hydroxybutyrate
As of December 2025, a review of available scientific literature reveals no registered or published human clinical trial results comparing ethyl hydroxybutyrate to a placebo. The current body of research is limited to pre-clinical studies. This guide, therefore, presents a comprehensive summary of the most relevant pre-clinical findings from a study investigating the effects of ethyl 3-hydroxybutyrate (B1226725) in a mouse model of cancer cachexia.
Pre-clinical Efficacy of Ethyl 3-Hydroxybutyrate in a Murine Model of Cancer Cachexia
A notable pre-clinical study explored the therapeutic potential of ethyl 3-hydroxybutyrate (EHB) in mitigating skeletal muscle wasting associated with cancer cachexia. The research demonstrated that the administration of EHB to cachectic mice led to several beneficial outcomes, including the alleviation of cachexia-related symptoms, amelioration of skeletal muscle atrophy, and improved survival rates.[1][2]
One of the key findings was that EHB administration significantly increased the levels of 3-hydroxybutyrate (3-HB) in both the serum and gastrocnemius muscle of the mice.[1][2] This is significant because 3-HB, a ketone body, is believed to be the primary active metabolite. The study also observed a notable reduction in tumor weight in the mice treated with EHB, suggesting potential anti-tumor effects in addition to its anti-cachectic properties.[1][2]
Furthermore, in vitro experiments showed that the addition of 3-HB to C2C12 myotube cultures could attenuate the atrophy induced by the culture supernatant of CT26 cell lines, highlighting its potential to directly counteract the muscle-wasting effects of tumor-derived factors.[1][2]
Quantitative Data from Murine Studies
The following tables summarize the key quantitative data from the aforementioned pre-clinical study.
Table 1: Serum and Gastrocnemius 3-Hydroxybutyrate (3-HB) Levels Following a Single Intraperitoneal Injection of EHB in Mice
| Time Point | Serum 3-HB Level (Relative to Baseline) | Gastrocnemius 3-HB Level (Relative to Baseline) |
| 5 minutes | 5.5-fold increase | Not Reported |
| 10 minutes | Not Reported | 10-fold increase |
| 30 minutes | Return to baseline | Not Reported |
Data extracted from a study on the effects of EHB in a mouse model of colon cancer cachexia.[1]
Table 2: Effects of EHB Administration on Cachectic Mice
| Parameter | Observation |
| Tumor-free body weight | Partially restored |
| Fat mass | Partially restored |
| Colon tumor mass | Significantly decreased |
Summary of findings from a study investigating EHB in a mouse model of colon cancer cachexia.[1]
Experimental Protocols
The primary pre-clinical study utilized a mouse model of colon cancer cachexia. A single intraperitoneal injection of EHB was administered to the mice. To assess the metabolic effects, Nuclear Magnetic Resonance (NMR) spectroscopy was employed to measure the levels of 3-HB in the serum and gastrocnemius muscle.[1] The study also involved in vitro experiments using C2C12 myotube cultures exposed to the culture supernatant of CT26 cell lines to simulate the muscle-wasting effects of cancer.[1][2]
Proposed Signaling Pathways and Mechanism of Action
Metabolomics analysis from the pre-clinical study suggests that the anti-cachexia effects of EHB administration, through the action of its metabolite 3-HB, can be attributed to three key mechanisms:
-
Promotion of the TCA cycle and attenuation of proteolysis: By providing an alternative energy source, 3-HB may help to spare muscle protein from being broken down for energy.
-
Promotion of protein synthesis and improvement of metabolic homeostasis: The study suggests that EHB may counteract the downregulation of protein anabolic signaling pathways, such as the PI3K-Akt pathway and mTOR-dependent protein synthesis, which are typically suppressed in cancer cachexia.[1]
-
Reduction in inflammation and enhancement of antioxidant capacity: The anti-inflammatory and antioxidant properties of 3-HB may contribute to its protective effects on muscle tissue.[1]
Cancer cachexia is characterized by the upregulation of the ubiquitin-proteasome pathway, which leads to the degradation of muscle proteins.[1] The administration of EHB appears to counteract these effects.
References
- 1. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 3-Hydroxybutyrate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of ethyl 3-hydroxybutyrate (B1226725), tailored for researchers, scientists, and drug development professionals.
Ethyl 3-hydroxybutyrate, a combustible liquid, requires careful handling and disposal to mitigate risks.[1] Adherence to federal, state, and local regulations, in addition to institutional policies, is mandatory.[2][3][4][5] The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][4][5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[1][7]
-
Respiratory Protection: In case of insufficient ventilation or risk of inhalation, use a full-face respirator.[6]
Handle ethyl 3-hydroxybutyrate in a well-ventilated area, preferably within a chemical fume hood.[7] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]
Step-by-Step Disposal Protocol
The disposal of ethyl 3-hydroxybutyrate must be conducted through your institution's Environmental Health and Safety (EHS) program or a licensed professional waste disposal service.[2][7]
-
Waste Identification and Classification:
-
Containerization:
-
Use a dedicated, leak-proof container for collecting ethyl 3-hydroxybutyrate waste.[4] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[2]
-
Ensure the container is compatible with the chemical. Do not use containers that may react with the waste.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[4]
-
Keep the container securely closed at all times, except when adding waste.[9]
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[2][8]
-
The label must include:
-
The full chemical name: "Ethyl 3-hydroxybutyrate". Avoid abbreviations or chemical formulas.[2]
-
The accumulation start date (the date the first drop of waste was added).[10]
-
The specific hazards (e.g., Combustible, Irritant).[2]
-
The name and contact information of the principal investigator or laboratory supervisor.[2]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11]
-
The storage area should be well-ventilated and under the direct supervision of laboratory personnel.[4]
-
Segregate the ethyl 3-hydroxybutyrate waste from incompatible materials, such as strong oxidizing agents and strong bases.[1]
-
-
Disposal Request:
-
Empty Container Disposal:
-
An empty container that held ethyl 3-hydroxybutyrate must be managed properly.
-
For a non-acutely hazardous waste like ethyl 3-hydroxybutyrate, the container can often be disposed of as regular trash after it has been completely emptied, with as little residue as possible.[8]
-
Deface all hazardous waste labels on the empty container before disposal.[8]
-
Some institutions may require triple-rinsing the container with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[9] Always check with your EHS department for specific procedures.
-
Never dispose of ethyl 3-hydroxybutyrate down the sink or in the regular trash. [2][12] Unauthorized disposal can lead to serious safety incidents and regulatory violations.
Quantitative Data Summary
| Property | Value | Reference |
| Flash Point | 77 °C (170.6 °F) | [7] |
| Boiling Point | 180 - 182 °C (356 - 359.6 °F) | [13] |
| pH | No data available | [13] |
| Solubility in Water | Soluble | [13] |
| Hazard Classifications | Combustible Liquid (Category 4) | [1] |
| Harmful if swallowed | [7] | |
| Harmful in contact with skin | [7] | |
| Causes skin irritation | [7][14] | |
| Causes serious eye irritation | [7][14] | |
| May cause respiratory irritation | [7][14] | |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate ethyl 3-hydroxybutyrate as a waste product. The disposal procedures outlined above are applicable to waste generated from any experimental protocol involving this chemical.
Disposal Workflow
Caption: Workflow for the proper disposal of Ethyl 3-Hydroxybutyrate.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. pfw.edu [pfw.edu]
- 6. echemi.com [echemi.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. wattbarind.com [wattbarind.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Ethyl-hydroxybutyrate
Safe Handling Protocol: Ethyl 3-hydroxybutyrate (B1226725)
This guide provides essential safety and logistical information for handling Ethyl 3-hydroxybutyrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Disclaimer: Chemical properties and hazards can vary between isomers (e.g., Ethyl (R)-3-hydroxybutyrate, Ethyl (S)-3-hydroxybutyrate) and based on purity. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact material you are handling. The information presented here is based on commonly available data for Ethyl 3-hydroxybutyrate.
Immediate Safety Information
-
Primary Hazards: Classified as a combustible liquid[1]. It may cause skin, eye, and respiratory irritation[2][3]. Vapors may be harmful if inhaled and the substance can be harmful if swallowed[3].
-
Primary Route of Exposure: Inhalation of vapors, skin contact, eye contact, and ingestion.
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1][4].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists[1][3].
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention[3][4].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention[1][3].
-
Operational Plan: Handling and Storage
A systematic approach is critical for minimizing risk when working with Ethyl 3-hydroxybutyrate.
Engineering Controls
-
Ventilation: Use and store in a well-ventilated area, such as a chemical fume hood, to keep vapor concentrations low[5][6].
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge[1][5][7].
-
Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed[4][7]. Store away from incompatible materials like strong oxidizing agents and strong bases[1]. The material is classified under Storage Class 10 for combustible liquids.
Personal Protective Equipment (PPE)
The following PPE is recommended based on standard practices for handling combustible liquids with moderate health hazards.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[4][5][8].
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and consult the manufacturer's guidelines to ensure they are impervious to the chemical[8][9].
-
Body Protection: Wear a flame-retardant lab coat or chemical-protective overalls to prevent skin exposure[5][6][10].
-
Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, use a multi-purpose combination respirator cartridge (US) or a full-face respirator[5].
Safe Handling and Experimental Workflow
The following diagram outlines the logical workflow for safely handling Ethyl 3-hydroxybutyrate, from preparation to disposal.
Caption: Workflow for safe handling of Ethyl 3-hydroxybutyrate.
Spill Response
-
Isolate and Ventilate: Remove all sources of ignition and ensure the area is well-ventilated. Evacuate personnel to safe areas[5][11].
-
Containment: Use a non-combustible absorbent material like sand, silica (B1680970) gel, or universal binder to soak up the spill[1][7].
-
Collection: Collect the absorbed material and any contaminated surfaces (e.g., absorbent paper) into a suitable, closed, and labeled container for disposal[1][11].
-
Decontamination: Wash the spill site after material pickup is complete[3]. Do not re-enter the area until it has been verified as clean by a safety officer[11].
Chemical and Physical Data
The following table summarizes key quantitative data for Ethyl 3-hydroxybutyrate.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [12][13] |
| Molecular Weight | 132.16 g/mol | [11][12][13] |
| Appearance | Clear, colorless liquid | [4][12][13] |
| Boiling Point | 170 °C (338 °F) at 760 mmHg | [11][12] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |
| Density | 1.017 g/mL at 25 °C | [11][12] |
| Water Solubility | ≥ 100 mg/mL at 22.8 °C | [11][12] |
Disposal Plan
Proper disposal is crucial to ensure environmental and workplace safety.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification[4].
-
Contaminated Materials: Dispose of contaminated PPE, absorbent materials, and empty containers as hazardous waste. Place these items in sealed, vapor-tight plastic bags or containers that are clearly labeled[6][11].
-
Disposal Method: Dispose of contents and containers at an approved waste disposal plant in accordance with all applicable laws and regulations[1][5]. Do not let the chemical enter the environment or drains[1][7].
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. safeatworkca.com [safeatworkca.com]
- 7. Ethyl (S)-3-hydroxybutyrate - Safety Data Sheet [chemicalbook.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 10. int-enviroguard.com [int-enviroguard.com]
- 11. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
